Semaglutide
Description
Properties
IUPAC Name |
18-[[(1R)-4-[2-[2-[2-[2-[2-[2-[[(5S)-5-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-2-methylpropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]propanoyl]amino]-6-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[2-[[(2S)-5-carbamimidamido-1-(carboxymethylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-6-oxohexyl]amino]-2-oxoethoxy]ethoxy]ethylamino]-2-oxoethoxy]ethoxy]ethylamino]-1-carboxy-4-oxobutyl]amino]-18-oxooctadecanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C187H291N45O59/c1-18-105(10)154(180(282)208-108(13)159(261)216-133(86-114-89-200-119-50-40-39-49-117(114)119)170(272)218-129(82-102(4)5)171(273)228-152(103(6)7)178(280)215-121(53-44-72-199-186(192)193)162(264)201-91-141(242)209-120(52-43-71-198-185(190)191)161(263)204-94-151(257)258)230-172(274)131(83-111-45-33-31-34-46-111)219-167(269)126(64-69-149(253)254)214-166(268)122(51-41-42-70-195-144(245)98-290-79-78-289-76-74-197-145(246)99-291-80-77-288-75-73-196-139(240)66-61-127(183(285)286)211-140(241)54-37-29-27-25-23-21-19-20-22-24-26-28-30-38-55-146(247)248)212-158(260)107(12)206-157(259)106(11)207-165(267)125(60-65-138(189)239)210-142(243)92-202-163(265)123(62-67-147(249)250)213-168(270)128(81-101(2)3)217-169(271)130(85-113-56-58-116(238)59-57-113)220-175(277)135(95-233)223-177(279)137(97-235)224-179(281)153(104(8)9)229-174(276)134(88-150(255)256)221-176(278)136(96-234)225-182(284)156(110(15)237)231-173(275)132(84-112-47-35-32-36-48-112)222-181(283)155(109(14)236)227-143(244)93-203-164(266)124(63-68-148(251)252)226-184(287)187(16,17)232-160(262)118(188)87-115-90-194-100-205-115/h31-36,39-40,45-50,56-59,89-90,100-110,118,120-137,152-156,200,233-238H,18-30,37-38,41-44,51-55,60-88,91-99,188H2,1-17H3,(H2,189,239)(H,194,205)(H,195,245)(H,196,240)(H,197,246)(H,201,264)(H,202,265)(H,203,266)(H,204,263)(H,206,259)(H,207,267)(H,208,282)(H,209,242)(H,210,243)(H,211,241)(H,212,260)(H,213,270)(H,214,268)(H,215,280)(H,216,261)(H,217,271)(H,218,272)(H,219,269)(H,220,277)(H,221,278)(H,222,283)(H,223,279)(H,224,281)(H,225,284)(H,226,287)(H,227,244)(H,228,273)(H,229,276)(H,230,274)(H,231,275)(H,232,262)(H,247,248)(H,249,250)(H,251,252)(H,253,254)(H,255,256)(H,257,258)(H,285,286)(H4,190,191,198)(H4,192,193,199)/t105-,106-,107-,108-,109+,110+,118-,120-,121-,122-,123-,124-,125-,126-,127+,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,152-,153-,154-,155-,156-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSWIYLPEUIQAV-CCUURXOWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCNC(=O)COCCOCCNC(=O)COCCOCCNC(=O)CCC(C(=O)O)NC(=O)CCCCCCCCCCCCCCCCC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)(C)NC(=O)C(CC6=CN=CN6)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCNC(=O)COCCOCCNC(=O)COCCOCCNC(=O)CC[C@H](C(=O)O)NC(=O)CCCCCCCCCCCCCCCCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)C(C)(C)NC(=O)[C@H](CC6=CN=CN6)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C187H291N45O59 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4114 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910463-68-2 | |
| Record name | Semaglutide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910463682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Semaglutide18-[[(1R)-4-[2-[2-[2-[2-[2-[2-[[(5S)-5-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(1Himidazol-5-yl)propanoyl]amino]-2-methylpropanoyl]amino]-4 carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4 carboxybutanoyl]amino]acetyl]amino]-5 oxopentanoyl]amino]propanoyl]amino]propanoyl]amino]-6-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[2-[[(2S)-5-carbamimidamido-1-(carboxymethylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-6-oxohexyl]amino]-2-oxoethoxy]ethoxy]ethylamino]-2-oxoethoxy]ethoxy]ethylamino]-1-carboxy-4-oxobutyl]amino]-18-oxooctadecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Semaglutide on Pancreatic Beta Cells
Introduction
Semaglutide is a long-acting glucagon-like peptide-1 (GLP-1) receptor agonist developed for the treatment of type 2 diabetes and obesity.[1][2] Its primary mechanism of action involves mimicking the effects of the endogenous incretin hormone GLP-1, which is released from the gut in response to nutrient intake.[3] A critical target of this compound is the pancreatic beta cell, where it exerts profound effects on insulin secretion, cell survival, and function. This guide provides a detailed examination of the molecular pathways and cellular responses elicited by this compound in these cells, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Mechanism of Action: Signaling Pathways in the Beta Cell
This compound's effects are initiated by its binding to and activation of the GLP-1 receptor (GLP-1R), a class B G-protein-coupled receptor (GPCR) located on the surface of pancreatic beta cells.[4][5] This interaction triggers a cascade of intracellular signaling events that collectively enhance beta-cell function.
Primary Signaling Pathway: cAMP-Dependent Mechanisms
The canonical signaling pathway activated by this compound is mediated by the stimulatory G-protein, Gs.
-
Activation of Adenylate Cyclase: Upon this compound binding, the activated GLP-1R engages Gs, which in turn stimulates adenylate cyclase (AC).[4]
-
cAMP Production: AC catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), leading to a rapid increase in intracellular cAMP levels.[3]
-
Downstream Effectors: The rise in cAMP activates two main downstream effector proteins: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (EPAC2), also known as cAMP-regulated guanine nucleotide exchange factor 2.[6][7][8]
Both PKA and EPAC2 play crucial roles in potentiating glucose-stimulated insulin secretion (GSIS). Their activation leads to the closure of ATP-sensitive potassium (K-ATP) channels, membrane depolarization, influx of extracellular Ca²⁺ through voltage-gated calcium channels, and ultimately, the exocytosis of insulin-containing granules.[3][9] This entire process is glucose-dependent, meaning insulin release is significantly amplified only when blood glucose levels are elevated.[4][10]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 5. cdn5.f-cdn.com [cdn5.f-cdn.com]
- 6. Spotlight on the Mechanism of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pancreatic β-Cell Response to Increased Metabolic Demand and to Pharmacologic Secretagogues Requires EPAC2A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epac: A New cAMP-Binding Protein in Support of Glucagon-Like Peptide-1 Receptor–Mediated Signal Transduction in the Pancreatic β-Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. droracle.ai [droracle.ai]
An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Semaglutide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Semaglutide is a potent, long-acting glucagon-like peptide-1 (GLP-1) receptor agonist utilized for the treatment of type 2 diabetes and chronic weight management.[1] Its molecular architecture is a testament to advanced peptide engineering, featuring specific modifications to the native human GLP-1 backbone that confer an extended pharmacokinetic profile and enhanced therapeutic efficacy. This guide provides a detailed examination of this compound's molecular structure, physicochemical properties, and the intricate signaling pathways it modulates. Furthermore, it outlines key experimental protocols for assessing its bioactivity and presents quantitative data in a structured format to facilitate comparative analysis.
Molecular Structure and Chemical Identity
This compound is a synthetic polypeptide analogue of human GLP-1, comprising a linear sequence of 31 amino acids.[2][3] It shares a 94% sequence homology with the native hormone but incorporates three critical structural modifications designed to overcome the primary limitations of endogenous GLP-1: rapid degradation by dipeptidyl peptidase-4 (DPP-4) and renal clearance.[4][5]
Key Structural Modifications:
-
Substitution at Position 8: The native Alanine (Ala) is replaced with α-aminoisobutyric acid (Aib).[5][6] This non-proteinogenic amino acid provides steric hindrance at the N-terminus, rendering the peptide resistant to enzymatic cleavage by DPP-4.[1][4]
-
Acylation at Position 26: The Lysine (Lys) residue is acylated with a C18 fatty di-acid moiety.[6] This modification is attached via a hydrophilic spacer, which consists of a glutamic acid and two 8-amino-3,6-dioxaoctanoic acid (ADO) units.[5] The long fatty acid chain facilitates strong, reversible binding to serum albumin, which acts as a circulating reservoir, significantly reducing renal clearance and protecting the molecule from metabolic degradation.[4][7] This is the principal mechanism responsible for its extended half-life.[4]
-
Substitution at Position 34: The native Lysine is substituted with Arginine (Arg).[5][6] This modification prevents the C18 fatty acid from being attached at the wrong position during synthesis.[6]
These alterations result in a molecule with a prolonged duration of action, allowing for once-weekly subcutaneous administration.[1][8]
Physicochemical and Pharmacokinetic Properties
The engineered structure of this compound directly influences its chemical and pharmacokinetic profile. The introduction of the fatty acid moiety significantly increases its affinity for albumin, which is central to its long half-life of approximately seven days (165-184 hours).[1]
| Property | Value | Reference |
| Molecular Formula | C187H291N45O59 | [1][5] |
| Molecular Weight | 4113.641 g/mol | [1][5] |
| GLP-1R Binding Affinity (Kd) | 0.38 ± 0.06 nM | [3][9] |
| Biological Half-Life | ~7 days (~168 hours) | [1][2][10] |
| Bioavailability (Subcutaneous) | 89% | [1][4] |
| Time to Max Concentration (Tmax) | 1 to 3 days (24-72 hours) | [4][10] |
| Metabolism | Proteolytic cleavage of the peptide backbone and β-oxidation of the fatty acid chain | [2][10] |
| Elimination | Primarily via urine and feces | [1][2] |
| Plasma Protein Binding | >99% (to albumin) | [10] |
| Clearance Rate | ~0.05 L/h | [10] |
Mechanism of Action and Intracellular Signaling
This compound exerts its therapeutic effects by acting as a selective agonist for the GLP-1 receptor (GLP-1R), a class B G-protein coupled receptor (GPCR) expressed in various tissues, including pancreatic β-cells, pancreatic α-cells, the brain, and the heart.[4][11][12]
Primary Signaling Pathway in Pancreatic β-Cells
Upon binding to the GLP-1R on pancreatic β-cells, this compound initiates a cascade of intracellular events primarily mediated by the Gs alpha subunit (Gαs).[11]
-
Receptor Activation: this compound binding induces a conformational change in the GLP-1R.
-
G-Protein Coupling: The activated receptor couples with and activates the heterotrimeric G-protein, promoting the exchange of GDP for GTP on the Gαs subunit.
-
Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[12]
-
Downstream Effectors: The subsequent rise in intracellular cAMP levels activates two key downstream signaling proteins:
-
Protein Kinase A (PKA): PKA phosphorylates numerous substrates, leading to the mobilization of insulin-containing granules to the cell membrane and enhancing their exocytosis in a glucose-dependent manner.[11][13]
-
Exchange Protein directly Activated by cAMP (EPAC2): EPAC2 also plays a role in promoting insulin granule exocytosis.[12][13]
-
This signaling cascade results in enhanced glucose-dependent insulin synthesis and secretion, a key mechanism for improving glycemic control.[11][12]
Caption: GLP-1R signaling cascade initiated by this compound in pancreatic β-cells.
Additional Signaling and Physiological Effects
Beyond the primary cAMP pathway, GLP-1R activation by this compound also engages other signaling networks, such as the PI3K/Akt and AMPK/SIRT1 pathways, which contribute to β-cell proliferation and survival.[12]
-
Glucagon Suppression: this compound acts on GLP-1 receptors on pancreatic α-cells to suppress the release of glucagon, particularly in hyperglycemic states, thus reducing hepatic glucose output.[1]
-
Gastric Emptying: It delays gastric emptying, which slows the rate of glucose absorption into the circulation after meals.[4]
-
Central Nervous System Effects: this compound crosses the blood-brain barrier and activates GLP-1 receptors in the hypothalamus and hindbrain.[11][14] This action enhances satiety, reduces appetite, and lowers energy intake, contributing significantly to weight loss.[11][15]
Key Experimental Protocols
The characterization of this compound's interaction with its target receptor and its functional consequence is paramount. Below are methodologies for two fundamental assays.
Protocol: GLP-1 Receptor Binding Affinity Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki or IC50) of this compound for the GLP-1R.
-
Materials:
-
Cell membranes prepared from a stable cell line overexpressing human GLP-1R (e.g., CHO-K1 cells).
-
Radioligand: 125I-GLP-1.
-
Unlabeled competitor: this compound (serial dilutions).
-
Assay Buffer (e.g., Tris-HCl with BSA and protease inhibitors).
-
Scintillation fluid and microplates.
-
-
Methodology:
-
Incubation: In a microplate, combine the cell membranes, a fixed concentration of 125I-GLP-1, and varying concentrations of unlabeled this compound. Incubate to allow binding to reach equilibrium.
-
Separation: Separate membrane-bound radioligand from unbound radioligand via rapid filtration through a glass fiber filter, followed by washing.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.
-
Caption: Experimental workflow for a competitive GLP-1R binding assay.
Protocol: Cell-Based cAMP Functional Assay
This protocol outlines a method to measure the potency (EC50) of this compound by quantifying its ability to stimulate intracellular cAMP production in a cell-based system.
-
Materials:
-
Methodology:
-
Cell Seeding: Seed the GLP-1R-expressing cells into a microplate and incubate to allow attachment.
-
Stimulation: Pre-treat cells with a PDE inhibitor, then add serial dilutions of this compound. Incubate for a defined period to stimulate cAMP production.
-
Lysis & Detection: Lyse the cells and measure the accumulated intracellular cAMP using a chosen detection kit according to the manufacturer's instructions. The signal generated is proportional to the cAMP concentration.
-
Data Analysis: Plot the measured signal against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value, representing the concentration of this compound that elicits 50% of the maximal response.
-
Caption: Experimental workflow for a cell-based cAMP functional potency assay.
Conclusion
The molecular design of this compound represents a significant advancement in peptide therapeutics, successfully addressing the inherent pharmacokinetic limitations of native GLP-1. Its specific amino acid substitutions and fatty acid acylation result in a potent, long-acting GLP-1 receptor agonist with a multifaceted mechanism of action that improves glycemic control, promotes weight loss, and offers cardiovascular benefits. The detailed understanding of its structure, properties, and signaling pathways, verified through robust experimental protocols, is crucial for the ongoing research and development of next-generation metabolic therapies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C187H291N45O59 | CID 56843331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 910463-68-2 [chemicalbook.com]
- 4. droracle.ai [droracle.ai]
- 5. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: this compound [pdb101.rcsb.org]
- 6. researchgate.net [researchgate.net]
- 7. The Discovery and Development of Liraglutide and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. This compound | agonist of glucagon-like peptide-1 (GLP-1) receptor | CAS 910463-68-2 | NNC 0113-0217; NNC-0113-0217; Ozempic | long-acting GLP-1 analogue | InvivoChem [invivochem.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 12. Spotlight on the Mechanism of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Molecular mechanisms of this compound and liraglutide as a therapeutic option for obesity [frontiersin.org]
- 15. biorxiv.org [biorxiv.org]
- 16. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cAMP Hunter™ this compound Bioassay Kit [discoverx.com]
- 18. pccarx.com [pccarx.com]
- 19. Obesity and Diabetes Product Solutions [discoverx.com]
A Technical Guide to the Preclinical Anti-Inflammatory Effects of Semaglutide
Introduction
Semaglutide, a potent long-acting glucagon-like peptide-1 (GLP-1) receptor agonist, has transformed the therapeutic landscape for type 2 diabetes and obesity.[1][2] Beyond its primary metabolic benefits, a substantial body of preclinical evidence has illuminated its significant anti-inflammatory properties.[1][3] These pleiotropic effects are independent of weight loss and glycemic control, suggesting direct modulation of inflammatory pathways.[1] This technical guide provides an in-depth overview of the preclinical research, detailing the experimental models, quantitative outcomes, and molecular mechanisms that underpin this compound's anti-inflammatory actions. The evidence strongly suggests that this compound can attenuate inflammatory responses across various pathological conditions, including atherosclerosis, neuroinflammation, and metabolic dysfunction.[3][4][5]
Core Signaling Pathways
Preclinical research has identified several key signaling pathways through which this compound exerts its anti-inflammatory effects. The primary mechanism is initiated by the binding of this compound to the GLP-1 receptor (GLP-1R), which is expressed on numerous cell types, including immune, endothelial, and neuronal cells.[3][6] This interaction triggers a cascade of intracellular events that collectively suppress pro-inflammatory signaling and promote cellular protection.
A central pathway involves the activation of AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1).[2][7] This axis plays a critical role in cellular energy homeostasis and has been shown to inhibit the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[2][8] By deacetylating NF-κB, the AMPK/SIRT1 pathway prevents its translocation to the nucleus, thereby downregulating the expression of numerous pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[2]
Furthermore, this compound has been shown to inhibit the NLRP3 inflammasome, a multi-protein complex that, when activated, leads to the maturation and release of IL-1β and IL-18.[3][9] This inhibitory action further curtails the inflammatory response in various disease models.[3][10]
Quantitative Data Summary
The anti-inflammatory efficacy of this compound has been quantified across a range of preclinical models. The following tables summarize the key findings, highlighting the consistent reduction in pivotal inflammatory markers.
Table 1: Effects on Inflammatory Cytokines and Mediators
| Model System | Animal/Cell Line | Inflammatory Marker | Treatment Details | Result | Reference |
| Obesity-Induced Cardiac Inflammation | Obese Mice | TNF-α, IL-6 (Cardiac Tissue) | Not specified | Significant reduction vs. untreated obese mice (P < 0.05). | [11][12] |
| Obesity-Induced Cardiac Inflammation | Obese Mice | ROS, MDA (Cardiac Tissue) | Not specified | Significant reduction vs. untreated obese mice (P < 0.05). | [11][12] |
| Endotoxemia / Sepsis | Male Swiss Albino Mice | TNF-α, IL-6, IL-1β (Brain Tissue) | 40µg/kg/day before CLP | Significant reduction vs. sepsis and vehicle groups (p<0.05). | [3][13] |
| Diabetic Neuropathic Pain | STZ-induced Diabetic Rats | TNF-α, IL-1β, IL-6 (Spinal Cord) | 1.44 or 2.88 mg/kg, oral, 4 weeks | Significant reduction in pro-inflammatory cytokines. | [14] |
| LPS-Induced Inflammation | H9c2 cells | NF-κB, TNF-α, IL-1β | Not specified | Decreased production. | [3] |
| Reserpine-Induced Fibromyalgia | Male Wistar Rats | TNF-α, i-NOS (Dorsal Root Ganglion) | 20 nmol/kg, IP, 14 days | Reduction to 38.29% and 43.48% vs. reserpine group. | [15] |
| Reserpine-Induced Fibromyalgia | Male Wistar Rats | Arginase-1, IL-4 (Dorsal Root Ganglion) | 20 nmol/kg, IP, 14 days | Elevation of 1.89- and 2.55-fold vs. reserpine group. | [15] |
Table 2: Effects on Macrophage Activity and Atherosclerosis
| Model System | Animal/Cell Line | Key Measurement | Treatment Details | Result | Reference |
| Advanced Atherosclerosis | New Zealand White Rabbits | [⁶⁴Cu]Cu-DOTATATE Uptake (SUVmax) | 16-week intervention | Significant decrease vs. placebo (p = 0.001). | [4] |
| Advanced Atherosclerosis | New Zealand White Rabbits | [¹⁸F]FDG Uptake (SUVmax) | 16-week intervention | Significant attenuation vs. placebo (p = 0.034). | [4] |
| Atherosclerosis | ApoE-/- and Ldlr-/- mice | Aortic Plaque Size | 4 μg/kg for 12-17 weeks | Plaque size reduction. | [1] |
| Papillary Thyroid Carcinoma | Human TPC-1 Xenograft Mice | Macrophage Polarization | 120 μg/kg, subcutaneous | Increased M1 macrophages, decreased M2 macrophages. | [16][17] |
| Papillary Thyroid Carcinoma | THP-1 Macrophages & PTC Cells | PPARG expression | In vitro co-culture | Downregulation of PPARG. | [16][17] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key preclinical experiments that have established the anti-inflammatory effects of this compound.
Protocol 1: Atherosclerotic Rabbit Model with PET/CT Imaging
This protocol is based on studies investigating this compound's effect on vascular inflammation.[4][18]
-
Animal Model: Female New Zealand White rabbits were used. Atherosclerosis was induced by feeding a high-cholesterol diet for four months, combined with two instances of endothelial denudation of the aorta to accelerate plaque formation.[4][18]
-
Experimental Groups: Animals were randomized into an intervention group receiving this compound and a control group receiving a saline placebo.[4]
-
Intervention: this compound or placebo was administered for 16 weeks.[4]
-
Imaging Protocol:
-
PET/CT Scans: Performed at baseline and after the 16-week intervention.
-
Radiotracers: Three different tracers were used to assess distinct aspects of the atherosclerotic plaque:
-
Quantification: Tracer uptake was quantified using the maximum standardized uptake value (SUVmax) and target-to-background-ratio (TBRmax).[4]
-
-
Endpoint Analysis: Following the final imaging session, animals were euthanized for autoradiographic imaging and histological analyses of the vessel walls to correlate imaging findings with macrophage density.[4]
Protocol 2: In Vitro Macrophage Polarization Assay
This protocol is derived from studies examining this compound's influence on macrophage function in a cancer microenvironment.[16][17]
-
Cell Lines:
-
Macrophages: Human THP-1 monocytic cells are used. They are differentiated into macrophages using Phorbol 12-myristate 13-acetate (PMA).
-
Cancer Cells: Human papillary thyroid carcinoma (PTC) cells (e.g., TPC-1 line).
-
-
Experimental Setup: A co-culture system is established with differentiated THP-1 macrophages and PTC cells to mimic the tumor microenvironment.
-
Treatment: The co-culture system is treated with this compound. A control group receives a vehicle. In some experiments, a PPARG agonist is used alongside this compound to probe the signaling pathway.[16][17]
-
Analysis of Macrophage Polarization:
-
Gene Expression: RNA is extracted from the macrophages, and quantitative real-time PCR (qPCR) is performed to measure the expression of M1 macrophage markers (e.g., iNOS, TNF-α) and M2 macrophage markers (e.g., Arginase-1, CD206).
-
Protein Expression: Western blotting or flow cytometry can be used to confirm changes in marker protein levels.
-
Signaling Pathway Analysis: The expression levels of key signaling molecules, such as PPARG and its downstream target ACSL1, are measured by qPCR and Western blot to elucidate the mechanism of action.[16][17][19]
-
-
Functional Readout: The proliferation of the PTC cells in the co-culture is measured to determine the functional consequence of this compound-induced macrophage reprogramming.[16][17]
Protocol 3: Mouse Model of Neuroinflammation
This protocol is a synthesis of methodologies used in studies of endotoxemia and Alzheimer's disease models.[3][20][21]
-
Animal Model: Male Swiss albino mice or APP/PS1 transgenic mice (for Alzheimer's models) are commonly used.[3][21]
-
Induction of Neuroinflammation:
-
Endotoxemia/Sepsis: Cecal Ligation and Puncture (CLP) is performed to induce polymicrobial sepsis, leading to systemic inflammation and subsequent neuroinflammation.[13]
-
LPS Challenge: Intraperitoneal (i.p.) injection of Lipopolysaccharide (LPS) is used to induce a systemic inflammatory response and neuroinflammation.[3]
-
-
Experimental Groups:
-
Sham/Control Group.
-
Disease Model Group (e.g., CLP or LPS) + Vehicle.
-
Disease Model Group (e.g., CLP or LPS) + this compound.
-
-
Intervention: this compound is administered, often prior to the inflammatory challenge (e.g., 40µg/kg/day before CLP).[13]
-
Endpoint Analysis:
-
Behavioral Tests: Cognitive function is assessed using tests like the Barnes maze or Morris water maze.[21]
-
Tissue Collection: Animals are euthanized, and brain tissue (e.g., hippocampus, cortex) is collected.[3][20]
-
Biochemical Analysis: Brain tissue homogenates are analyzed using ELISA or other immunoassays to quantify levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).[3][20]
-
Immunohistochemistry: Brain sections are stained for markers of glial activation, such as Iba1 (microglia) and GFAP (astrocytes), to assess the cellular inflammatory response.[21]
-
Conclusion
The collective preclinical evidence provides a robust foundation for understanding the anti-inflammatory effects of this compound. Through the modulation of key signaling pathways such as AMPK/SIRT1/NF-κB and the inhibition of the NLRP3 inflammasome, this compound consistently reduces inflammatory markers and cellular activity in a wide array of disease models.[2][3] The quantitative data from studies on atherosclerosis, cardiac inflammation, and neuroinflammation demonstrate a potent and reproducible effect.[4][12][21] These findings, elucidated through detailed experimental protocols, not only explain part of the profound cardiovascular benefits seen in clinical trials but also open new avenues for investigating this compound's therapeutic potential in a broader spectrum of inflammatory and neurodegenerative diseases. Further research should continue to dissect these mechanisms and explore their translation to human pathologies.
References
- 1. JCI - Antiinflammatory actions of glucagon-like peptide-1–based therapies beyond metabolic benefits [jci.org]
- 2. Spotlight on the Mechanism of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory benefits of this compound: State of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound reduces vascular inflammation investigated by PET in a rabbit model of advanced atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Systematic Review of this compound’s Influence on Cognitive Function in Preclinical Animal Models and Cell-Line Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Anti-inflammatory effect of this compound: updated systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Effects of this compound on Cardiac Protein Expression and Cardiac Function of Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound ameliorates obesity-induced cardiac inflammation and oxidative stress mediated via reduction of neutrophil Cxcl2, S100a8, and S100a9 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective Effects of this compound in Endotoxemia Mouse Model - Iranian Journal of War and Public Health - مجله طب جانباز [ijwph.ir]
- 14. This compound Ameliorates Diabetic Neuropathic Pain by Inhibiting Neuroinflammation in the Spinal Cord [mdpi.com]
- 15. Novel Trajectories Towards Possible Effects of this compound for Amelioration of Reserpine-induced Fibromyalgia in Rats: Contribution of cAMP/PKA/p-CREB and M1/M2 Microglia Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound Reprograms Macrophages via the GLP-1R/PPARG/ACSL1 Pathway to Suppress Papillary Thyroid Carcinoma Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. academic.oup.com [academic.oup.com]
- 19. This compound Reprograms Macrophages via the GLP-1R/PPARG/ACSL1 Pathway to Suppress Papillary Thyroid Carcinoma Growth | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. news-medical.net [news-medical.net]
The Genesis of a Modern Therapeutic: An In-depth Technical Guide to the Discovery and Development of Semaglutide
[Whitepaper]
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Semaglutide, a long-acting glucagon-like peptide-1 receptor agonist (GLP-1 RA), represents a significant milestone in the management of type 2 diabetes (T2DM) and obesity. Its development by Novo Nordisk was a rational drug design endeavor, building upon the foundation of its predecessor, liraglutide, to achieve a prolonged pharmacokinetic profile suitable for once-weekly administration. This was accomplished through strategic chemical modifications aimed at enhancing albumin binding and increasing resistance to enzymatic degradation. This technical guide provides a comprehensive overview of the discovery and development of this compound, detailing the lead optimization process, preclinical validation, and the extensive clinical trial program (SUSTAIN) that established its efficacy and safety profile. We include detailed experimental methodologies for key preclinical and clinical assays, present quantitative data in structured tables, and illustrate critical pathways and processes using Graphviz diagrams to offer a granular perspective for the scientific community.
Introduction: The GLP-1 Receptor as a Therapeutic Target
Glucagon-like peptide-1 (GLP-1) is an incretin hormone secreted from the gastrointestinal tract in response to nutrient intake. It plays a crucial role in glucose homeostasis by stimulating glucose-dependent insulin secretion, suppressing glucagon release, and slowing gastric emptying.[1][2] These pleiotropic effects made the GLP-1 receptor (GLP-1R) a highly attractive target for the treatment of T2DM. However, native GLP-1 has a very short half-life of minutes, as it is rapidly degraded by the enzyme dipeptidyl peptidase-4 (DPP-4).[3] The primary goal in the development of GLP-1RAs was to overcome this limitation to create therapeutically viable agents.
Lead Discovery and Optimization: From Liraglutide to this compound
The journey to this compound began with its predecessor, liraglutide, a once-daily GLP-1 RA. The success of liraglutide spurred the ambition to create a next-generation molecule with an extended half-life that would allow for once-weekly dosing, thereby improving patient convenience and adherence.[4] The strategy centered on two key molecular modifications to the GLP-1 peptide backbone.[4]
-
DPP-4 Resistance: The alanine at position 8 was substituted with 2-aminoisobutyric acid (Aib).[4][5] This substitution sterically hinders the DPP-4 enzyme, significantly reducing its ability to cleave and inactivate the peptide.[5]
-
Enhanced Albumin Binding: A linker and a C18 fatty di-acid chain were attached to the lysine at position 26.[6][7] This modification promotes strong, reversible binding to serum albumin, creating a circulating depot that protects the molecule from renal clearance and metabolic degradation, extending its half-life to approximately one week.[1][2][7][8]
These rational design choices resulted in a molecule, this compound, with 94% homology to human GLP-1 and a pharmacokinetic profile amenable to once-weekly administration.[1][5][9]
Mechanism of Action
GLP-1 Receptor Signaling
This compound exerts its effects by binding to and activating the GLP-1R, a G-protein coupled receptor.[10] This activation stimulates the Gαs subunit, which in turn activates adenylyl cyclase to increase intracellular concentrations of cyclic adenosine monophosphate (cAMP).[10][11] Elevated cAMP activates two primary downstream effectors: Protein Kinase A (PKA) and Exchange protein activated by cAMP 2 (Epac2).[10][11][12] This signaling cascade in pancreatic β-cells leads to enhanced glucose-dependent insulin synthesis and exocytosis.[10][11]
Mechanism of Extended Half-Life
The prolonged therapeutic action of this compound is a direct result of its structural modifications. The C18 fatty di-acid moiety facilitates high-affinity binding to serum albumin. This large protein-drug complex is protected from rapid renal filtration and enzymatic degradation, establishing a circulating reservoir of this compound. The substitution at position 8 provides an additional layer of protection against DPP-4-mediated inactivation.
Preclinical Development
In Vitro Assays
This compound's activity was first confirmed through a series of in vitro cell-based assays designed to measure its binding affinity to the GLP-1R and its functional potency in activating the downstream signaling cascade.
Experimental Protocol: GLP-1R cAMP Functional Assay
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably overexpressing the human GLP-1 receptor.
-
Assay Principle: A competitive immunoassay (e.g., HTRF or cAMP Hunter™) measures the amount of cAMP produced by the cells upon receptor activation. The assay is based on the competition between native cAMP produced by the cell and a labeled cAMP tracer for binding to a specific anti-cAMP antibody.[1][13]
-
Methodology:
-
CHO-K1-hGLP-1R cells are seeded in 96- or 384-well plates and incubated overnight.[1]
-
Cells are stimulated with graded doses of this compound for a defined period (e.g., 30 minutes) at room temperature.[14]
-
A lysis buffer containing the labeled cAMP tracer (e.g., cAMP-d2) and the anti-cAMP antibody (e.g., anti-cAMP-cryptate) is added.[14]
-
The plate is incubated for 1 hour at room temperature to allow for the competitive binding reaction to reach equilibrium.[14]
-
The signal (e.g., fluorescence resonance energy transfer) is read using a plate reader. The signal is inversely proportional to the concentration of cAMP produced by the cells.
-
Data are analyzed using a 4-parameter logistical model to determine the EC50 (potency) of this compound.
-
In Vivo Animal Studies
The efficacy of this compound on glycemic control and body weight was evaluated in diabetic animal models, most notably the leptin receptor-deficient db/db mouse, a model of obesity and T2DM.
Experimental Protocol: Efficacy Study in db/db Mice
-
Animal Model: Male C57BL/KsJ-db/db mice (e.g., 16 weeks old).[15]
-
Housing: Mice are housed under standard conditions with ad libitum access to food and water.
-
Treatment Groups: Mice are randomized into groups: Vehicle (saline), and this compound (e.g., 0.05 mg/kg or 200 nmol/kg).[15][16]
-
Administration: this compound or vehicle is administered via subcutaneous (s.c.) injection daily or twice weekly for a period of 8 weeks.[15][16]
-
Endpoints and Measurements:
-
Body Weight and Food Intake: Measured daily or weekly.[16]
-
Fasting Blood Glucose (FBG): Measured weekly from tail vein blood after a fasting period (e.g., 6 hours).
-
Glycated Hemoglobin (HbA1c): Measured at baseline and at the end of the study from whole blood samples.
-
Oral Glucose Tolerance Test (OGTT): Performed at the end of the study. After an overnight fast, mice are given an oral gavage of glucose (e.g., 2 g/kg), and blood glucose is measured at 0, 15, 30, 60, and 120 minutes post-gavage.
-
Table 1: Summary of Preclinical Efficacy Data in db/db Mice
| Parameter | Vehicle Control | This compound Treatment | Outcome | Reference |
| Body Weight | ~11% increase over 8 weeks | ~10% decrease over 8 weeks | Significant reduction in body weight gain | [15] |
| Fasting Blood Glucose | Remained elevated | Significantly reduced | Improved glycemic control | [15] |
| HbA1c | No significant change | Significant reduction | Improved long-term glycemic control | [17] |
| Food Intake | Baseline levels | Significantly reduced | Reduced caloric intake | [16] |
Clinical Development: The SUSTAIN Program
The clinical development of subcutaneous once-weekly this compound was anchored by the this compound Unabated Sustainability in Treatment of Type 2 Diabetes (SUSTAIN) program, a series of global Phase 3a clinical trials designed to evaluate its efficacy and safety across a broad spectrum of T2DM patients.[2]
Efficacy Trials (SUSTAIN 1-5)
These trials were designed to establish the superiority of this compound against placebo and key active comparators in various patient populations.
Experimental Protocol: General Design of SUSTAIN Efficacy Trials
-
Design: Randomized, multicenter, parallel-group trials. SUSTAIN 1, 2, and 5 were double-blind, while SUSTAIN 3 and 4 were open-label.[4][7][18][19][20]
-
Participants: Adults with T2DM inadequately controlled on their current background therapy (ranging from diet and exercise alone to basal insulin).[4][7][19][20][21]
-
Intervention: Participants were randomized to receive subcutaneous once-weekly this compound (0.5 mg or 1.0 mg) or a comparator (placebo, sitagliptin, exenatide ER, or insulin glargine) for 30 to 56 weeks.[4][7][19][20][21] this compound was initiated at 0.25 mg/week and titrated upwards.[18]
-
Primary Endpoint: Change in HbA1c from baseline to the end of the treatment period.[4][6][20]
-
Confirmatory Secondary Endpoint: Change in body weight from baseline to the end of the treatment period.[4][6][20]
-
Statistical Analysis: Efficacy endpoints were typically assessed using an analysis of covariance (ANCOVA) or a mixed model for repeated measurements (MMRM). Hierarchical testing was used for primary and key secondary endpoints to control the overall type I error rate.[18]
Table 2: Key Efficacy Outcomes from SUSTAIN 1-5 Trials
| Trial (NCT ID) | Comparator | Duration (Weeks) | Mean Baseline HbA1c (%) | Mean HbA1c Change: this compound 1.0 mg | Mean HbA1c Change: Comparator | Mean Body Weight Change: this compound 1.0 mg | Mean Body Weight Change: Comparator | Reference |
| SUSTAIN 1 (NCT02054897) | Placebo | 30 | 8.1 | -1.6% | 0% | -4.6 kg | -1.0 kg | [19][22] |
| SUSTAIN 2 (NCT01930188) | Sitagliptin 100 mg | 56 | 8.1 | -1.6% | -0.5% | -6.1 kg | -1.9 kg | [7][23] |
| SUSTAIN 3 (NCT01885208) | Exenatide ER 2.0 mg | 56 | 8.3 | -1.5% | -0.9% | -5.6 kg | -1.9 kg | [18][21] |
| SUSTAIN 4 (NCT02128932) | Insulin Glargine | 30 | 8.2 | -1.6% | -0.8% | -5.2 kg | +1.2 kg | [4] |
| SUSTAIN 5 (NCT02384953) | Placebo | 30 | 8.4 | -1.8% | -0.1% | -6.4 kg | -1.4 kg | [6][20] |
All changes are from baseline and are statistically significant (p < 0.001) for this compound vs. comparator.
Cardiovascular Outcomes Trial (SUSTAIN 6)
Regulatory agencies require cardiovascular outcomes trials (CVOTs) for new diabetes therapies to establish cardiovascular safety. SUSTAIN 6 was designed to meet this requirement.
Experimental Protocol: SUSTAIN 6 (NCT01720446)
-
Design: A randomized, double-blind, placebo-controlled, parallel-group trial.[2][24]
-
Participants: 3,297 patients with T2DM at high risk for cardiovascular events (defined as age ≥50 with established CVD or CKD, or age ≥60 with at least one CV risk factor).[25]
-
Intervention: Participants were randomized to receive once-weekly this compound (0.5 mg or 1.0 mg) or a volume-matched placebo, in addition to standard of care, for 104 weeks.[24][26]
-
Primary Endpoint: Time to first occurrence of a major adverse cardiovascular event (MACE), a composite of CV death, non-fatal myocardial infarction, or non-fatal stroke.[26]
-
Statistical Analysis: The primary analysis was a time-to-event analysis using a Cox proportional-hazards model to assess for non-inferiority of this compound versus placebo.[24]
Table 3: Key Outcomes from the SUSTAIN 6 Cardiovascular Trial
| Endpoint | This compound (N=1648) | Placebo (N=1649) | Hazard Ratio (95% CI) | P-value | Reference |
| Primary MACE Composite | 108 (6.6%) | 146 (8.9%) | 0.74 (0.58 to 0.95) | <0.001 for Non-inferiority | [26][27] |
| CV Death | 44 (2.7%) | 46 (2.8%) | 0.98 (0.65 to 1.48) | 0.92 | [26] |
| Non-fatal Myocardial Infarction | 47 (2.9%) | 64 (3.9%) | 0.74 (0.51 to 1.08) | 0.12 | [26] |
| Non-fatal Stroke | 27 (1.6%) | 44 (2.7%) | 0.61 (0.38 to 0.99) | 0.04 | [26] |
| New or Worsening Nephropathy | 62 (3.8%) | 100 (6.1%) | 0.64 (0.46 to 0.88) | 0.005 | [25] |
The results of SUSTAIN 6 not only confirmed the cardiovascular safety of this compound but also demonstrated a significant 26% reduction in the risk of MACE compared to placebo, primarily driven by a significant reduction in non-fatal stroke.[25][26]
Conclusion
The development of this compound is a paradigm of modern, rational drug design in the metabolic disease space. Building on the clinical experience of liraglutide, targeted chemical modifications successfully produced a GLP-1 RA with a pharmacokinetic profile allowing for convenient once-weekly dosing. The comprehensive preclinical and clinical development programs rigorously established its robust efficacy in improving glycemic control and reducing body weight. Crucially, the SUSTAIN 6 trial demonstrated significant cardiovascular benefits, positioning this compound as a cornerstone therapy in the management of type 2 diabetes, particularly in patients with high cardiovascular risk. The subsequent development and approval for obesity have further expanded its therapeutic impact, underscoring the success of its discovery and development journey.
References
- 1. pccarx.com [pccarx.com]
- 2. Cardiovascular risk reduction with once-weekly this compound in subjects with type 2 diabetes: a post hoc analysis of gender, age, and baseline CV risk profile in the SUSTAIN 6 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clf1.medpagetoday.com [clf1.medpagetoday.com]
- 4. Efficacy and safety of once-weekly this compound versus once-daily insulin glargine as add-on to metformin (with or without sulfonylureas) in insulin-naive patients with type 2 diabetes (SUSTAIN 4): a randomised, open-label, parallel-group, multicentre, multinational, phase 3a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. Efficacy and safety of once-weekly this compound versus once-daily sitagliptin as an add-on to metformin, thiazolidinediones, or both, in patients with type 2 diabetes (SUSTAIN 2): a 56-week, double-blind, phase 3a, randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and Safety of this compound Once-weekly Versus Exenatide ER 2.0 mg Once-weekly as add-on to 1-2 Oral Antidiabetic Drugs (OADs) in Subjects With Type 2 Diabetes [clin.larvol.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Spotlight on the Mechanism of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]
- 12. Epac: A New cAMP-Binding Protein in Support of Glucagon-Like Peptide-1 Receptor–Mediated Signal Transduction in the Pancreatic β-Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 13. en.ice-biosci.com [en.ice-biosci.com]
- 14. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. europeanreview.org [europeanreview.org]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. diabetesjournals.org [diabetesjournals.org]
- 19. Efficacy and safety of once-weekly this compound monotherapy versus placebo in patients with type 2 diabetes (SUSTAIN 1): a double-blind, randomised, placebo-controlled, parallel-group, multinational, multicentre phase 3a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound Added to Basal Insulin in Type 2 Diabetes (SUSTAIN 5): A Randomized, Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Efficacy and Safety of Once-Weekly this compound Versus Exenatide ER in Subjects With Type 2 Diabetes (SUSTAIN 3): A 56-Week, Open-Label, Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. portal.research.lu.se [portal.research.lu.se]
- 24. neurotrials.ai [neurotrials.ai]
- 25. diabetesonthenet.com [diabetesonthenet.com]
- 26. inditecommunications.com [inditecommunications.com]
- 27. This compound and Cardiovascular Outcomes in Patients with Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Semaglutide's Influence on Glucose-Dependent Insulinotropic Polypeptide: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Semaglutide, a potent and long-acting glucagon-like peptide-1 receptor (GLP-1R) agonist, has demonstrated significant efficacy in the management of type 2 diabetes and obesity. Its mechanism of action is primarily centered on the activation of the GLP-1R, leading to enhanced glucose-dependent insulin secretion, suppression of glucagon release, and central appetite regulation. While this compound does not directly bind to the glucose-dependent insulinotropic polypeptide (GIP) receptor, its profound and sustained impact on the incretin system warrants a thorough investigation into its indirect effects on GIP physiology and signaling. This technical guide provides an in-depth analysis of this compound's interaction with the GLP-1 receptor, the downstream signaling cascades, and explores the current understanding of its influence on the GIP system. Detailed experimental protocols and quantitative data are presented to facilitate further research in this area.
Introduction: The Incretin Axis and this compound's Role
The incretin effect, responsible for a significant portion of postprandial insulin secretion, is primarily mediated by two gut-derived hormones: GLP-1 and GIP.[1] Both are released from enteroendocrine cells upon nutrient ingestion and act on their respective G protein-coupled receptors (GPCRs) on pancreatic beta-cells to potentiate insulin release in a glucose-dependent manner.[2][3]
This compound is a GLP-1 analogue with 94% sequence homology to human GLP-1.[4] Its molecular structure is modified to ensure resistance to dipeptidyl peptidase-4 (DPP-4) degradation and to facilitate strong binding to albumin, resulting in a prolonged half-life and enabling once-weekly administration.[4] As a selective GLP-1R agonist, this compound's therapeutic actions are confined to the GLP-1R signaling pathway.[5] This contrasts with dual GIP/GLP-1 receptor agonists, such as tirzepatide, which engage both incretin pathways.[3]
While direct interaction is absent, the sustained and potent activation of the GLP-1R by this compound may induce adaptive changes in the GIP system. Understanding these potential indirect effects is crucial for a comprehensive understanding of this compound's metabolic benefits and for the development of future incretin-based therapies.
This compound's Direct Effect: GLP-1 Receptor Signaling
This compound's primary mechanism of action is the activation of the GLP-1R, a class B GPCR. This activation triggers a cascade of intracellular signaling events, predominantly through the Gαs protein subunit.
G Protein Coupling and cAMP Production
Upon this compound binding, the GLP-1R undergoes a conformational change that facilitates the activation of the heterotrimeric G protein, Gαs. This leads to the dissociation of the Gαs subunit, which in turn activates adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a key second messenger.[2][6]
Downstream Signaling Pathways
Elevated intracellular cAMP levels activate two main downstream effectors: Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac).[7]
-
PKA Pathway: PKA activation leads to the phosphorylation of various substrates that ultimately enhance insulin granule exocytosis from pancreatic beta-cells.
-
Epac Pathway: Epac activation also contributes to insulin secretion through mechanisms involving the modulation of intracellular calcium levels and other protein-protein interactions.
The culmination of these signaling events is a potentiation of glucose-stimulated insulin secretion.
β-Arrestin Recruitment
Like many GPCRs, the GLP-1R also interacts with β-arrestins upon agonist binding. β-arrestin recruitment is involved in receptor desensitization, internalization, and can also initiate G protein-independent signaling pathways.
Quantitative Data on this compound's GLP-1R Signaling
The following table summarizes key quantitative parameters of this compound's action on the GLP-1R from in vitro studies.
| Parameter | This compound Value | Comparator (e.g., GLP-1) | Experimental System | Reference |
| Gαs Recruitment | Comparable to GLP-1 | - | HEK293T cells | [8] |
| cAMP Production | Potent Agonist | - | INS-1 832/3 cells | [9] |
| β-Arrestin 1 Recruitment | 67% of GLP-1 Emax | 100% | HEK293T cells | [8] |
| β-Arrestin 2 Recruitment | 78% of GLP-1 Emax | 100% | HEK293T cells | [8] |
| GLP-1R Internalization | Similar to GLP-1 | - | HEK293T cells | [8] |
Note: Specific EC50 and Emax values can vary depending on the experimental setup and cell line used.
Indirect Effects of this compound on the GIP System: A Research Frontier
Currently, there is a paucity of direct clinical and preclinical data quantifying the specific effects of long-term this compound administration on the GIP system. However, several hypotheses can be proposed based on the known physiology of the incretin axis.
Potential for Altered GIP Secretion
Sustained GLP-1R activation by this compound leads to significant weight loss and improvements in glycemic control. These metabolic changes could indirectly influence the secretion of GIP from intestinal K-cells. For instance, altered nutrient transit times and changes in gut hormone feedback loops may impact GIP release. A clinical study is underway to evaluate the effects of combined GIP infusion and this compound treatment, which may provide insights into this interaction.[10]
GIP Receptor Expression and Sensitivity
Chronic stimulation of one branch of a hormonal axis can sometimes lead to compensatory changes in another. It is conceivable that long-term, high-potency GLP-1R activation could lead to alterations in the expression or sensitivity of the GIP receptor in target tissues. However, continuous exposure to GLP-1 agonists can lead to GLP-1 receptor downregulation, and it is unknown if a similar phenomenon could indirectly affect the GIP receptor.[11][12]
Clinical Observations
Some clinical data with this compound in patients with type 2 diabetes have shown an increase in fasting C-peptide levels after treatment, suggesting an improvement in beta-cell function.[13][14] While this is a known effect of GLP-1R agonism, the potential contribution of an altered GIP system to this long-term improvement has not been elucidated.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's effects on incretin receptor signaling.
G Protein Recruitment Assay (BRET)
This protocol is adapted from methodologies used to assess GPCR-G protein interactions.[15][16]
Objective: To quantify the interaction between the GLP-1R and Gαs in response to this compound using Bioluminescence Resonance Energy Transfer (BRET).
Materials:
-
HEK293T cells
-
Plasmids encoding GLP-1R fused to a BRET donor (e.g., Renilla luciferase, Rluc8)
-
Plasmids encoding Gαs, Gβ, and Gγ subunits, with one subunit fused to a BRET acceptor (e.g., Venus)
-
Cell culture reagents
-
Transfection reagent (e.g., PEI)
-
BRET substrate (e.g., Coelenterazine h)
-
96-well white microplates
-
BRET-compatible plate reader
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS.
-
Co-transfect cells with the GLP-1R-Rluc8 and Venus-tagged G protein subunit plasmids at an optimized ratio.
-
-
Cell Seeding:
-
24 hours post-transfection, harvest cells and seed into a 96-well white microplate.
-
-
Assay:
-
Wash cells with a suitable assay buffer (e.g., HBSS).
-
Add the BRET substrate (e.g., Coelenterazine h) to each well.
-
Immediately measure the baseline BRET signal.
-
Add varying concentrations of this compound to the wells.
-
Measure the BRET signal at specified time points after agonist addition.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the change in BRET ratio against the log of the agonist concentration to determine EC50 and Emax values.
-
β-Arrestin Recruitment Assay (PathHunter™)
This protocol is based on the DiscoverX PathHunter™ β-Arrestin assay.[17][18][19]
Objective: To measure the recruitment of β-arrestin to the GLP-1R upon this compound stimulation.
Materials:
-
PathHunter™ cell line stably co-expressing a ProLink™-tagged GLP-1R and an Enzyme Acceptor-tagged β-arrestin.
-
PathHunter™ detection reagents.
-
Cell culture reagents.
-
384-well white microplates.
-
Chemiluminescent plate reader.
Procedure:
-
Cell Plating:
-
Plate the PathHunter™ cells in a 384-well plate and incubate overnight.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound.
-
Add the diluted compounds to the cells.
-
-
Incubation:
-
Incubate the plate at 37°C for 90 minutes.
-
-
Detection:
-
Add the PathHunter™ detection reagent to each well.
-
Incubate at room temperature for 60 minutes.
-
-
Measurement:
-
Read the chemiluminescent signal using a plate reader.
-
-
Data Analysis:
-
Plot the relative light units (RLU) against the log of the agonist concentration to generate dose-response curves and calculate EC50 values.
-
cAMP Accumulation Assay
This protocol describes a common method for measuring intracellular cAMP levels.[9][20][21]
Objective: To quantify the production of cAMP in response to GLP-1R activation by this compound.
Materials:
-
A suitable cell line endogenously or recombinantly expressing the GLP-1R (e.g., INS-1E, CHO-K1).
-
Cell culture reagents.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
This compound.
-
cAMP assay kit (e.g., HTRF, ELISA).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate and allow them to adhere.
-
-
Stimulation:
-
Pre-incubate cells with a PDE inhibitor to prevent cAMP degradation.
-
Add varying concentrations of this compound and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Lysis and Detection:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP measurement using the chosen detection method (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Generate a standard curve using known cAMP concentrations.
-
Determine the cAMP concentration in the cell lysates.
-
Plot the cAMP concentration against the log of the this compound concentration to determine EC50 and Emax.
-
Receptor Trafficking Assay (Live-Cell HILO Microscopy)
This protocol provides a framework for visualizing GLP-1R internalization.[22]
Objective: To observe the trafficking of the GLP-1R from the plasma membrane to intracellular compartments following this compound treatment using Highly Inclined and Laminated Optical sheet (HILO) microscopy.
Materials:
-
HEK293T cells.
-
Plasmid encoding GLP-1R tagged with a fluorescent protein (e.g., GFP).
-
Transfection reagent.
-
Glass-bottom imaging dishes.
-
HILO microscope system.
-
Image analysis software.
Procedure:
-
Cell Preparation:
-
Transfect HEK293T cells with the GLP-1R-GFP plasmid.
-
Seed the transfected cells onto glass-bottom dishes.
-
-
Live-Cell Imaging:
-
Mount the dish on the HILO microscope stage, maintaining physiological conditions (37°C, 5% CO2).
-
Acquire baseline images of the cells, focusing on the plasma membrane fluorescence.
-
Add this compound to the imaging medium.
-
Acquire time-lapse images to capture the internalization of the fluorescently tagged receptors.
-
-
Image Analysis:
-
Quantify the change in plasma membrane fluorescence and the appearance of intracellular fluorescent vesicles over time using appropriate image analysis software.
-
Visualizations of Signaling Pathways and Workflows
Conclusion and Future Directions
This compound is a highly effective GLP-1R agonist with a well-characterized direct mechanism of action on its cognate receptor. The downstream signaling, primarily through the Gαs-cAMP pathway, is central to its therapeutic effects on glycemic control and weight management. While this compound does not directly engage the GIP receptor, the potential for indirect regulation of the GIP system through long-term, potent GLP-1R activation remains an important area for future investigation.
Further research is required to elucidate whether chronic this compound treatment alters endogenous GIP secretion, GIP receptor expression, or downstream signaling. Such studies will provide a more complete picture of the integrated physiological response to long-acting GLP-1R agonists and may inform the development of next-generation incretin-based therapies. The experimental protocols detailed in this guide provide a robust framework for conducting these critical investigations.
References
- 1. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]
- 2. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The GIP and GLP-1 function shows promising results in disease treatment | CAS [cas.org]
- 4. This compound as a GLP-1 Agonist: A Breakthrough in Obesity Treatment [mdpi.com]
- 5. Viking Therapeutics Highlights Clinical Data from VK2735 Obesity Program in Presentation at ObesityWeek® 2025 [prnewswire.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Your Guide to GLP-1 and Dual GIP/GLP-1 Agonists for Obesity [everydayhealth.com]
- 9. researchgate.net [researchgate.net]
- 10. Separate and combined effects of long-term GIP and GLP-1 receptor activation in patients with type 2 diabetes: a structured summary of a study protocol for a double-blind, randomised, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scaleregenerativehealth.com [scaleregenerativehealth.com]
- 12. droracle.ai [droracle.ai]
- 13. pjps.pk [pjps.pk]
- 14. Effect of this compound on C-peptide levels in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bioluminescence Resonance Energy Transfer assay to characterize Gi-like G protein subtype- dependent functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 19. cosmobio.co.jp [cosmobio.co.jp]
- 20. Glucose and GLP-1 Stimulate cAMP Production via Distinct Adenylyl Cyclases in INS-1E Insulinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Protocol for quantifying phase-separated condensates in living cells using HILO microscopy imaging and genetic engineering - PMC [pmc.ncbi.nlm.nih.gov]
Semaglutide's Role in Adipose Tissue Browning: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Semaglutide, a potent glucagon-like peptide-1 (GLP-1) receptor agonist, has demonstrated significant efficacy in promoting weight loss, a phenomenon extending beyond its established effects on appetite suppression and gastric emptying. A growing body of preclinical evidence suggests that this compound actively contributes to weight reduction by stimulating the browning of white adipose tissue (WAT) and enhancing the metabolic activity of brown adipose tissue (BAT). This process, characterized by the increased expression of uncoupling protein 1 (UCP1), leads to enhanced thermogenesis and energy expenditure. This technical guide provides an in-depth exploration of the molecular mechanisms, key signaling pathways, and experimental evidence underpinning the role of this compound in adipose tissue browning, offering a valuable resource for researchers and professionals in the field of metabolic disease and drug development.
Introduction: The Significance of Adipose Tissue Browning
Adipose tissue, far from being a passive energy reservoir, is a dynamic endocrine organ with profound implications for metabolic health. White adipose tissue primarily stores energy in the form of triglycerides, whereas brown adipose tissue, rich in mitochondria and expressing UCP1, is specialized for non-shivering thermogenesis. A third type of adipocyte, the beige or "brite" (brown-in-white) adipocyte, can emerge within WAT depots in response to specific stimuli, a process termed "browning." These beige adipocytes share morphological and functional similarities with brown adipocytes, most notably the expression of UCP1 and a high capacity for thermogenesis.
The induction of adipose tissue browning is a promising therapeutic strategy for combating obesity and related metabolic disorders. By converting energy-storing white adipocytes into energy-expending beige adipocytes, it is possible to increase overall energy expenditure and improve glucose and lipid homeostasis. GLP-1 receptor agonists, such as this compound, are emerging as key players in this therapeutic landscape.
Mechanisms of this compound-Induced Adipose Tissue Browning
The browning effect of this compound is multifaceted, involving both central and peripheral mechanisms. Preclinical studies in rodent models have been instrumental in elucidating these pathways.
Central Nervous System (CNS) Mediation
This compound's influence on adipose tissue browning is, in part, centrally mediated through the hypothalamus, a critical brain region for regulating energy balance. GLP-1 receptors are expressed in various hypothalamic nuclei. The proposed mechanism involves:
-
Hypothalamic Activation: this compound crosses the blood-brain barrier and activates GLP-1 receptors in the ventromedial nucleus of the hypothalamus (VMH).
-
Sympathetic Nervous System (SNS) Outflow: This activation leads to an increase in sympathetic nervous system outflow to adipose tissue.
-
Norepinephrine Release: Sympathetic nerve terminals release norepinephrine, which binds to β3-adrenergic receptors on adipocytes.
-
Induction of Thermogenesis: This signaling cascade stimulates the expression of thermogenic genes, including Ucp1 and Prdm16, promoting the browning of WAT and activating BAT.
Intracellular Signaling: The AMPK/SIRT1 Pathway
At the cellular level, the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) signaling pathway plays a pivotal role in mediating the effects of this compound on adipocytes.
-
AMPK Activation: this compound has been shown to increase the phosphorylation and activation of AMPK in adipose tissue.
-
SIRT1 Upregulation: Activated AMPK can, in turn, increase the expression and activity of SIRT1, a NAD+-dependent deacetylase.
-
PGC-1α Deacetylation: SIRT1 deacetylates and activates peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis and thermogenesis.
-
Thermogenic Gene Expression: Activated PGC-1α co-activates transcription factors such as peroxisome proliferator-activated receptor-gamma (PPARγ) to drive the expression of Ucp1 and other genes involved in the browning process.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on adipose tissue browning in obese mouse models.
Table 1: Effects of this compound on Adipose Tissue Mass and Pro-inflammatory Gene Expression in Obese Mice
| Parameter | Treatment Group | Percentage Change vs. High-Fat Diet Control |
| Epididymal WAT Mass | This compound | -55% |
| Subcutaneous WAT Mass | This compound | -40% |
| Tumor Necrosis Factor-alpha (TNF-α) | This compound | -60% |
| Interleukin-6 (IL-6) | This compound | -55% |
| Interleukin-1 beta (IL-1β) | This compound | -40% |
| Monocyte Chemoattractant Protein-1 (MCP-1) | This compound | -90% |
| Leptin | This compound | -80% |
Table 2: Upregulation of Browning and Thermogenic Markers by this compound in Adipose Tissue of Obese Mice [1]
| Gene/Protein | Treatment Group | Percentage Increase vs. High-Fat Diet Control |
| Ucp1 | This compound | +110% |
| PR domain containing 16 (Prdm16) | This compound | +90% |
| Beta-3 adrenergic receptor (Adrb3) | This compound | +520% |
| Peroxisome proliferator-activated receptor-alpha (Ppara) | This compound | +560% |
| Peroxisome proliferator-activated receptor-gamma (Pparg) | This compound | +150% |
| Fibronectin type III domain-containing protein 5 (Fndc5) | This compound | +215% |
| Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (Pgc-1α) | This compound | +110% |
| Nuclear respiratory factor 1 (Nrf1) | This compound | +260% |
| Mitochondrial transcription factor A (Tfam) | This compound | +120% |
Table 3: Reduction of Endoplasmic Reticulum (ER) Stress Genes by this compound in Adipose Tissue of Obese Mice
| Gene | Treatment Group | Percentage Decrease vs. High-Fat Diet Control |
| Activating transcription factor-4 (Atf4) | This compound | -85% |
| CCAAT enhancer-binding protein homologous protein (Chop) | This compound | -55% |
| Growth arrest and DNA damage-inducible gene 45 (Gadd45) | This compound | -45% |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of this compound in adipose tissue browning.
Immunohistochemistry for UCP1 in Adipose Tissue
This protocol is adapted from established methods for detecting UCP1 in paraffin-embedded adipose tissue sections.
-
Tissue Preparation:
-
Fix adipose tissue samples in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the tissue through a graded series of ethanol (70%, 95%, 100%).
-
Clear the tissue with xylene and embed in paraffin wax.
-
Cut 5 µm thick sections and mount on positively charged slides.
-
-
Deparaffinization and Rehydration:
-
Deparaffinize sections in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%) to distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in a citrate buffer (10 mM, pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Immunostaining:
-
Wash sections with Tris-buffered saline (TBS).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol for 10 minutes.
-
Wash with TBS.
-
Block non-specific binding with 5% normal goat serum in TBS for 1 hour.
-
Incubate with a primary antibody against UCP1 (e.g., rabbit polyclonal) overnight at 4°C.
-
Wash with TBS.
-
Incubate with a biotinylated goat anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash with TBS.
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
-
Wash with TBS.
-
Develop the signal with a diaminobenzidine (DAB) substrate kit until a brown precipitate is visible.
-
Wash with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Quantitative Real-Time PCR (RT-qPCR) for Thermogenic Gene Expression
This protocol outlines the steps for quantifying the mRNA levels of key browning markers in adipose tissue.
-
RNA Extraction:
-
Homogenize frozen adipose tissue samples in a lysis buffer (e.g., TRIzol).
-
Extract total RNA using a chloroform phase separation followed by isopropanol precipitation.
-
Wash the RNA pellet with 75% ethanol and resuspend in RNase-free water.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with random primers.
-
-
qPCR:
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for target genes (Ucp1, Prdm16, etc.) and a reference gene (e.g., Gapdh, Actb), and a SYBR Green master mix.
-
Perform the qPCR reaction in a real-time PCR system with the following typical cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.
-
Generate a melt curve to verify the specificity of the amplicons.
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of target genes to the reference gene.
-
Western Blotting for p-AMPK and SIRT1
This protocol details the detection of key proteins in the AMPK/SIRT1 signaling pathway.
-
Protein Extraction:
-
Homogenize frozen adipose tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated AMPK (p-AMPK), total AMPK, and SIRT1 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
In Vitro Adipocyte Browning Assay
This protocol describes a general method for inducing browning in cultured adipocytes, which can be adapted for testing the effects of this compound.[2][3]
-
Cell Culture and Differentiation:
-
Culture pre-adipocyte cell lines (e.g., 3T3-L1) or primary stromal vascular fraction (SVF) cells in growth medium.
-
Induce differentiation into mature white adipocytes using a differentiation cocktail typically containing insulin, dexamethasone, and isobutylmethylxanthine (IBMX).
-
-
Browning Induction:
-
On day 4-6 of differentiation, replace the differentiation medium with a maintenance medium containing insulin.
-
Treat the mature adipocytes with this compound at various concentrations for a specified period (e.g., 48-72 hours). A positive control for browning, such as a β-adrenergic agonist (e.g., isoproterenol) or a PPARγ agonist (e.g., rosiglitazone), should be included.
-
-
Assessment of Browning:
-
Gene Expression Analysis: Harvest the cells and perform RT-qPCR to measure the expression of browning markers (Ucp1, Prdm16, Cidea).
-
Protein Analysis: Perform Western blotting to assess the protein levels of UCP1 and other relevant proteins.
-
Mitochondrial Staining: Stain the cells with MitoTracker Red to visualize mitochondrial content and morphology.
-
Lipid Droplet Morphology: Stain with Oil Red O or Bodipy to observe changes in lipid droplet size and number (browning is associated with smaller, multilocular lipid droplets).
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways and a general experimental workflow for investigating this compound-induced adipose tissue browning.
Caption: CNS-mediated pathway of this compound-induced adipose tissue browning.
Caption: Intracellular AMPK/SIRT1 signaling pathway in this compound-induced browning.
Caption: General experimental workflow for investigating this compound's browning effects.
Conclusion and Future Directions
The available evidence strongly supports a role for this compound in promoting adipose tissue browning, thereby contributing to its weight-lowering effects. The dual action of this compound, involving both central nervous system-mediated increases in sympathetic outflow and direct effects on adipocyte intracellular signaling through the AMPK/SIRT1 pathway, highlights the complexity and therapeutic potential of targeting GLP-1 receptor signaling for the treatment of obesity.
Future research should focus on translating these preclinical findings to the human context. Clinical studies are needed to quantify the extent of this compound-induced adipose tissue browning in humans and to determine its contribution to weight loss and metabolic improvements. Furthermore, a deeper understanding of the downstream effectors of the AMPK/SIRT1 pathway and the potential for combination therapies that further enhance the browning process could open new avenues for the development of even more effective anti-obesity treatments. The continued investigation into the mechanisms of this compound action will undoubtedly provide valuable insights for the future of metabolic drug discovery.
References
- 1. This compound (GLP-1 receptor agonist) stimulates browning on subcutaneous fat adipocytes and mitigates inflammation and endoplasmic reticulum stress in visceral fat adipocytes of obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liraglutide suppresses obesity and promotes browning of white fat via miR-27b in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liraglutide suppresses obesity and induces brown fat-like phenotype via Soluble Guanylyl Cyclase mediated pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: Semaglutide's Impact on Mitochondrial Biogenesis In Vitro
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Semaglutide, a potent glucagon-like peptide-1 (GLP-1) receptor agonist, has demonstrated significant therapeutic benefits in metabolic diseases. Beyond its systemic effects, interest is growing in its direct cellular mechanisms, particularly concerning mitochondrial health. Mitochondria are central to cellular energy, metabolism, and signaling. The process of mitochondrial biogenesis—the generation of new mitochondria—is critical for maintaining cellular homeostasis. This technical document synthesizes the current in vitro research examining the direct effects of this compound on mitochondrial biogenesis and function. The available evidence suggests that while this compound is linked to signaling pathways that govern mitochondrial biogenesis, its direct, robust induction of this process in vitro at pharmacologically relevant concentrations is not yet established. However, compelling data indicate a protective role for this compound in preserving mitochondrial function under conditions of cellular stress.
Core Signaling Pathways
The primary pathway governing mitochondrial biogenesis involves the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor. Activation of AMPK leads to the stimulation of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), the master regulator of mitochondrial biogenesis[1][2]. PGC-1α, in turn, co-activates nuclear respiratory factors 1 and 2 (NRF1, NRF2), which drive the expression of mitochondrial transcription factor A (TFAM). TFAM is essential for the replication and transcription of mitochondrial DNA (mtDNA)[1][3].
Preclinical studies suggest that this compound can activate this cascade, primarily through the AMPK/SIRT1 axis[4][5][6][7]. The binding of this compound to its receptor (GLP-1R) is proposed to initiate downstream signaling that enhances AMPK activity, thereby creating a mechanistic link to the core biogenesis pathway.
Summary of Quantitative In Vitro Data
Direct in vitro studies on this compound and mitochondrial biogenesis are limited, and the results appear highly dependent on the concentration used and the cellular context. A key study in C2C12 myotubes found that pharmacologically relevant concentrations of this compound did not significantly alter markers of mitochondrial biogenesis[8]. Conversely, in a model of cellular injury, this compound demonstrated a clear protective effect on mitochondrial function by reducing oxidative stress[9].
| Cell Type | This compound Concentration | Treatment Duration | Key Marker / Assay | Result | Pathway Implicated | Reference |
| C2C12 Myotubes | 10 nM | 24 hours | Mitochondrial Content & Related Gene Expression | No significant alteration | - | [8] |
| Primary Cardiomyocytes (Doxorubicin-induced injury model) | 1 nM | 2 hours pre-incubation, 24 hours co-incubation | Mitochondrial ROS (MitoSOX Red) | Significant reduction in ROS levels | PI3K/AKT | [9] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols synthesized from the key literature.
Protocol 1: Analysis of Mitochondrial Biogenesis Markers in Myotubes
This protocol is adapted from studies assessing the direct effect of this compound on mitochondrial gene expression in a muscle cell line[8].
-
Cell Culture: C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum. Differentiation into myotubes is induced by switching to DMEM with 2% horse serum for 4-6 days.
-
Treatment: Differentiated myotubes are treated with this compound at a final concentration of 10 nM (approximating physiological levels) for 24 hours. A vehicle-treated group serves as the control.
-
RNA Extraction and qRT-PCR: Total RNA is extracted from the myotubes. The expression levels of genes central to mitochondrial biogenesis (e.g., Ppargc1a, Tfam, Nrf1) and mitochondrial content (e.g., mitochondrial-encoded genes like mt-Co1) are quantified using quantitative real-time polymerase chain reaction (qRT-PCR).
-
Protein Analysis (Western Blot): Total protein is extracted and subjected to Western blot analysis to quantify protein levels of PGC-1α, TFAM, and subunits of the oxidative phosphorylation (OXPHOS) complexes.
-
Functional Analysis (Seahorse Assay): Mitochondrial respiration is assessed using a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR), providing data on basal respiration, ATP production, and maximal respiratory capacity.
Protocol 2: Assessment of Mitochondrial Function in Stressed Cardiomyocytes
This protocol is based on research investigating the protective effects of this compound on mitochondrial function during cellular injury[9].
-
Cell Culture: Primary cardiomyocytes are isolated from neonatal rats and cultured under standard conditions.
-
Treatment Protocol: Cells are pre-incubated with 1 nM this compound for 2 hours. Subsequently, the cardiotoxic agent doxorubicin (1 µM) is added, and the cells are co-incubated for an additional 24 hours. Control groups include vehicle-only, this compound-only, and doxorubicin-only.
-
Mitochondrial ROS Measurement: To quantify mitochondrial-specific reactive oxygen species, cells are loaded with MitoSOX Red, a fluorescent probe that targets mitochondria.
-
Fluorescence Microscopy/Flow Cytometry: The fluorescence intensity is measured using a fluorescence microscope or flow cytometer to determine the level of mitochondrial ROS production. A decrease in intensity in the this compound-treated group compared to the doxorubicin-only group indicates a protective effect.
Discussion and Future Directions
The current body of in vitro research presents a nuanced picture. While a clear, mechanistic link exists between the GLP-1R signaling pathway and the core machinery of mitochondrial biogenesis (AMPK/PGC-1α), direct evidence that this compound robustly induces this process at physiological concentrations is lacking[8]. Studies using other GLP-1 RAs, such as exendin-4, have shown positive effects on mitochondrial function, suggesting a potential class effect[10][11].
A significant finding is this compound's ability to preserve mitochondrial function and mitigate oxidative stress under injurious conditions[9]. This suggests that this compound's primary in vitro role may be less about driving the creation of new mitochondria in healthy cells and more about maintaining the health and efficiency of the existing mitochondrial pool, particularly in pathological states. The activation of the PI3K/AKT pathway in this context points to the recruitment of parallel pro-survival pathways beyond the canonical biogenesis cascade[9].
Future research should focus on:
-
Dose-Response Studies: Comprehensive in vitro studies are needed to determine if higher, supra-pharmacological concentrations of this compound can induce the PGC-1α/TFAM axis.
-
Diverse Cell Types: The effects of this compound should be investigated in other metabolically active cell types, such as hepatocytes, adipocytes, and neurons.
-
Long-Term Exposure: Chronic, multi-day exposure models may be required to observe changes in mitochondrial biogenesis, which is a slow adaptive process.
Conclusion
References
- 1. Regulation of Mitochondrial Biogenesis as a Way for Active Longevity: Interaction Between the Nrf2 and PGC-1α Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Salvianolic acid A promotes mitochondrial biogenesis and mitochondrial function in 3T3-L1 adipocytes through regulation of the AMPK-PGC1α signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The effect of this compound on mitochondrial function and insulin sensitivity in a myotube model of insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound attenuates doxorubicin-induced cardiotoxicity by ameliorating BNIP3-Mediated mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. spandidos-publications.com [spandidos-publications.com]
The Role of Semaglutide's Fatty Acid Side Chain in its Mechanism of Action: A Technical Guide
Introduction
Semaglutide is a potent and long-acting glucagon-like peptide-1 (GLP-1) receptor agonist utilized for the treatment of type 2 diabetes and chronic weight management.[] Its remarkable efficacy and extended duration of action are not inherent to the native GLP-1 peptide but are the result of specific, deliberate structural modifications.[2] This technical guide provides an in-depth examination of the core molecular feature responsible for its prolonged pharmacokinetic profile: the fatty acid side chain. We will explore its role in albumin binding, the resulting impact on the drug's mechanism of action, the signaling pathways involved, and the experimental protocols used to characterize these interactions.
1. Structural Engineering of this compound
The transformation of the transient native GLP-1 hormone into a once-weekly therapeutic agent involved several key structural alterations. This compound shares 94% sequence homology with human GLP-1 but incorporates three critical modifications:
-
Alanine to 2-aminoisobutyric acid (Aib) substitution at position 8: This modification sterically hinders the action of the dipeptidyl peptidase-4 (DPP-4) enzyme, a primary route of degradation for native GLP-1.[][3][4]
-
Lysine to Arginine substitution at position 34: This change prevents the fatty acid side chain from incorrectly acylating this position.[]
-
Acylation at Lysine 26: This is the most consequential modification for its prolonged action. A C18 fatty diacid moiety is attached to the lysine residue at position 26 via a hydrophilic linker.[][4][5] The linker consists of a gamma-glutamic acid (γGlu) spacer and two 8-amino-3,6-dioxaoctanoic acid (OEG) units.[4][6]
It is this sophisticated fatty acid side chain that fundamentally dictates this compound's pharmacokinetic properties and enables its clinical utility.
2. Core Mechanism: Protraction via High-Affinity Albumin Binding
The primary and most critical role of the fatty acid side chain is to facilitate strong, reversible binding to serum albumin.[][6] Albumin, the most abundant plasma protein, has a long circulatory half-life of approximately three weeks and possesses several binding sites for fatty acids.[6] By attaching a lipophilic "tail," this compound effectively hijacks this natural transport and recycling system.
This binding mechanism confers several key advantages:
-
Formation of a Circulating Reservoir: Once in the bloodstream, the vast majority of this compound molecules bind to albumin, creating a stable, circulating depot of the drug.[2] This high degree of binding buffers the free concentration of this compound, ensuring a slow and sustained release of the active molecule to its target, the GLP-1 receptor (GLP-1R).
-
Protection from Degradation and Clearance: The albumin-semaglutide complex is too large to be filtered by the glomerulus in the kidney, thereby drastically reducing renal clearance.[][5] Furthermore, binding to this massive protein provides a physical shield, protecting the peptide backbone from degradation by circulating proteases.[7]
-
Extended Half-Life: The combined effects of reduced renal clearance and protection from enzymatic degradation dramatically extend this compound's half-life to approximately 165-184 hours (about 7 days), a stark contrast to the minutes-long half-life of native GLP-1.[][8] This allows for a convenient once-weekly subcutaneous dosing regimen.[]
The specific design of the C18 di-acid was the result of systematic optimization. Studies showed that this length was optimal for maximizing albumin affinity while maintaining high potency at the GLP-1 receptor.[6]
3. Quantitative Data: Binding Affinities and Pharmacokinetics
The structural modifications to this compound translate into a unique profile of receptor and albumin binding affinities, which in turn govern its pharmacokinetic properties. The following tables summarize key quantitative data, including comparative values for liraglutide, a preceding GLP-1 analogue with a shorter, C16 fatty acid chain.[9]
Table 1: GLP-1 Receptor and Albumin Binding Affinity
| Compound | GLP-1R Binding Affinity (IC50 / KD, no albumin) | Albumin Binding Affinity (KD) | GLP-1R Binding Shift Ratio (with Albumin) |
| This compound | 0.38 ± 0.06 nM[10] | 0.59 ± 0.12 µM (in human serum)[7] | 940-fold[10] |
| Liraglutide | ~0.11 nM[10] | 5.08 ± 3.06 µM (in human serum)[7] | Not explicitly stated, but lower than this compound |
| Native GLP-1 | 16.2 pM (EC50 for potency)[10] | Low affinity[6] | N/A |
Table 2: Pharmacokinetic Parameters
| Compound | Elimination Half-life (t½) | Time to Maximum Concentration (Cmax) | Bioavailability (Subcutaneous) |
| This compound | ~165-184 hours[][8] | 33-36 hours (1.0 mg dose)[11] | ~89%[8] |
| Liraglutide | 13-15 hours[9] | ~8-12 hours | ~55% |
4. Signaling Pathways and the Role of the Side Chain
Upon dissociation from albumin, free this compound binds to the GLP-1 receptor, a Class B G-protein coupled receptor (GPCR).[12] This binding event primarily activates the canonical Gs-protein signaling pathway:
-
Gs Activation: Ligand binding induces a conformational change in the GLP-1R, activating the associated stimulatory G-protein (Gs).
-
Adenylate Cyclase Activation: The activated Gs alpha subunit stimulates adenylate cyclase (AC).
-
cAMP Production: AC catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[12][13]
-
Downstream Effectors: cAMP acts as a second messenger, activating Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC).[13][14]
These pathways, particularly in pancreatic beta-cells, lead to enhanced glucose-dependent insulin synthesis and secretion, reduced glucagon secretion, and other metabolic benefits.[3][14] While the fatty acid side chain does not directly participate in the intracellular signaling cascade, its role is indispensable. By ensuring a sustained and stable plasma concentration of this compound, the side chain guarantees continuous engagement of the GLP-1R, leading to prolonged and consistent downstream signaling. Recent studies also suggest that in certain brain regions like the area postrema, this compound can utilize both Gs- and Gq-signaling pathways to regulate neuronal activation.[15][16]
References
- 2. elementsarms.com [elementsarms.com]
- 3. This compound, a glucagon like peptide-1 receptor agonist with cardiovascular benefits for management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: this compound [pdb101.rcsb.org]
- 5. researchgate.net [researchgate.net]
- 6. The Discovery and Development of Liraglutide and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Effect of Weekly Subcutaneous this compound vs Daily Liraglutide on Body Weight in Adults With Overweight or Obesity Without Diabetes: The STEP 8 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clinicasande.com.uy [clinicasande.com.uy]
- 11. This compound - properties, action and chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. zgportal.com [zgportal.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Semaglutide for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Semaglutide is a potent glucagon-like peptide-1 (GLP-1) receptor agonist utilized in the management of type 2 diabetes and obesity.[1] Its structure is a 31-amino acid peptide chain, modified at lysine-20 with a stearic diacid linker. This modification enhances the molecule's hydrophilicity and allows it to bind to albumin, significantly extending its half-life in circulation.[2][3] The synthesis of this compound is a complex undertaking, typically involving a combination of solid-phase peptide synthesis (SPPS) for the peptide backbone and subsequent liquid-phase or solid-phase modification to introduce the fatty acid side chain.[4] These application notes provide a detailed protocol for the Fmoc-based solid-phase synthesis of this compound for research purposes, including purification and characterization methodologies.
Mechanism of Action: GLP-1 Receptor Signaling Pathway
This compound exerts its therapeutic effects by mimicking the action of endogenous GLP-1, binding to and activating the GLP-1 receptor (GLP-1R), a G-protein coupled receptor.[5][6] This activation in pancreatic β-cells initiates a signaling cascade that enhances glucose-dependent insulin secretion. The primary pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[7][8] Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to the exocytosis of insulin-containing granules.[5][7]
Caption: GLP-1 Receptor Signaling Pathway.
Experimental Workflow for this compound Synthesis
The solid-phase synthesis of this compound follows a multi-step workflow, beginning with the preparation of the resin support and culminating in the purification and analysis of the final product.
Caption: this compound SPPS Experimental Workflow.
Protocols
Solid-Phase Peptide Synthesis (Fmoc Strategy)
This protocol outlines the manual synthesis of the this compound peptide backbone on a 0.1 mmol scale.
Materials:
-
Fmoc-Gly-Wang resin (substitution: 0.3-0.6 mmol/g)
-
Fmoc-protected amino acids
-
Boc-His(Trt)-OH
-
Fmoc-Aib-OH
-
Fmoc-Lys(Mtt)-OH
-
Coupling reagents: Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt) or HATU/DIEA
-
Fmoc deprotection solution: 20% piperidine in dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: DMF
-
Side chain deprotection solution: 1% Trifluoroacetic acid (TFA) in DCM
-
Side chain components: Fmoc-AEEA-OH, Fmoc-Glu-OtBu, Octadecanedioic acid mono-tert-butyl ester
-
Cleavage cocktail: TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)
-
Precipitation solvent: Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 1 hour in a solid-phase synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from glycine. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Activate the next Fmoc-protected amino acid (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and couple for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF.
-
-
Peptide Chain Elongation: Repeat steps 2 and 3 for each amino acid in the this compound sequence. Use Boc-His(Trt)-OH for Histidine, Fmoc-Aib-OH for Aminoisobutyric acid, and Fmoc-Lys(Mtt)-OH for the lysine at position 20.
-
Side Chain Deprotection: After coupling the final amino acid, wash the resin with DCM. Treat the resin with 1% TFA in DCM for 30 minutes (repeat twice) to selectively remove the Mtt protecting group from the Lysine-20 side chain. Wash the resin with DCM and then DMF.
-
Side Chain Acylation: Sequentially couple Fmoc-AEEA-OH (twice), Fmoc-Glu-OtBu, and octadecanedioic acid mono-tert-butyl ester to the deprotected lysine side chain using the coupling procedure described in step 3.
-
Cleavage and Global Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the crude peptide, decant the ether, and dry the peptide pellet.
-
Purification by Preparative HPLC
Instrumentation and Columns:
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
Stationary Phase: C8 or C18 reversed-phase silica gel column (e.g., Ultisil® XB-C8, 10μm, 120Å).[9]
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of Mobile Phase A.
-
Purification:
-
Equilibrate the preparative column with a starting concentration of Mobile Phase B (e.g., 20%).
-
Inject the dissolved crude peptide.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 20-60% over 60 minutes).
-
Monitor the elution at 220 nm and collect fractions corresponding to the main peak.
-
-
Fraction Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified this compound as a white powder.
Data Presentation
The following tables summarize typical quantitative data obtained during the synthesis and purification of this compound.
Table 1: Solid-Phase Peptide Synthesis Parameters and Yields
| Parameter | Value | Reference |
| Resin Type | Fmoc-Gly-Wang Resin | [10] |
| Resin Substitution | 0.39 mmol/g | [10] |
| Scale of Synthesis | 0.1 mmol | N/A |
| Coupling Reagents | DIC/HOBt or HATU/DIEA | [10][11] |
| Fmoc Deprotection | 20% Piperidine in DMF | [10] |
| Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5) | [12] |
| Crude Peptide Yield | 57.07% | [13] |
| Crude Peptide Purity (HPLC) | 77.71% | [13] |
Table 2: Preparative HPLC Purification of this compound
| Parameter | Condition 1 | Condition 2 | Reference |
| Initial Purity | 59.65% | 82.75% | [9] |
| Purification Steps | Two-step | One-step | [9] |
| Step 1 Column | Ultisil® XB-C8, 10μm | Ultisil® XB-C8, 10μm | [9] |
| Step 1 Purity | 94.56% | 99.15% | [9] |
| Step 1 Recovery | 80% | 71% | [9] |
| Step 2 Column | Xtimate® C8, 10μm | N/A | [9] |
| Final Purity | 99.65% | 99.15% | [9] |
| Overall Recovery | 56.8% | 71% | [9] |
Conclusion
The solid-phase synthesis of this compound is a challenging yet feasible process for research applications. The protocols and data presented provide a comprehensive guide for the synthesis, purification, and characterization of this important therapeutic peptide. Careful optimization of each step, particularly the coupling reactions and the purification process, is crucial for obtaining high-purity this compound for in vitro and in vivo studies. The provided workflows and signaling pathway diagrams offer a clear visual representation of the experimental and biological processes involved.
References
- 1. youtube.com [youtube.com]
- 2. happypeptides.com [happypeptides.com]
- 3. agilent.com [agilent.com]
- 4. SPPS To Produce this compound Api - Semaglutide360 [semaglutide360.com]
- 5. Neuronal and intracellular signaling pathways mediating GLP-1 energy balance and glycemic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. mdpi.com [mdpi.com]
- 8. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Universal peptide synthesis via solid-phase methods fused with chemputation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Versus Other Glucagon-Like Peptide-1 Agonists for Weight Loss in Type 2 Diabetes Patients: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Compare and Contrast the Glucagon-Like Peptide-1 Receptor Agonists (GLP1RAs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. chem.uci.edu [chem.uci.edu]
Application Note & Protocol: High-Performance Liquid Chromatography for Semaglutide Purification
For Researchers, Scientists, and Drug Development Professionals
Abstract
Semaglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist, is a crucial therapeutic agent for type 2 diabetes and obesity. Its production, particularly through solid-phase peptide synthesis, often yields a crude product containing various impurities that necessitate robust purification strategies. This document provides detailed application notes and protocols for the purification of this compound using High-Performance Liquid Chromatography (HPLC), a cornerstone technique for achieving the high purity required for pharmaceutical applications. The protocols described herein are based on established methods and aim to guide researchers in developing efficient and scalable purification processes.
Introduction
The therapeutic success of this compound is contingent on its purity, as impurities can impact its safety, efficacy, and stability.[1] Solid-phase peptide synthesis (SPPS), a common method for producing this compound, can introduce a range of process-related impurities, including deletion sequences, truncated peptides, and diastereomers.[2] Reversed-phase high-performance liquid chromatography (RP-HPLC) has emerged as the primary technique for both the analysis and purification of this compound, offering high resolution and selectivity.[3][4]
This application note details analytical and preparative RP-HPLC protocols for this compound purification, including multi-step strategies to achieve purities exceeding 99.5%. We will cover critical parameters such as column selection, mobile phase composition, and gradient optimization.
Experimental Protocols
Analytical RP-HPLC for Purity Assessment
This protocol is designed for the rapid assessment of this compound purity in crude samples and purified fractions.
Methodology:
| Parameter | Condition 1 | Condition 2 |
| Column | Agilent AdvanceBio Peptide Plus C18 (2.1 x 150 mm, 2.7 µm)[5] | Inertsil ODS C18 (4.6 x 250 mm, 5 µm)[6] |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water | Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile | Methanol |
| Gradient | Linear gradient (specifics to be optimized based on impurity profile) | 30% B (isocratic) |
| Flow Rate | 0.4 mL/min[7] | 1.0 mL/min[6] |
| Detection | UV at 230 nm[3] or 274 nm[6] | UV at 274 nm[6] |
| Column Temp. | 35 °C[8] | Room Temperature[6] |
| Injection Vol. | 5 µL | 20 µL |
| Sample Prep. | Dissolve 1 mg/mL in 30% Acetonitrile[7] | Dissolve 10mg in 10mL Methanol[6] |
Procedure:
-
Prepare the mobile phases and degas them thoroughly.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Prepare the this compound sample in the specified diluent.
-
Inject the sample and run the HPLC method.
-
Analyze the resulting chromatogram to determine the purity of the this compound peak relative to impurities.
Preparative RP-HPLC for this compound Purification
This protocol outlines a multi-step purification strategy for crude this compound, aiming for a final purity of >99.5%. This approach often involves a primary capture step followed by one or more polishing steps under different chromatographic conditions to resolve closely related impurities.[2]
Logical Workflow for Multi-Step this compound Purification
Caption: A logical workflow for a two-step preparative HPLC purification of this compound.
Step 1: Primary Purification (Low pH)
This initial step is designed to capture the bulk of the this compound and remove a significant portion of the process-related impurities.
| Parameter | Condition |
| Column | Kromasil 100-10-C4[9] or Welch Ultisil® XB-C8, 10µm, 120Å[10] |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized linear gradient of Acetonitrile |
| Flow Rate | Dependent on column dimension |
| Detection | UV at 220-230 nm |
| Loading | 0.6% of column capacity[10] |
Procedure:
-
Dissolve the crude this compound in a suitable solvent. Some methods suggest using a halogenated solvent for better solubility.[11]
-
Equilibrate the preparative column with the starting mobile phase composition.
-
Load the crude this compound solution onto the column.
-
Run the gradient elution and collect fractions corresponding to the this compound peak.
-
Analyze the purity of the collected fractions using the analytical RP-HPLC method described above.
-
Pool the fractions that meet the desired intermediate purity level.
Step 2: Polishing Purification (Neutral or Alternative pH)
The second purification step utilizes different chromatographic conditions to separate the remaining impurities that co-eluted with this compound in the first step.
| Parameter | Condition |
| Column | Kromasil C4[9] or Welch Xtimate® C8, 10µm, 120Å[10] |
| Mobile Phase A | Phosphate buffer at neutral pH[9] |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized linear gradient of Acetonitrile |
| Flow Rate | Dependent on column dimension |
| Detection | UV at 220-230 nm |
| Loading | 0.56% of column capacity[10] |
Procedure:
-
Pool the fractions from the primary purification step. The solution may need to be diluted or the solvent exchanged to be compatible with the second purification step's mobile phase.
-
Equilibrate the second preparative column with the new mobile phase conditions.
-
Load the partially purified this compound onto the column.
-
Run the gradient elution and collect fractions.
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pool the fractions that meet the final purity specification (e.g., >99.5%).
Data Presentation
The following tables summarize the expected outcomes of the multi-step purification process, with data adapted from published application notes.
Table 1: Purification of Low-Purity Crude this compound [10]
| Purification Stage | Initial Purity | Purity After Step | Recovery Rate |
| Primary Purification (Ultisil® XB-C8) | 59.65% | 94.56% | 80% |
| Secondary Purification (Xtimate® C8) | 94.56% | 99.65% | 71% |
| Overall | 59.65% | 99.65% | 56.8% |
Table 2: Purification of Crude this compound to High Purity [9]
| Purification Stage | Initial Purity | Purity After Step |
| Step 1 (Kromasil® C4, Low pH) | 30% | 92.2% |
| Step 2 (Kromasil® C4, Neutral pH) | 92.2% | 99.5% |
Visualization of Experimental Workflow
Experimental Workflow for this compound Purification
Caption: A generalized experimental workflow for the HPLC purification of this compound.
Conclusion
The purification of this compound to pharmaceutical-grade purity is a multi-faceted process that relies heavily on the optimization of RP-HPLC methods. By employing a multi-step purification strategy, often involving changes in mobile phase pH and stationary phase selectivity, it is possible to achieve purities greater than 99.5%. The protocols and data presented in this application note provide a solid foundation for researchers and drug development professionals to establish robust and scalable purification processes for this compound. Careful optimization of each step is critical to maximize both purity and overall yield.
References
- 1. agilent.com [agilent.com]
- 2. Screening of RP-HPLC purification conditions for GLP-1 analogues [diva-portal.org]
- 3. rjptonline.org [rjptonline.org]
- 4. csbiochina.com [csbiochina.com]
- 5. lcms.cz [lcms.cz]
- 6. ijprajournal.com [ijprajournal.com]
- 7. agilent.com [agilent.com]
- 8. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 9. [Kromasil®] The Kromasil® purification toolbox [kromasil.com]
- 10. welch-us.com [welch-us.com]
- 11. US12269844B2 - Process for purifying this compound and liraglutide - Google Patents [patents.google.com]
Application Notes and Protocols for Evaluating Semaglutide Bioactivity in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a suite of cell-based assays to characterize the bioactivity of semaglutide, a glucagon-like peptide-1 receptor (GLP-1R) agonist. The protocols are designed to be a comprehensive resource for researchers in academia and the pharmaceutical industry engaged in the development and evaluation of this compound and its analogues.
Introduction
This compound is a potent and long-acting GLP-1R agonist used in the treatment of type 2 diabetes and obesity.[1][2] Its therapeutic effects are mediated by the activation of the GLP-1 receptor, a G-protein coupled receptor (GPCR), which triggers a cascade of intracellular signaling events.[1][3] In vitro cell-based assays are indispensable tools for quantifying the potency and efficacy of this compound, elucidating its mechanism of action, and ensuring lot-to-lot consistency during drug manufacturing.[4][5]
This document outlines protocols for key bioassays, including the measurement of cyclic adenosine monophosphate (cAMP) production, reporter gene activation, receptor internalization, and downstream signaling pathway modulation.
GLP-1 Receptor Signaling Pathway
This compound exerts its effects by binding to the GLP-1R, which is primarily coupled to the Gαs protein.[6][7] This interaction initiates a signaling cascade that plays a crucial role in glucose homeostasis and appetite regulation.
Caption: GLP-1R signaling cascade initiated by this compound.
Experimental Workflow for this compound Bioactivity Assessment
The following diagram illustrates a typical workflow for evaluating the bioactivity of a this compound sample.
Caption: General workflow for in vitro this compound bioassays.
Quantitative Data Summary
The following table summarizes the reported in vitro potency (EC50) of this compound from various cell-based assays. EC50 values can vary depending on the cell line, assay format, and specific experimental conditions.[1]
| Assay Type | Cell Line | EC50 (nM) | Reference |
| cAMP Accumulation | CHO-K1-hGLP-1R | 0.3 | [8] |
| cAMP Accumulation | EndoC-βH1 | Varies with albumin concentration | [1] |
| Luciferase Reporter | GLP-1R/CRE Cells | 0.3 | [8] |
| GLP-1R Internalization | HEK293-SNAP-GLP-1R | Not explicitly stated, but similar dynamics to native GLP-1 | [6][7] |
| β-arrestin-2 Recruitment | PathHunter-GLP-1R-EA-βarr2 | - | [7] |
Experimental Protocols
cAMP Accumulation Assay
This assay is a primary method for quantifying the functional potency of GLP-1R agonists.[1][2] It measures the intracellular accumulation of cAMP following receptor activation.
Materials:
-
CHO-K1 cells stably expressing the human GLP-1 receptor (CHO-K1-hGLP-1R).[1][4]
-
Cell culture medium (e.g., F-12K Medium with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).
-
This compound standard and test samples.
-
cAMP detection kit (e.g., HTRF-based kit).[1]
-
384-well white assay plates.
Protocol:
-
Cell Culture: Culture CHO-K1-hGLP-1R cells in T75 flasks until they reach 80-90% confluency.
-
Cell Seeding: Harvest cells and seed them into 384-well plates at a density of 5,000-10,000 cells/well. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound (e.g., 11-point, 3-fold dilution) in assay buffer.
-
Cell Treatment: Remove the culture medium from the cells and add the diluted this compound samples.
-
Incubation: Incubate the plate at 37°C for 30 minutes.[1]
-
cAMP Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit. For HTRF assays, this typically involves adding a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.[1]
-
Data Analysis: Read the plate on a suitable plate reader (e.g., HTRF-compatible reader). Calculate the dose-response curve and determine the EC50 value using a four-parameter logistic fit.
CRE-Luciferase Reporter Assay
This assay measures the transcriptional activation downstream of cAMP signaling. The activation of PKA leads to the phosphorylation of the cAMP response element-binding protein (CREB), which in turn drives the expression of a luciferase reporter gene under the control of a cAMP response element (CRE).[8]
Materials:
-
HEK293 cells stably co-expressing the human GLP-1R and a CRE-luciferase reporter construct.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
This compound standard and test samples.
-
Luciferase assay reagent (e.g., ONE-Glo™).
-
White, opaque 96-well plates.
Protocol:
-
Cell Seeding: Seed the reporter cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound.
-
Incubation: Incubate the cells for 5-6 hours at 37°C, 5% CO2.[8]
-
Luciferase Assay: Equilibrate the plate to room temperature. Add the luciferase assay reagent to each well.
-
Signal Measurement: Measure luminescence using a luminometer.
-
Data Analysis: Plot the luminescence signal against the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.
GLP-1R Internalization Assay
This assay visualizes and quantifies the ligand-induced internalization of the GLP-1R, a common phenomenon for GPCRs that can influence the duration of signaling.
Materials:
-
HEK293 cells stably expressing a tagged human GLP-1R (e.g., SNAP-tag or EGFP-tag).[7][9]
-
Fluorescently labeled antagonist or antibody that binds to the tagged receptor.
-
This compound.
-
High-content imaging system or confocal microscope.
Protocol:
-
Cell Seeding: Seed the tagged GLP-1R expressing cells onto glass-bottom plates suitable for imaging.
-
Cell Labeling (if using SNAP-tag): Label the surface receptors with a membrane-impermeable fluorescent substrate.
-
Treatment: Treat the cells with this compound at a desired concentration (e.g., 100 nM) for various time points (e.g., 0, 15, 30, 60 minutes).[7][9]
-
Imaging: Acquire images of the cells using a high-content imager or confocal microscope.
-
Image Analysis: Quantify the internalization by measuring the fluorescence intensity inside the cell versus at the plasma membrane. This can be done using image analysis software to identify intracellular vesicles.
-
Data Interpretation: Compare the extent and rate of internalization induced by this compound to that of a control ligand like native GLP-1. This compound has been shown to induce GLP-1R internalization.[9]
ERK Phosphorylation Assay
Activation of the GLP-1R can also lead to the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key component of the MAPK signaling pathway.[3]
Materials:
-
Cells expressing the GLP-1R (e.g., primary hepatocytes or a suitable cell line).[10]
-
This compound.
-
Cell lysis buffer with phosphatase and protease inhibitors.
-
Antibodies: primary antibody against phosphorylated ERK (p-ERK) and total ERK, and a suitable secondary antibody.
-
Western blotting equipment and reagents or an ELISA-based detection kit.
Protocol (Western Blotting):
-
Cell Treatment: Culture cells to near confluency and then serum-starve for a few hours. Treat the cells with various concentrations of this compound for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against p-ERK and total ERK.
-
Detection: Use a chemiluminescent or fluorescent secondary antibody to detect the protein bands.
-
Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal to determine the fold-change in phosphorylation upon this compound treatment.
Conclusion
The assays described in these application notes provide a robust framework for the in vitro characterization of this compound's bioactivity. The choice of assay will depend on the specific research question, whether it is for potency determination, mechanism of action studies, or quality control. Consistent execution of these protocols will yield reliable and reproducible data to support the development and understanding of this compound and other GLP-1R agonists.
References
- 1. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pccarx.com [pccarx.com]
- 3. tfetimes.com [tfetimes.com]
- 4. cAMP Hunter™ this compound Bioassay Kit [discoverx.com]
- 5. contractlaboratory.com [contractlaboratory.com]
- 6. Spatiotemporal GLP-1 and GIP receptor signaling and trafficking/recycling dynamics induced by selected receptor mono- and dual-agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo and in vitro characterization of GL0034, a novel long‐acting glucagon‐like peptide‐1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application of Semaglutide in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Semaglutide, a potent glucagon-like peptide-1 (GLP-1) receptor agonist, has emerged as a promising therapeutic candidate beyond its established role in managing type 2 diabetes and obesity. A growing body of preclinical evidence highlights its neuroprotective potential in the context of debilitating neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. This document provides a comprehensive overview of the application of this compound in neurodegenerative disease research, detailing its mechanisms of action, summarizing key preclinical findings, and providing standardized protocols for its use in experimental models.
The rationale for exploring this compound in neurodegeneration stems from the shared pathological mechanisms between metabolic disorders and these neurological conditions, including insulin resistance, inflammation, and oxidative stress. This compound's ability to cross the blood-brain barrier and engage with GLP-1 receptors expressed in the brain allows it to exert direct neuroprotective effects.[1][2]
Mechanism of Action in Neuroprotection
This compound's neuroprotective effects are multifaceted, primarily initiated by the activation of GLP-1 receptors in the brain. This activation triggers a cascade of downstream signaling pathways that collectively combat the hallmarks of neurodegeneration.[2] Key mechanisms include:
-
Reduction of Neuroinflammation: this compound has been shown to suppress the activation of microglia and astrocytes, key inflammatory cells in the central nervous system. This leads to a reduction in the production of pro-inflammatory cytokines, thereby mitigating the chronic neuroinflammatory state associated with neurodegenerative diseases.[1][3]
-
Anti-Apoptotic Effects: By modulating intracellular signaling pathways, this compound can inhibit programmed cell death (apoptosis) of neurons, a critical factor in the progression of neurodegenerative disorders.[4]
-
Promotion of Neurogenesis: Evidence suggests that GLP-1 receptor agonists like this compound can stimulate the birth of new neurons, a process known as neurogenesis, potentially contributing to cognitive improvement.[5]
-
Reduction of Oxidative Stress: this compound has been observed to decrease lipid peroxidation and enhance the cellular antioxidant response, protecting neurons from damage induced by reactive oxygen species.[4]
-
Modulation of Pathological Protein Aggregation: In preclinical models of Alzheimer's disease, this compound has been shown to reduce the accumulation of amyloid-beta (Aβ) plaques.[6] In Parkinson's disease models, it has been found to decrease levels of α-synuclein.[7]
-
Improved Glucose Metabolism: this compound can enhance brain glucose uptake and metabolism by activating pathways such as the GLP-1R/SIRT1/GLUT4 signaling cascade, addressing the brain insulin resistance observed in many neurodegenerative conditions.[8]
Preclinical Data Summary
Alzheimer's Disease Models
This compound has demonstrated significant therapeutic potential in various mouse models of Alzheimer's disease, including the 3xTg-AD and APP/PS1 models.
| Parameter | Animal Model | Treatment Regimen | Key Findings | Reference(s) |
| Cognitive Function | 3xTg-AD Mice | 25 nmol/kg, i.p., once every two days for 30 days | Improved working and spatial reference memory. | [6] |
| APP/PS1 Mice | Not specified | Enhanced cognitive function. | [1] | |
| Amyloid-beta (Aβ) Plaque Deposition | 3xTg-AD Mice | 25 nmol/kg, i.p., once every two days for 30 days | Reduced Aβ deposition in the hippocampal CA1 region. | [6] |
| APP/PS1 Mice | Not specified | Attenuated Aβ accumulation. | [1] | |
| Neuroinflammation | 3xTg-AD Mice | 25 nmol/kg, i.p., once every two days for 30 days | Promoted the transition of microglia from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype. | [6] |
| APP/PS1 Mice | Not specified | Inhibited the overactivation of microglia and astrocytes and curtailed the secretion of inflammatory mediators. | [1] | |
| Glucose Metabolism | 3xTg-AD Mice | Not specified | Increased expression of SIRT1 and GLUT4 in the hippocampus, improving glucose metabolism. | [8] |
Parkinson's Disease Models
In the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of Parkinson's disease, this compound has shown robust neuroprotective and restorative effects.
| Parameter | Animal Model | Treatment Regimen | Key Findings | Reference(s) |
| Motor Function | Chronic MPTP Mice | 25 nmol/kg, i.p., once every two days for 30 days | Improved motor impairments. | [7] |
| MPTP Mice | 25 nmol/kg, i.p., once-daily for 7 days | Improved MPTP-induced motor impairments. | [4] | |
| Dopaminergic Neuron Survival | Chronic MPTP Mice | 25 nmol/kg, i.p., once every two days for 30 days | Rescued the decrease of tyrosine hydroxylase (TH) levels. | [7] |
| MPTP Mice | 25 nmol/kg, i.p., once-daily for 7 days | Rescued the decrease of tyrosine hydroxylase (TH) levels. | [4] | |
| α-Synuclein Levels | Chronic MPTP Mice | 25 nmol/kg, i.p., once every two days for 30 days | Reduced the accumulation of α-synuclein. | [7] |
| Neuroinflammation | Chronic MPTP Mice | 25 nmol/kg, i.p., once every two days for 30 days | Alleviated the chronic inflammation response in the brain. | [7] |
| MPTP Mice | 25 nmol/kg, i.p., once-daily for 7 days | Alleviated the inflammation response. | [4] |
Experimental Protocols
General Guidelines for this compound Administration in Mice
Materials:
-
This compound (research grade)
-
Sterile Phosphate-Buffered Saline (PBS) or other appropriate vehicle
-
Insulin syringes (or other appropriate syringes for intraperitoneal injection)
-
Animal scale
Procedure:
-
Reconstitution: Reconstitute lyophilized this compound in sterile PBS to the desired stock concentration. Ensure complete dissolution by gentle vortexing. Store the stock solution as recommended by the manufacturer (typically at -20°C in aliquots to avoid repeated freeze-thaw cycles).
-
Dosing Calculation: Calculate the volume of this compound solution to be administered based on the animal's body weight and the target dose (e.g., 25 nmol/kg).
-
Administration: Administer the calculated volume of this compound solution via intraperitoneal (i.p.) injection. Ensure proper handling and restraint of the animal to minimize stress.
-
Control Group: Administer an equivalent volume of the vehicle (e.g., PBS) to the control group of animals.
-
Frequency and Duration: The frequency and duration of administration will depend on the specific experimental design. Common regimens in the literature include once-daily or once-every-two-days injections for several weeks.[4][7]
Protocol for Induction of Parkinson's Disease with MPTP and this compound Treatment
This protocol is based on methodologies described in studies investigating the neuroprotective effects of this compound in the MPTP mouse model.[4][7]
1. Animal Model:
-
Use adult male C57BL/6 mice, a commonly used strain for MPTP-induced neurodegeneration.
2. MPTP Intoxication:
-
Administer MPTP hydrochloride at a dose of 20-30 mg/kg (free base) via intraperitoneal injection once daily for five consecutive days to induce a chronic Parkinson's disease phenotype.
-
Safety Precaution: MPTP is a potent neurotoxin. All handling and administration must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and respiratory protection.
3. This compound Treatment:
-
Initiate this compound treatment either concurrently with or after the MPTP administration, depending on the study's aim (prevention vs. rescue).
-
A typical treatment regimen is 25 nmol/kg of this compound administered intraperitoneally once every two days for 30 days.[7]
4. Behavioral Assessment:
-
Perform behavioral tests to assess motor function at baseline and at the end of the treatment period.
-
Rotarod Test: To measure motor coordination and balance.
-
Open Field Test: To assess locomotor activity and exploratory behavior.
5. Post-mortem Analysis:
-
At the end of the study, euthanize the animals and collect brain tissue for neurochemical and histological analysis.
-
Immunohistochemistry: Stain brain sections for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and striatum.
-
Western Blot or ELISA: Analyze brain homogenates to measure levels of α-synuclein, inflammatory markers (e.g., Iba1 for microglia, GFAP for astrocytes), and apoptotic markers (e.g., cleaved caspase-3).
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Unlocking the Potential: this compound’s Impact on Alzheimer’s and Parkinson’s Disease in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Metabolic Dysfunction in Parkinson’s Disease: The Role of GLP-1 Agonists in Body Weight Regulation and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of the novel GLP-1 long acting analogue this compound in the MPTP Parkinson's disease mouse model [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound is Neuroprotective and Reduces α-Synuclein Levels in the Chronic MPTP Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound ameliorates cognition and glucose metabolism dysfunction in the 3xTg mouse model of Alzheimer's disease via the GLP-1R/SIRT1/GLUT4 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Semaglutide Administration in Rodent Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Semaglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist, is utilized for the treatment of type 2 diabetes and as an anti-obesity medication.[1] While clinically available in both injectable and oral forms, establishing a reliable oral administration protocol in rodent models is crucial for preclinical research into its mechanisms of action.[2][3] The oral absorption of this compound requires specific conditions to ensure efficacy, primarily due to its co-formulation with an absorption enhancer.[2][3] This document provides detailed protocols and quantitative data derived from recent studies on the oral administration of this compound in rodents, particularly diet-induced obese (DIO) mice.
Experimental Protocols
1. Animal Model:
-
Species: Male C57BL/6J mice are a suitable model, particularly when rendered obese through a high-fat diet (diet-induced obese - DIO mice).[3][4] Sprague-Dawley rats have also been used in pharmacokinetic studies.[1]
-
Age and Weight: Studies have utilized mice around 32 weeks of age, weighing between 50-55g.[5]
2. Drug Preparation:
-
Source: Commercially available oral this compound tablets (e.g., Rybelsus®) can be used.[4]
-
Preparation:
-
Vehicle: Distilled water (DW).
-
Concentration: The concentration should be calculated to deliver the target dose in a small volume, typically 0.1 mL.[2][4][5]
3. Dosing and Administration:
-
Effective Doses in Mice:
-
0.23 mg/kg: This dose is comparable to the 14 mg human dose and has been shown to be effective in reducing blood glucose, food intake, and body weight gain.[2][3][4]
-
0.7 mg/kg: A higher dose that may show slightly more potent effects.[2][3][4]
-
Lower doses of 0.05 mg/kg (equivalent to 3 mg human dose) and 0.12 mg/kg (equivalent to 7 mg human dose) have also been investigated.[4][5]
-
-
Administration Route: Oral gavage (p.o.).[4]
-
Volume: A small volume of 0.1 mL is critical for successful absorption. Administration in a larger volume (e.g., 0.5 mL) has been shown to negate the effect on food intake.[4][5]
-
Frequency: Once daily administration is a common protocol for sub-chronic studies.[2][3][4]
4. Pre- and Post-Administration Procedures (Crucial for Efficacy):
-
Fasting: Food should be deprived for 3.5 hours before administration.[4][6]
-
Water Deprivation: Water should be deprived for 1.5 hours before administration and for 30 minutes post-administration.[4][6]
-
Timing of Administration: In mice, administration at the beginning of the dark phase (e.g., 19:30) corresponds to the start of their active period.[4]
-
Refeeding: Food and water can be reintroduced 30 minutes after oral administration.[4]
5. Monitoring and Data Collection:
-
Blood Glucose: Measure at baseline and at 1, 2, 4, 12, and 24 hours post-administration.[5][6] A significant decrease is often observed around the 4-hour mark.[5][6]
-
Food Intake:
-
Body Weight: Measure daily for the duration of the study.[4][5]
Data Presentation
Table 1: Effect of Oral this compound on Food Intake in DIO Mice
| Dose (mg/kg) | Vehicle Volume (mL) | Time Point | Change in Food Intake | Citation |
| 0.23 | 0.1 | 4 hours post-refeeding | Significant reduction | [4][5] |
| 0.7 | 0.1 | 4 hours post-refeeding | Significant reduction | [4] |
| 0.23 | 0.5 | 4 hours post-refeeding | No significant change | [4][5] |
| 0.23 (daily) | 0.1 | Days 1, 2, 3 | Significant reduction in daily intake | [2][4] |
| 0.7 (daily) | 0.1 | Days 1, 2, 3 | Significant reduction in daily intake | [2][4] |
Table 2: Effect of Oral this compound on Body Weight in DIO Mice
| Dose (mg/kg) | Duration | Change in Body Weight | Change in Body Weight Gain | Citation |
| 0.23 (daily) | 3 days | No significant change | Significant reduction on days 2 & 3 | [2][4] |
| 0.7 (daily) | 3 days | No significant change | Significant reduction on days 2 & 3 | [2][4] |
Table 3: Effect of Oral this compound on Blood Glucose in DIO Mice
| Dose (mg/kg) | Time Point | Change in Blood Glucose | Citation |
| 0.23 | 4 hours post-refeeding | Significant decrease | [5][6] |
| 0.23 | 1, 2, 12, 24 hours | No significant change | [6] |
Table 4: Pharmacokinetic Parameters of Oral this compound in Rats (14-day study)
| Dose (mg/kg) | Cmax (µg/L) | Tmax (h) | AUC0-t (µg·h·L⁻¹) | t1/2 (h) | Citation |
| 0.839 | 18 ± 9 | 0.06 ± 0.13 | 158 ± 76 | 7.40 ± 1.34 | |
| 1.678 | 81 ± 23 | 1.56 ± 0.88 | 858 ± 310 | 7.48 ± 0.33 | |
| 2.517 | 256 ± 53 | 1.50 ± 1.00 | 3795 ± 1539 | 8.23 ± 0.90 |
Visualizations
Caption: Experimental workflow for oral this compound administration in mice.
Caption: Simplified GLP-1 receptor signaling pathway activated by this compound.
Caption: Logical relationship of protocol, absorption, and metabolic outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Oral this compound under Human Protocols and Doses Regulates Food Intake, Body Weight, and Glycemia in Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. news-medical.net [news-medical.net]
- 6. Oral this compound under Human Protocols and Doses Regulates Food Intake, Body Weight, and Glycemia in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Semaglutide Dosage for Preclinical Obesity Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing semaglutide in preclinical obesity models. The information is designed to assist scientists and drug development professionals in optimizing their experimental design and overcoming common challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during preclinical studies with this compound.
| Problem | Potential Cause | Suggested Solution |
| High variability in body weight loss between animals in the same treatment group. | Individual differences in sensitivity to this compound. Inconsistent drug administration (subcutaneous or oral). Stress-induced behavioral changes affecting food intake. | Ensure precise and consistent injection/gavage technique. Increase the acclimatization period for the animals to their housing and handling. Consider a larger sample size to account for individual variability. Monitor for signs of stress and refine handling procedures. |
| Animals exhibit signs of gastrointestinal distress (e.g., diarrhea, lethargy). | Common side effect of GLP-1 receptor agonists. Dose may be too high for the initial administration. | Start with a lower initial dose and gradually escalate to the target dose over several days or weeks. This mimics clinical dose escalation strategies and can improve tolerance.[1] Monitor animals closely for adverse effects, especially after the first few doses. Ensure fresh water is readily available. |
| Inconsistent or minimal reduction in food intake. | Incorrect dose calculation or preparation. Improper administration technique (e.g., leakage from injection site). For oral administration, incorrect volume of vehicle or failure to adhere to fasting protocols can affect absorption.[2] | Double-check all dose calculations and reconstitution steps. Ensure proper subcutaneous injection technique to prevent leakage. For oral gavage, use a small volume of distilled water (e.g., 0.1 mL in mice) and follow strict fasting and post-administration food/water restriction protocols to maximize absorption.[2][3] |
| Unexpected behavioral changes (e.g., increased activity, altered nesting behavior). | This compound can have central nervous system effects beyond appetite regulation.[4][5] Daily dosing in healthy mice has been shown to alter behaviors related to stress and motivation.[6] | Be aware of potential off-target behavioral effects. If these behaviors could confound the study's primary endpoints, consider refining the dosing regimen (e.g., less frequent administration if therapeutically relevant) or including additional behavioral assessments in the experimental design. |
| Loss of lean mass alongside fat mass. | A known effect of significant weight loss induced by this compound and caloric restriction.[7][8] | Accurately measure body composition (e.g., using EchoMRI or DEXA) to differentiate between fat and lean mass loss. Consider including a pair-fed control group to distinguish the effects of this compound from those of caloric restriction alone. |
| Cloudy or precipitated reconstituted this compound solution. | Improper reconstitution or storage. The solution should be clear and colorless. | Do not use if the solution is cloudy, contains particles, or is discolored.[9] Reconstitute a fresh vial, ensuring gentle mixing (swirling, not shaking) and the use of the correct diluent. |
Frequently Asked Questions (FAQs)
1. How should I reconstitute and store this compound for my experiments?
-
Reconstitution: this compound is typically supplied as a lyophilized powder and needs to be reconstituted with a suitable diluent.[9][10]
-
Recommended Diluent: Bacteriostatic water is often preferred as it contains a preservative (benzyl alcohol), allowing for longer storage of the reconstituted solution.[9][10] Sterile water can be used, but the solution should be used more quickly, typically within 24 hours, as it lacks a preservative.[9][10]
-
Procedure:
-
Disinfect the septa of both the this compound vial and the diluent vial with an alcohol swab.
-
Using a sterile syringe, draw up the required volume of diluent.
-
Slowly inject the diluent into the this compound vial, aiming the stream against the side of the vial to avoid foaming.
-
Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously, as this can damage the peptide.[11]
-
The final solution should be clear and colorless.[9]
-
-
-
Storage:
-
Unreconstituted: Store lyophilized powder in the refrigerator.
-
Reconstituted: Store the reconstituted solution in the refrigerator between 2°C and 8°C (36°F and 46°F).[9][11] Do not freeze the reconstituted solution, as this can degrade the peptide.[9][10] Protect from light.[9][11]
-
Shelf-life: When reconstituted with bacteriostatic water, the solution is generally stable for up to 28 days when refrigerated.[9] If sterile water is used, it is best to use the solution within 24 hours.[9]
-
2. What is a typical starting dose for this compound in diet-induced obese (DIO) mice?
-
Doses in the literature for DIO mice vary widely, ranging from 5 µg/kg to 100 nmol/kg (approximately 414 µg/kg).[12][13]
-
A common approach is to start with a lower dose and titrate upwards. For example, a study might use a low dose of 5 µg/kg and a high dose of 20 µg/kg administered subcutaneously twice weekly.[13]
-
Another protocol in DIO mice used a dose escalation strategy, starting at 3 nmol/kg on day 1, 6 nmol/kg on day 2, and a maintenance dose of 10 nmol/kg for the remainder of the study.[14]
-
For oral administration in DIO mice, doses equivalent to human clinical doses have been used, such as 0.23 mg/kg.[3][15]
3. How do I convert human doses to rodent doses?
-
Direct conversion based on body weight is not accurate due to differences in metabolism and body surface area. A common method for dose conversion is based on body surface area (BSA), using a conversion factor.
-
For example, to convert a human dose to a mouse dose, you can use the following formula: Mouse dose (mg/kg) = Human dose (mg/kg) x (Human Km / Mouse Km), where Km is the body weight (kg) divided by the BSA (m²). The approximate conversion factor from human to mouse is 12.3.
-
However, it's important to note that the effective dose can vary, and it is recommended to perform a dose-response study to determine the optimal dose for your specific model and experimental conditions.[16]
4. What are the best practices for administering this compound to rodents?
-
Subcutaneous (SC) Injection: This is a common and reliable method.
-
Inject into the loose skin over the back or flank.
-
Vary the injection site to avoid irritation.
-
Use an appropriate needle size (e.g., 27-30 gauge).
-
-
Oral Gavage: This method is used for oral formulations of this compound.
5. How long does it take to see an effect on body weight and food intake?
-
A reduction in food intake can be observed relatively quickly, often within the first 24 hours after the initial dose.[17]
-
Significant body weight loss typically becomes apparent within the first week of treatment and continues with chronic administration.[12]
Experimental Protocols
Subcutaneous this compound Administration in Diet-Induced Obese (DIO) Mice
Objective: To evaluate the effect of subcutaneously administered this compound on body weight and food intake in DIO mice.
Materials:
-
Diet-induced obese mice (e.g., C57BL/6J on a high-fat diet for 12-16 weeks).[18][19]
-
Reconstituted this compound solution.
-
Vehicle control (e.g., sterile phosphate-buffered saline).[13]
-
Sterile syringes and needles (27-30 gauge).
-
Animal scale.
-
Metabolic cages (optional, for detailed food intake and energy expenditure monitoring).
Procedure:
-
Acclimatization: Allow mice to acclimate to their housing conditions for at least one week before the start of the experiment.[13][18] If using metabolic cages, an additional acclimatization period of 3-6 days within the cages is recommended.[17]
-
Baseline Measurements: Record the baseline body weight and food intake for each animal for several days before the first injection.
-
Randomization: Randomize mice into treatment and vehicle control groups based on body weight and/or body composition.
-
Dosing:
-
Prepare the this compound solution to the desired concentration. For example, to achieve a dose of 20 µg/kg in a 3 µl/g injection volume, dilute the stock solution to 6.7 µg/ml.[13]
-
Administer this compound or vehicle via subcutaneous injection. The frequency can be once daily, twice weekly, or as determined by the study design.[8][13]
-
-
Monitoring:
Oral this compound Administration in DIO Mice
Objective: To assess the metabolic effects of orally administered this compound in DIO mice.
Materials:
-
Diet-induced obese mice.
-
Oral this compound formulation (e.g., crushed tablets).[3]
-
Distilled water.
-
Oral gavage needles.
-
Syringes.
Procedure:
-
Acclimatization and Baseline: Follow the same procedures as for subcutaneous administration.
-
Dosing Protocol:
-
Fast the mice for a specific period before dosing (e.g., 3.5 hours for food, 1.5 hours for water).[3]
-
Prepare the oral this compound suspension in a small volume of distilled water (e.g., 0.1 mL).[2][3]
-
Administer the suspension via oral gavage.
-
Continue to restrict access to food and water for a short period post-administration (e.g., 30 minutes).[2][3]
-
-
Monitoring:
Data Presentation
Table 1: Effects of Subcutaneous this compound on Body Weight and Food Intake in DIO Mice
| Treatment Group | Dose | Duration | Change in Body Weight (%) | Change in Food Intake (%) | Reference |
| This compound | 1 nmol/kg | 3 weeks | -10% | Suppressed | [12] |
| This compound | 100 nmol/kg | 3 weeks | -22% | Suppressed | [12] |
| This compound | 9.7 nmol/kg | 11 days | -17% to -18% | Suppressed | [12] |
| This compound | 5 µg/kg (twice weekly) | 4 weeks | - | - | [13] |
| This compound | 20 µg/kg (twice weekly) | 4 weeks | - | - | [13] |
Table 2: Effects of Oral this compound on Metabolic Parameters in DIO Mice
| Dose | Duration | Change in Blood Glucose | Change in Food Intake | Change in Body Weight Gain | Reference |
| 0.23 mg/kg (single dose) | 4 hours post-dose | Decreased | Decreased | - | [2][3][15] |
| 0.23 mg/kg (once daily) | 3 days | - | Reduced daily intake | Reduced on days 2-3 | [3][15] |
| 0.7 mg/kg (once daily) | 3 days | - | Reduced daily intake | Reduced on days 2-3 | [3][15] |
Visualizations
Signaling Pathways
Caption: this compound activates the GLP-1R, leading to downstream signaling.
Experimental Workflow
Caption: A typical experimental workflow for preclinical this compound studies.
Troubleshooting Logic
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
- 1. Chronic this compound Treatment in Rats Leads to Daily Excessive Concentration-Dependent Sucrose Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. researchgate.net [researchgate.net]
- 4. Original Article [sciencehub.novonordisk.com]
- 5. This compound lowers body weight in rodents via distributed neural pathways | Huntington Research - Translational Neuroendocrine Research Unit [huntington-research.lu.se]
- 6. biorxiv.org [biorxiv.org]
- 7. Unexpected effects of this compound on skeletal muscle mass and force-generating capacity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. elementsarms.com [elementsarms.com]
- 10. pinnaclepeptides.com [pinnaclepeptides.com]
- 11. bmidoctors.com [bmidoctors.com]
- 12. This compound lowers body weight in rodents via distributed neural pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Beneficial effects of simultaneously targeting calorie intake and calorie efficiency in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Oral this compound under Human Protocols and Doses Regulates Food Intake, Body Weight, and Glycemia in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The limitation of lipidation: Conversion of this compound from once-weekly to once-monthly dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Frontiers | Proteomic analysis reveals this compound impacts lipogenic protein expression in epididymal adipose tissue of obese mice [frontiersin.org]
- 19. Principal components analysis on genes related to inflammasome complex and microglial activation in the hypothalamus of obese mice treated with this compound (GLP-1 analog) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Semaglutide Aqueous Solution Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the instability of semaglutide in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in aqueous solutions?
A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and buffer strength.[1][2][3] this compound is a peptide and is susceptible to both physical and chemical degradation.
Q2: What is the optimal pH range for maintaining this compound stability?
A2: this compound exhibits its greatest stability at a pH greater than 7.0.[1][2][3] Degradation is significantly increased in the pH range of 4.5 to 5.5, which is near its isoelectric point (pI ≈ 5.4).[1][2][3] At this pI, the peptide has a neutral net charge, which can lead to aggregation and precipitation. For oral formulations, it is relatively stable at a very low pH of 1.2.[1][2][3]
Q3: How does temperature affect the stability of this compound solutions?
A3: Elevated temperatures accelerate the degradation of this compound.[1][2][3] Stability studies have been conducted at various temperatures including 5°C, 25°C, 40°C, 55°C, 60°C, and 80°C.[1][2][3] While it remains stable for a short period at high temperatures (e.g., 3 hours at 80°C), long-term storage should be at refrigerated temperatures (4°C) or frozen (-20°C to -80°C) to minimize degradation.[1][4]
Q4: What types of degradation are commonly observed with this compound in aqueous solutions?
A4: this compound can undergo both chemical and physical degradation. Chemical degradation pathways include oxidation and deamidation.[5][6] Physical instability manifests as the formation of aggregates, oligomers, micelles, and even fibrils.[7][8][9] These aggregates can be soluble or insoluble and may impact the therapeutic efficacy and safety of the product.[7][8]
Q5: How can I prevent the aggregation of this compound in my experiments?
A5: To prevent aggregation, it is crucial to control the pH of the solution, keeping it above 7.0 and avoiding the isoelectric point.[1][2][3] Using appropriate buffers and excipients, such as histidine, can also improve stability and reduce the formation of high molecular weight proteins (HMWPs).[10][11][12] Additionally, proper handling techniques, such as gentle mixing instead of vigorous shaking, can minimize physical stress that leads to aggregation.[4]
Q6: What is the proper way to reconstitute and store lyophilized this compound?
A6: For optimal stability, lyophilized this compound powder should be stored at -20°C or colder and protected from light.[4] Before reconstitution, allow the vial to reach room temperature to prevent condensation.[4] Use the solvent recommended by the supplier, which may be a specific pH-adjusted buffer rather than sterile water.[4] Reconstitute by gently swirling the vial, avoiding vigorous shaking.[4] For storage of the reconstituted solution, it is best to make single-use aliquots and store them frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4] Short-term storage (a few days) can be at 4°C.[4]
Troubleshooting Guides
Issue 1: Precipitation or cloudiness observed in the this compound solution.
-
Possible Cause: The pH of the solution may be near the isoelectric point of this compound (pH 5.4), leading to aggregation and precipitation.[1][2][3]
-
Troubleshooting Steps:
-
Measure the pH of your solution.
-
If the pH is between 4.5 and 5.5, adjust it to be above 7.0 using a suitable buffer.
-
Consider using a buffer with sufficient buffering capacity to maintain the desired pH.
-
Visually inspect the solution for clarity after pH adjustment.
-
Issue 2: Loss of biological activity in a stored this compound solution.
-
Possible Cause 1: Chemical degradation due to improper storage conditions (e.g., high temperature, exposure to light).[1][2][3][13]
-
Troubleshooting Steps:
-
Review your storage conditions. Ensure the solution is stored at the recommended temperature (4°C for short-term, -20°C or -80°C for long-term) and protected from light.[4]
-
Prepare fresh solutions for critical experiments.
-
Analyze the solution for degradation products using methods like RP-HPLC.[1][14]
-
-
Possible Cause 2: Formation of soluble aggregates that are not visually apparent but may have reduced biological activity.[7][8]
-
Troubleshooting Steps:
Issue 3: Inconsistent results between experimental replicates.
-
Possible Cause: Inconsistent handling or reconstitution of the this compound stock solution.
-
Troubleshooting Steps:
Data Presentation
Table 1: Summary of pH and Temperature Effects on this compound Stability
| Parameter | Condition | Observation | Reference |
| pH | pH 1.2 (at 25°C and 40°C for 24h) | Relatively stable | [1][2][3] |
| pH 4.5 - 5.5 | High extent of degradation | [1][2][3] | |
| pH > 7.0 | Recommended for finished product | [1][2][3] | |
| Temperature | 5°C, 25°C, 40°C, 55°C, 60°C | Degradation increases with temperature | [1][2][3] |
| 80°C | Stable for 3 hours | [1][2][3] |
Table 2: Common Degradation Products and Analytical Methods
| Degradation Type | Common Products | Analytical Method | Reference |
| Chemical | Oxidized forms, Deamidated forms | RP-HPLC, LC-MS | [5][14] |
| Physical | Dimers, Trimers, Oligomers, Micelles, Fibrils | SEC, Cryo-TEM, SAXS | [7][8][9] |
Experimental Protocols
Protocol 1: Forced Degradation Study to Identify Potential Impurities
This protocol is designed to intentionally degrade this compound to identify potential degradation products under various stress conditions.
-
Preparation of this compound Stock Solution: Prepare a 1.0 mg/mL solution of this compound in an appropriate solvent (e.g., water or a specific buffer).[14]
-
Thermal Stress:
-
Oxidative Stress:
-
pH Stress (Hydrolysis):
-
Analysis:
Protocol 2: Preparation of a Stabilized this compound Formulation
This protocol provides a general method for preparing a more stable aqueous solution of this compound for research purposes.
-
Buffer Preparation: Prepare a buffer solution with a pH in the range of 7.0-7.8 (e.g., phosphate buffer or histidine buffer).[10][11][16]
-
Dissolving Excipients: Dissolve any stabilizing excipients, such as histidine (e.g., 10 mM), and an isotonic agent, like propylene glycol, in the buffer.[11]
-
Dissolving this compound: Weigh the required amount of lyophilized this compound and dissolve it in the prepared buffer/excipient solution with gentle swirling.
-
pH Adjustment: Check the final pH of the solution and adjust to the target pH (e.g., 7.4) using small volumes of dilute NaOH or HCl.[11]
-
Sterilization: Sterilize the final solution by filtering it through a 0.22 µm sterile filter.[11]
-
Storage: Store the sterilized solution in appropriate containers at 4°C for short-term use or as frozen aliquots at -20°C or -80°C for long-term storage.
Visualizations
Caption: Troubleshooting flowchart for this compound instability issues.
Caption: Degradation pathways of this compound in aqueous solution.
Caption: Workflow for preparing a stabilized this compound solution.
References
- 1. Influence of Buffering Capacity, pH, and Temperature on the Stability of this compound: A Preformulation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. citedrive.com [citedrive.com]
- 3. researchgate.net [researchgate.net]
- 4. happypeptides.com [happypeptides.com]
- 5. lcms.cz [lcms.cz]
- 6. Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Aggregates into Oligomeric Micelles and Short Fibrils in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. WO2020084126A1 - Stable this compound compositions and uses thereof - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. CN112912100A - Stable this compound compositions and uses thereof - Google Patents [patents.google.com]
- 13. CA3116271A1 - Stable this compound compositions and uses thereof - Google Patents [patents.google.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Effect of pH, buffers, molarity, and temperature on solution state degradation of this compound using LC-HRMS: A preformulation protocol for peptide drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. US20210379159A1 - Stable this compound compositions and uses thereof - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Inconsistent Results in Semaglutide Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with semaglutide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and inconsistencies encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you might encounter.
I. General Handling and Storage
Question: My experimental results are inconsistent. Could the way I'm storing and handling my this compound be the cause?
Answer: Absolutely. This compound is a peptide and is highly sensitive to storage and handling conditions. Improper practices can lead to degradation of the active pharmaceutical ingredient, resulting in reduced potency and experimental variability.[1]
Key Considerations:
-
Reconstitution: For lyophilized powder, always allow the vial to reach room temperature before opening to prevent condensation.[1] Use the specific pH-adjusted buffer recommended by the supplier for optimal solubility, as this compound may not readily dissolve in sterile water.[1]
-
Storage of Stock Solutions: Once reconstituted, it is crucial to follow the supplier's instructions for storage temperature and duration. As a general guideline, store reconstituted this compound at 2°C to 8°C (36°F to 46°F) and protect it from light.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, which can degrade the peptide. Aliquot the reconstituted this compound into single-use volumes to minimize this.
-
Light Exposure: this compound is sensitive to light. Keep stock solutions and experimental preparations in amber tubes or otherwise protected from light.
II. In Vitro Experiment Troubleshooting
Question: I'm seeing high variability in my cell-based assays with this compound. What are the potential sources of this inconsistency?
Answer: Variability in in vitro assays can stem from several factors, ranging from the this compound solution itself to the specifics of your cell culture and assay protocol.
Common Issues and Solutions:
-
This compound Stability in Media: this compound's stability can be influenced by the components of your cell culture media.[1] Its fatty acid acylation promotes binding to albumin, which is a common component of fetal bovine serum (FBS) in cell culture media.[1] This binding can protect the peptide from degradation.[1] Be aware that lot-to-lot variability in FBS can introduce inconsistencies.
-
Presence of Serum Albumin: The presence and type of serum albumin (e.g., bovine serum albumin - BSA, human serum albumin - HSA) in your assay buffer can significantly impact the apparent potency (EC50) of this compound.[2] Experiments conducted in the absence of any serum albumin or with ovalbumin have shown the best correlation with in vivo efficacy.[2]
-
Cell Line Integrity:
-
Assay Protocol Adherence:
-
Strictly adhere to incubation times and temperatures.
-
Ensure thorough mixing of reagents.
-
Use appropriate controls (vehicle, positive control like native GLP-1).
-
III. In Vivo Experiment Troubleshooting
Question: My in vivo studies with this compound are showing inconsistent effects on body weight and glucose metabolism. What should I investigate?
Answer: In vivo experiments introduce additional layers of complexity. Inconsistent results can be due to factors related to the animal model, diet, and experimental procedures.
Potential Factors and Recommendations:
-
Animal Model: Different rodent strains and species can exhibit varied responses to this compound. Be consistent with the strain, age, and sex of the animals used in your studies.
-
Diet: The composition of the diet (e.g., standard chow vs. high-fat diet) can significantly impact the metabolic effects of this compound.[6][7][8] Ensure a consistent and well-defined diet throughout your experiments.
-
Dosing and Administration:
-
Ensure accurate and consistent dosing. For subcutaneous injections, vary the injection site to avoid local tissue reactions.
-
Be mindful of the timing of administration in relation to the light/dark cycle and feeding patterns of the animals.
-
-
Stress: Animal stress can influence metabolic parameters. Handle animals consistently and allow for an appropriate acclimatization period before starting experiments.
-
Gastrointestinal Effects: GLP-1 receptor agonists can cause gastrointestinal side effects like nausea and delayed gastric emptying, which can affect food and water intake, especially at higher doses.[9] This can contribute to variability in body weight changes.
Data Presentation
Table 1: In Vitro Potency (EC50) of this compound in Different Assay Conditions
| Cell Line | Serum Albumin Condition | This compound EC50 (pM) | Reference |
| CHO-K1 (human GLP-1R) | 0% Serum Albumin | ~5-10 | [2] |
| CHO-K1 (human GLP-1R) | 0.1% Bovine Serum Albumin (BSA) | Varies | [2] |
| CHO-K1 (human GLP-1R) | 0.1% Ovalbumin (OVA) | Varies | [2] |
| EndoC-βH1 (endogenous GLP-1R) | 0.1% Bovine Serum Albumin (BSA) | Varies | [2] |
| HEK293 (human GLP-1R) | Not Specified | ~2,600 (at 37°C) | [10] |
Note: EC50 values can vary significantly based on the specific assay conditions and cell line used. The presence of albumin generally increases the apparent EC50 due to binding.
Table 2: Comparative Pharmacokinetics of this compound in Different Animal Models (Intravenous Administration)
| Species | Dose (mg/kg) | Clearance (CL) | Volume of Distribution (Vss) | Half-life (t½) | Reference |
| Mouse | 0.2 | ~0.03 L/h/kg | ~0.1 L/kg | ~8-9 hours | [11] |
| Rat | 0.2 | ~0.02 L/h/kg | ~0.08 L/kg | ~7-9 hours | [11][12] |
| Cynomolgus Monkey | Not Specified | Not Specified | Not Specified | ~28-30 hours | [13] |
Note: Pharmacokinetic parameters are approximate and can vary based on the specific study design and analytical methods.
Experimental Protocols
Detailed Methodology: In Vitro cAMP Accumulation Assay
This protocol is a general guideline for measuring this compound-induced cAMP accumulation in a cell-based assay. Commercially available kits, such as the cAMP Hunter™ from DiscoverX, provide optimized reagents and protocols.[3][4][14]
Materials:
-
HEK293 or CHO-K1 cells stably expressing the human GLP-1 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay medium (e.g., Opti-MEM).[15]
-
This compound stock solution.
-
Reference agonist (e.g., native GLP-1).
-
cAMP assay kit (e.g., HTRF or luminescence-based).
-
96-well or 384-well white, solid-bottom assay plates.
Procedure:
-
Cell Seeding:
-
Compound Preparation:
-
Prepare serial dilutions of this compound and the reference agonist in assay medium. Include a vehicle control (assay medium alone).
-
-
Assay:
-
On the day of the assay, remove the cell culture medium from the wells.
-
Add the prepared compound dilutions to the respective wells.
-
Incubate for the recommended time (e.g., 24 hours) at 37°C in a 5% CO2 incubator.[15]
-
-
cAMP Detection:
-
Following incubation, perform the cAMP detection step according to the manufacturer's instructions for your chosen assay kit. This typically involves adding lysis buffer and detection reagents.
-
-
Data Analysis:
-
Measure the signal (e.g., fluorescence or luminescence).
-
Subtract the background signal from the vehicle control wells.
-
Plot the signal versus the log of the compound concentration and fit a four-parameter logistic curve to determine the EC50 value.
-
Detailed Methodology: Intraperitoneal Glucose Tolerance Test (IPGTT) in Mice
This protocol is a standard method to assess glucose tolerance in mice treated with this compound.
Materials:
-
Mice (e.g., C57BL/6J on a high-fat diet).
-
This compound solution for injection.
-
Sterile 20% glucose solution in saline.
-
Glucometer and test strips.
-
Restraining device.
-
Insulin syringes.
Procedure:
-
Acclimatization and Treatment:
-
Acclimatize mice to handling for at least one week before the experiment.
-
Administer this compound or vehicle control at the desired dose and frequency for the duration of the study.
-
-
Fasting:
-
Fast the mice overnight for approximately 16 hours, ensuring free access to water.[16]
-
-
Baseline Blood Glucose:
-
On the day of the test, weigh each mouse.
-
Obtain a baseline blood glucose reading (t=0) by taking a small blood sample from the tail vein.[16]
-
-
Glucose Administration:
-
Blood Glucose Monitoring:
-
Data Analysis:
-
Plot the blood glucose levels over time for each group.
-
Calculate the area under the curve (AUC) for glucose for each mouse to quantify glucose tolerance.
-
Mandatory Visualizations
Caption: GLP-1 Receptor Signaling Pathway.
Caption: Logical Workflow for Troubleshooting Experimental Inconsistencies.
References
- 1. happypeptides.com [happypeptides.com]
- 2. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cAMP Hunter™ this compound Bioassay Kit [discoverx.com]
- 4. pccarx.com [pccarx.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound impacts skeletal muscle to a similar extent as caloric restriction in mice with diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Effects of this compound on metabolism and gut microbiota in high-fat diet-induced obese mice [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Biomea Fusion : 2025 Kirschberg ObesityWeek Poster BMF 650 | MarketScreener [marketscreener.com]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacodynamics and pharmacokinetics of this compound capsules in type 2 diabetic model rats#br# [cjpt.magtechjournal.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. scribd.com [scribd.com]
- 15. innoprot.com [innoprot.com]
- 16. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]
- 17. mmpc.org [mmpc.org]
- 18. protocols.io [protocols.io]
- 19. diacomp.org [diacomp.org]
- 20. protocols.io [protocols.io]
Why semaglutide may not be working in a patient
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the efficacy of semaglutide.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons a patient may not respond to this compound treatment?
A patient's response to this compound can be influenced by a complex interplay of factors. The primary reasons for a suboptimal response can be categorized as follows:
-
Physiological and Patient-Related Factors:
-
Individual Metabolism and Hormonal Balance: Each person's unique metabolic rate and hormonal milieu can affect how they respond to the medication.[1]
-
Underlying Medical Conditions: Coexisting conditions such as thyroid disorders, insulin resistance, and polycystic ovary syndrome (PCOS) can impact weight loss outcomes.[1][2]
-
Comorbidities: Patients with more complex metabolic derangements and psychosocial issues may exhibit a blunted response.[3] This can include early-onset severe obesity, other endocrine disorders, and developmental delays.[3]
-
Psychiatric Illness: A history of psychiatric conditions, particularly active major depressive disorder, has been associated with a poor response to this compound.[4]
-
Gastrointestinal Factors: Conditions affecting drug absorption can lead to suboptimal results.[1]
-
-
Pharmacological Factors:
-
Inadequate Dosing and Titration: this compound requires a gradual dose escalation to a therapeutic level.[2][5] Insufficient dosage or a titration schedule that is not tolerated by the patient can lead to a lack of efficacy.[6]
-
Pharmacokinetics and Bioavailability: There is significant within-subject variability in the bioavailability of oral this compound.[7] Factors such as post-dose fasting time and water volume can affect its absorption.[7][8]
-
Tachyphylaxis: A diminished response to the drug over time, known as tachyphylaxis, can develop.[6][9] This may be due to adaptation in its effect on gastric emptying.[6]
-
Drug Interactions: Concurrent medications may interfere with the action of this compound or promote weight gain.[6][10]
-
-
Genetic Predisposition:
-
GLP-1 Receptor (GLP1R) Variants: Specific genetic variations in the GLP-1 receptor gene can influence the response to this compound. For example, the rs6923761G→A gene variant has been shown to significantly affect weight loss in response to treatment.[11]
-
Obesity Phenotypes: Genetic testing can help identify different obesity phenotypes, such as the "hungry gut," which is associated with a greater weight loss response to this compound.[12][13]
-
-
Lifestyle and Behavioral Factors:
-
Diet and Physical Activity: this compound is most effective when combined with a healthy diet and regular exercise.[14][15][16][17] Poor dietary choices and lack of physical activity can counteract the drug's effects.[2]
-
Mental and Emotional Health: Stress, anxiety, and depression can negatively impact eating habits and adherence to a healthy lifestyle, thereby reducing the effectiveness of the treatment.[1]
-
-
Adverse Effects:
Troubleshooting Guides
Issue: Suboptimal weight loss or glycemic control observed in a clinical trial participant.
This guide provides a systematic approach to investigate potential causes of non-response to this compound in a research setting.
Step 1: Verify Treatment Adherence and Dosing Regimen
-
Action: Confirm the patient's adherence to the prescribed dosing schedule and administration technique. Review the dose escalation protocol to ensure the patient has reached the target therapeutic dose.
-
Rationale: Inconsistent use or an inadequate dose are common reasons for a lack of efficacy.[2][5]
Step 2: Assess Concomitant Medications and Underlying Conditions
-
Action: Conduct a thorough review of all concomitant medications the participant is taking to identify any potential drug interactions.[6][10] Screen for or re-evaluate underlying medical conditions that can affect weight and metabolism, such as hypothyroidism or Cushing's syndrome.[1]
-
Rationale: Other medications can interfere with this compound's mechanism of action or independently cause weight gain. Uncontrolled underlying conditions can also hinder treatment effectiveness.
Step 3: Evaluate Lifestyle and Dietary Factors
-
Action: Utilize dietary logs and physical activity trackers to assess the participant's adherence to the recommended lifestyle modifications.
-
Rationale: this compound's efficacy is significantly enhanced by diet and exercise.[14][15][16] A high-calorie diet and sedentary lifestyle can negate the drug's therapeutic effects.[2]
Step 4: Pharmacokinetic and Pharmacodynamic Assessment
-
Action: If feasible within the study protocol, measure plasma concentrations of this compound to assess for issues with absorption or rapid clearance.[7][8] Consider a gastric emptying study to determine if the expected pharmacodynamic effect is present.[2][18]
-
Rationale: Variability in drug absorption and metabolism can lead to lower than expected drug exposure.[7] A lack of effect on gastric emptying may indicate a primary non-response.
Step 5: Genetic Analysis
-
Action: If participant consent and ethical approval are in place, perform genotyping for relevant genetic markers, such as variants in the GLP1R gene.[11]
-
Rationale: Genetic factors can be a significant predictor of response to GLP-1 receptor agonists.
Data Presentation
Table 1: Non-Responder Rates in this compound Clinical Trials (STEP Program)
| Clinical Trial | Participant Population | Percentage of Non-Responders (<5% Body Weight Loss) |
| STEP 1 | Adults with overweight or obesity | 13.6% |
| STEP 2 | Adults with type 2 diabetes and overweight or obesity | 31.2% |
| STEP 3 | Adults with overweight or obesity (with intensive behavioral therapy) | ~15% (estimated) |
| STEP 4 | Adults with overweight or obesity (sustained weight management) | Not directly reported as non-responders |
| STEP 5 | Adults with overweight or obesity (compared to liraglutide) | Not directly reported as non-responders |
Data compiled from various sources reporting on the STEP clinical trial program.[3][19][20]
Table 2: Influence of GLP1R rs6923761 Variant on this compound-Induced Weight Loss
| Genotype | Mean Monthly Weight Loss (%) |
| AA (Homozygous Variant) | 1.64% |
| G Allele Carriers (GG/GA) | 1.04% |
Data from a study investigating the impact of the rs6923761G→A gene variant on this compound response.[11]
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma using LC-MS/MS
-
Objective: To determine the concentration of this compound in human plasma samples for pharmacokinetic analysis.
-
Methodology:
-
Sample Preparation:
-
Chromatographic Separation:
-
Utilize a high-performance liquid chromatography (HPLC) system with a reverse-phase column (e.g., C8 or C18).[11]
-
Employ a gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile/methanol mixture) and an aqueous solution with a modifier (e.g., 0.1-0.2% formic acid).[11]
-
-
Mass Spectrometric Detection:
-
Use a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode for selective and sensitive detection.
-
Optimize precursor and product ion transitions for this compound and an internal standard.
-
-
Quantification:
-
Generate a calibration curve using standards of known this compound concentrations in a plasma matrix.
-
Calculate the concentration of this compound in unknown samples by interpolating their response against the calibration curve.
-
-
Protocol 2: Genotyping of GLP1R Variant rs6923761
-
Objective: To identify the genotype of the rs6923761 single nucleotide polymorphism (SNP) in the GLP-1 receptor gene from a patient's DNA sample.
-
Methodology:
-
DNA Extraction:
-
Isolate genomic DNA from whole blood or saliva samples using a commercially available DNA extraction kit.
-
-
Genotyping Assay:
-
Employ a suitable genotyping method such as:
-
TaqMan SNP Genotyping Assay: A real-time PCR-based method using allele-specific fluorescent probes.
-
Sanger Sequencing: To directly sequence the region of the GLP1R gene containing the rs6923761 SNP.
-
High-Resolution Melting (HRM) Analysis: A post-PCR analysis method that distinguishes DNA variants based on their melting behavior.[9]
-
-
-
Data Analysis:
-
Analyze the results from the chosen genotyping platform to determine if the individual is homozygous for the G allele (GG), heterozygous (GA), or homozygous for the A allele (AA).
-
-
Visualizations
References
- 1. Pharmacokinetics and tolerability of this compound in people with hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anesthesia Considerations for a Patient on this compound and Delayed Gastric Emptying - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. aci.health.nsw.gov.au [aci.health.nsw.gov.au]
- 5. Practical guide: Glucagon-like peptide-1 and dual glucose-dependent insulinotropic polypeptide and glucagon-like peptide-1 receptor agonists in diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound 2.4 mg for the Treatment of Obesity: Key Elements of the STEP Trials 1 to 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for A… [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
- 11. This compound - properties, action and chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. walshmedicalmedia.com [walshmedicalmedia.com]
- 20. Association of GLP1R variants rs2268641 and rs6923761 with obesity and other metabolic parameters in a Polish cohort - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the analytical quantification of semaglutide
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the analytical quantification of semaglutide.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary analytical challenges in quantifying this compound?
A1: The accurate quantification of this compound in biological matrices is challenging due to several factors. These include its large molecular size (4113.6 Da) and peptide structure, which contribute to suboptimal ionization efficiency in mass spectrometry.[1][2] The presence of a fatty acid moiety increases its hydrophobicity, leading to issues with non-specific binding to labware and analytical components, which can cause poor recovery and carryover between samples.[1][3] Furthermore, its long half-life results in low circulating concentrations in the nmol/L range, demanding highly sensitive bioanalytical assays.[3]
Q2: Which analytical technique is preferred for this compound quantification, LC-MS/MS or Immunoassay?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally the preferred methodology for the precise quantification of this compound in biological matrices.[4] While immunoassays can be used, they are susceptible to interferences from endogenous antibodies (e.g., heterophile antibodies) and may lack the specificity to distinguish between the active drug and its metabolites.[4][5][6] LC-MS/MS offers superior sensitivity, specificity, and a wider dynamic range, making it the gold standard for pharmacokinetic and toxicokinetic studies.[4]
Q3: What are the most effective sample preparation techniques for extracting this compound from plasma?
A3: The most common and effective techniques involve solid-phase extraction (SPE) and protein precipitation.[2][7] A combination of protein precipitation followed by SPE is often used to achieve clean extracts and high recovery.[2][8] Mixed-mode SPE, such as the Oasis MAX µElution plates, is highly effective for isolating this compound from plasma, enabling sample concentration and improved recovery.[3]
Q4: How can the stability of this compound be maintained during sample handling and analysis?
A4: this compound's stability is pH and temperature-dependent.[9] Studies show it is relatively stable at a low pH (e.g., 1.2) but degrades more rapidly at a pH between 4.5 and 5.5, which is near its isoelectric point.[9] To mitigate non-specific binding and improve recovery, it is crucial to use specialized low-bind polypropylene tubes and plates, such as QuanRecovery plates with MaxPeak High Performance Surfaces.[3][8] Validated methods have demonstrated benchtop stability for at least 16 hours and stability through five freeze-thaw cycles.[2]
Section 2: Troubleshooting Guide for LC-MS/MS Methods
Q5: I'm observing poor or asymmetric peak shapes for this compound. What could be the cause and how can I fix it?
A5: Poor peak shape is a common issue for peptides like this compound, often caused by non-specific binding.[3]
-
Solution 1: Optimize Mobile Phase: Incorporate ion-pairing agents like trifluoroacetic acid (TFA) or formic acid (FA) into the mobile phase. While 0.1% TFA often provides sharp peaks, 0.1% FA is more compatible with mass spectrometry and can still yield excellent resolution with the right column.[10]
-
Solution 2: Select an Appropriate Column: Use columns specifically designed for peptide analysis, such as an ACQUITY Premier Peptide CSH C18.[3][7] These columns, combined with systems featuring MaxPeak High Performance Surfaces, are designed to mitigate the metal-sensitive interactions that cause peak tailing.[3]
-
Solution 3: Adjust Temperature: Operating the column at an elevated temperature, such as 65 °C, can improve peak shape and reduce retention times.[3]
Q6: My assay sensitivity is too low, and I'm struggling to reach the required LLOQ. How can I improve the signal?
A6: Low sensitivity can stem from inefficient ionization or sample loss.
-
Solution 1: Optimize Mass Spectrometry Parameters: this compound is a large molecule that forms multiply-charged precursor ions. Optimize the MS to detect the most abundant and stable charged state, such as the quadruply-charged parent ion ([M+4H]4+ at m/z 1029.25), to improve ionization efficiency and signal intensity.[2][3]
-
Solution 2: Enhance Sample Preparation: Use a sample preparation method that concentrates the analyte. Solid-phase extraction (SPE) is highly effective for this purpose, allowing for cleaner extracts and higher analyte concentration compared to simple protein precipitation.[3][4]
-
Solution 3: Use High-Sensitivity Instrumentation: Employing a high-sensitivity mass spectrometer, such as a Waters Xevo TQ Absolute or Agilent 6495D LC/TQ, is critical for achieving the sub-ng/mL detection limits required for pharmacokinetic studies.[3][4]
Q7: I'm experiencing significant carryover between injections. What are the best strategies to minimize it?
A7: Carryover is a known issue for this compound due to its hydrophobic nature and tendency to adhere to analytical components.[2][10]
-
Solution 1: Optimize LC Method and Wash Procedures: Employing a smaller-particle C18 column with an extended LC gradient can help eliminate carryover.[2] Optimize the needle wash and system wash procedures with a strong organic solvent to ensure the injector and column are thoroughly cleaned between runs.[2]
-
Solution 2: Use Non-Adsorptive Materials: Utilize sample collection plates and vials designed to minimize non-specific binding, such as Waters QuanRecovery plates.[8]
-
Solution 3: Check for Contamination: If carryover persists, systematically check all components of the LC system for potential sources of contamination.
Section 3: Troubleshooting Guide for Immunoassays
Q8: My immunoassay results are showing high variability and do not correlate with the expected clinical outcomes. What could be the problem?
A8: Immunoassays are prone to various types of interference that can lead to erroneous results.[5][11]
-
Problem 1: Endogenous Antibody Interference: The sample may contain heterophile antibodies, human anti-animal antibodies (HAAAs), or rheumatoid factors that can cross-link the capture and detection antibodies, causing a false positive or negative signal.[6][11][12]
-
Solution: Use commercial blocking agents in the assay buffer to minimize interference. If interference is suspected, re-analyze the sample after serial dilutions or pre-treatment with a heterophile antibody blocking reagent. The most reliable solution is to confirm the result using an orthogonal method like LC-MS/MS.[12]
-
Problem 2: Biotin Interference: If the patient is taking high-dose biotin supplements, it can interfere with assays that use a biotin-streptavidin capture system, leading to falsely low or high results depending on the assay format (competitive vs. sandwich).[6][11]
-
Solution: Inquire about the patient's use of biotin supplements. If biotin interference is suspected, alternative assays that do not use the biotin-streptavidin system should be used for confirmation.
Section 4: Experimental Protocols
Protocol 1: Sample Preparation using SPE (Plasma)
This protocol is a representative example for the extraction of this compound from human plasma.
-
Sample Pre-treatment: To a 200 µL aliquot of plasma standard, QC, or unknown sample, add 200 µL of methanol to precipitate proteins.[8]
-
Centrifugation: Vortex the mixture and centrifuge for 5 minutes at 10,000 rcf.[8]
-
Dilution: Transfer the supernatant to a well in a 1 mL 96-well plate (e.g., QuanRecovery plate) and add 400 µL of water.[8]
-
SPE Conditioning: Condition an Oasis MAX µElution 96-well plate with methanol followed by water.
-
Loading: Load the diluted supernatant onto the SPE plate.
-
Washing: Wash the plate with a solution of 5% ammonium hydroxide in 5% acetonitrile, followed by a wash with 10% acetonitrile in 10 mM ammonium carbonate buffer.
-
Elution: Elute this compound with a solution of 5% formic acid in 80% acetonitrile.[4]
-
Final Preparation: Add water with 5% formic acid to the eluate before injecting it into the LC-MS/MS system.[4]
Protocol 2: Representative LC-MS/MS Method
This protocol provides typical starting conditions for the analysis of this compound.
| Parameter | Recommended Setting |
| LC System | ACQUITY Premier UPLC System[3] |
| Column | ACQUITY Premier Peptide CSH C18, 1.7 µm, 2.1 x 50 mm[3] |
| Column Temperature | 65 °C[3] |
| Mobile Phase A | 0.1% Formic Acid in Water[7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[7] |
| Flow Rate | 0.4 mL/min[3] |
| Gradient | 30-65% B over ~5 minutes, followed by a high organic wash and re-equilibration[3] |
| Injection Volume | 5 µL[4] |
| MS System | High-sensitivity tandem quadrupole (e.g., Xevo TQ Absolute)[3] |
| Ionization Mode | Electrospray Ionization Positive (ESI+)[3] |
| MRM Transition | Precursor Ion: 1029.25 m/z ([M+4H]4+); Product Ion: 1238.0 m/z[3] |
Section 5: Quantitative Data Summary
Table 1: Example LC-MS/MS Method Performance
| Parameter | Value | Reference |
| Linearity Range | 0.2 - 100 ng/mL | [3] |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | [3][4] |
| Correlation Coefficient (r²) | >0.998 | [3] |
| Inter-day Precision (%CV) | < 10.63% | [3] |
| Inter-day Accuracy | > 90% | [3] |
Table 2: this compound Stability Data
| Stability Type | Condition | Result | Reference |
| Bench-top Stability | 16 hours at Room Temperature | Stable | [2] |
| Freeze-Thaw Stability | 5 Cycles | Stable | [2] |
| Long-Term Stability | 33 Days at -20°C / -70°C | Stable | [2] |
| pH Stability | pH 4.5 - 5.5 (25°C - 40°C) | Higher degradation observed | [9] |
Section 6: Visualizations
Caption: General workflow for the bioanalysis of this compound from plasma samples.
Caption: Decision tree for troubleshooting low signal intensity in LC-MS/MS analysis.
References
- 1. Overcoming Analytical Challenges in Liraglutide & this compound Analysis - Anapharm [anapharmbioanalytics.com]
- 2. lambda-cro.com [lambda-cro.com]
- 3. lcms.cz [lcms.cz]
- 4. lcms.cz [lcms.cz]
- 5. An overview on interference in clinical immunoassays: A cause for concern | Semantic Scholar [semanticscholar.org]
- 6. KoreaMed Synapse [synapse.koreamed.org]
- 7. This compound - properties, action and chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Semaglutide vs. Liraglutide: A Head-to-Head Comparison in Clinical Trials for Weight Management
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Leading GLP-1 Receptor Agonists
The global obesity epidemic has intensified the search for effective pharmacotherapies to complement lifestyle interventions. Among the most promising options are glucagon-like peptide-1 (GLP-1) receptor agonists, which have demonstrated significant efficacy in weight reduction. This guide provides a detailed comparison of two key players in this class: semaglutide and liraglutide, focusing on their performance in pivotal clinical trials for weight loss.
Executive Summary
This compound, administered once-weekly, has demonstrated superior weight loss efficacy compared to once-daily liraglutide in head-to-head clinical trials. The landmark STEP 8 trial found that participants receiving this compound achieved a mean weight loss of -15.8%, significantly greater than the -6.4% observed in the liraglutide group.[1][2] Both medications operate through the same GLP-1 receptor signaling pathway to promote satiety and reduce appetite. While both are generally well-tolerated, gastrointestinal adverse events are the most commonly reported side effects for both drugs.
Quantitative Data Summary
The following tables summarize the key efficacy and safety data from the pivotal STEP 8 and SCALE clinical trials.
Table 1: Efficacy of this compound vs. Liraglutide for Weight Loss (STEP 8 Trial)
| Outcome | This compound (2.4 mg, once-weekly) | Liraglutide (3.0 mg, once-daily) |
| Mean Change in Body Weight | -15.8%[1][2] | -6.4%[1][2] |
| ≥10% Weight Loss | 70.9% of participants[1][2] | 25.6% of participants[1][2] |
| ≥15% Weight Loss | 55.6% of participants[1][2] | 12.0% of participants[1][2] |
| ≥20% Weight Loss | 38.5% of participants[1][2] | 6.0% of participants[1][2] |
Table 2: Efficacy of Liraglutide for Weight Loss (SCALE Obesity and Prediabetes Trial)
| Outcome | Liraglutide (3.0 mg, once-daily) | Placebo |
| Mean Change in Body Weight | -8.0% | -2.6% |
| ≥5% Weight Loss | 63.2% of participants | 27.1% of participants |
| ≥10% Weight Loss | 33.1% of participants | 10.6% of participants |
Table 3: Common Adverse Events (STEP 8 Trial)
| Adverse Event | This compound (2.4 mg) | Liraglutide (3.0 mg) |
| Gastrointestinal Disorders | 84.1%[1] | 82.7%[1] |
| Treatment Discontinuation for Any Reason | 13.5%[1] | 27.6%[1] |
Experimental Protocols
A thorough understanding of the methodologies employed in these clinical trials is crucial for interpreting the results.
STEP 8 Trial Protocol
The STEP 8 trial was a 68-week, randomized, open-label, phase 3b trial comparing the efficacy and safety of once-weekly subcutaneous this compound 2.4 mg versus once-daily subcutaneous liraglutide 3.0 mg in adults with overweight or obesity without diabetes.[3][4]
-
Participants: Adults aged 18 years or older with a BMI ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related comorbidity. Participants had a history of at least one self-reported unsuccessful dietary effort to lose weight. Key exclusion criteria included a diagnosis of diabetes, a history of pancreatitis, and recent significant weight change.[5]
-
Interventions: Participants were randomized to receive either this compound or liraglutide, both in conjunction with counseling for a reduced-calorie diet (approximately 500 kcal/day deficit) and increased physical activity (at least 150 minutes per week).[5]
-
This compound Dosing: Initiated at 0.25 mg once-weekly and escalated over 16 weeks to a maintenance dose of 2.4 mg. A lower dose of 1.7 mg was permitted for participants unable to tolerate the 2.4 mg dose.[3][4]
-
Liraglutide Dosing: Initiated at 0.6 mg once-daily and escalated over 4 weeks to a maintenance dose of 3.0 mg.[5]
-
-
Primary Endpoint: The primary endpoint was the percentage change in body weight from baseline to week 68.[4]
SCALE (Satiety and Clinical Adiposity – Liraglutide Evidence) Trial Protocol
The SCALE Obesity and Prediabetes trial was a 56-week, randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy of liraglutide 3.0 mg for weight management in individuals with obesity or overweight with comorbidities, who did not have diabetes.
-
Participants: Adults with a BMI ≥30 kg/m ² or ≥27 kg/m ² with treated or untreated dyslipidemia or hypertension. Exclusion criteria included a diagnosis of diabetes, a history of pancreatitis, and prior bariatric surgery.
-
Interventions: Participants were randomized to receive either liraglutide 3.0 mg or placebo, both as an adjunct to a reduced-calorie diet and increased physical activity.
-
Liraglutide Dosing: The dose was escalated weekly by 0.6 mg to reach the 3.0 mg daily maintenance dose.
-
-
Co-Primary Endpoints: The co-primary endpoints were the change in body weight, the proportion of participants losing at least 5% of their baseline body weight, and the proportion of participants losing more than 10% of their baseline body weight at 56 weeks.
Mechanism of Action: GLP-1 Receptor Signaling Pathway
Both this compound and liraglutide are analogues of the human GLP-1 hormone. They bind to and activate GLP-1 receptors, which are expressed in various tissues, including the pancreas, brain, and gastrointestinal tract. This activation initiates a cascade of intracellular signaling events that ultimately lead to reduced appetite, increased satiety, and improved glycemic control.
Caption: GLP-1 Receptor Signaling Pathway.
Experimental Workflow: STEP 8 Clinical Trial
The workflow of the STEP 8 clinical trial provides a clear overview of the key stages of the study.
Caption: STEP 8 Clinical Trial Workflow.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Effect of Weekly Subcutaneous this compound vs Daily Liraglutide on Body Weight in Adults With Overweight or Obesity Without Diabetes: The STEP 8 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Weekly Subcutaneous this compound vs Daily Liraglutide on Body Weight in Adults With Overweight or Obesity Without Diabetes: The STEP 8 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. physiciansweekly.com [physiciansweekly.com]
A Head-to-Head Battle in Obesity Treatment: Semaglutide vs. Tirzepatide
A comprehensive review of the current clinical evidence reveals tirzepatide demonstrates superior efficacy in weight reduction compared to semaglutide in adults with obesity. This guide provides a detailed comparison of their mechanisms, clinical trial data, and experimental protocols for researchers, scientists, and drug development professionals.
The landscape of obesity pharmacotherapy is rapidly evolving with the advent of potent incretin-based therapies. This compound, a glucagon-like peptide-1 (GLP-1) receptor agonist, and tirzepatide, a dual glucose-dependent insulinotropic polypeptide (GIP) and GLP-1 receptor agonist, have emerged as leading treatments. While both have shown remarkable effectiveness, recent head-to-head clinical trial data provides a clearer picture of their comparative efficacy.
Quantitative Efficacy: A Tabular Comparison
The following table summarizes the key findings from pivotal clinical trials for both drugs, offering a clear comparison of their weight loss efficacy.
| Clinical Trial | Drug & Dose | Mean Percent Weight Loss | Proportion Achieving ≥15% Weight Loss |
| SURMOUNT-5 | Tirzepatide (10mg or 15mg) | -20.2%[1] | Not explicitly stated, but 31.6% achieved ≥25% weight loss[1] |
| This compound (1.7mg or 2.4mg) | -13.7%[1] | Not explicitly stated, but 16.1% achieved ≥25% weight loss[1] | |
| SURMOUNT-1 | Tirzepatide (5mg) | -15.0%[2] | 30% |
| Tirzepatide (10mg) | -19.5%[2] | 50%[3] | |
| Tirzepatide (15mg) | -20.9%[2] | 57%[3] | |
| STEP 1 | This compound (2.4mg) | -14.9%[4] | 50.5%[4] |
| Placebo | -2.4%[4] | 4.9%[4] |
Mechanisms of Action: Signaling Pathways
This compound and tirzepatide exert their effects by mimicking endogenous incretin hormones, which are involved in glucose homeostasis and appetite regulation.
This compound is a GLP-1 receptor agonist.[5] By activating GLP-1 receptors in the pancreas, it enhances glucose-dependent insulin secretion and suppresses glucagon release.[6] In the brain, it acts on appetite centers to increase satiety and reduce food intake.[7] It also slows gastric emptying, contributing to a feeling of fullness.[1][7]
Tirzepatide is a dual GIP and GLP-1 receptor agonist.[8] It activates both GIP and GLP-1 receptors, leading to a broader range of effects on insulin secretion, glucagon suppression, and appetite regulation.[2][9] The dual agonism is believed to contribute to its enhanced weight loss effects compared to selective GLP-1 receptor agonists.[9]
Experimental Protocols
The following sections detail the methodologies of the key clinical trials that have defined the efficacy and safety profiles of this compound and tirzepatide in obesity management.
SURMOUNT-1 (Tirzepatide)
-
Objective: To assess the efficacy and safety of tirzepatide for weight management in adults with obesity or overweight without diabetes.[2][10]
-
Study Design: A phase 3, multicenter, double-blind, randomized, placebo-controlled trial.[2][11]
-
Participant Population: 2,539 adults with a BMI of ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related complication, and a history of at least one unsuccessful dietary effort to lose weight.[2][7] Key exclusion criteria included a diagnosis of diabetes, a change in body weight of >5 kg within 90 days of screening, and prior or planned surgical treatment for obesity.[2][7]
-
Intervention and Dosing: Participants were randomized in a 1:1:1:1 ratio to receive a once-weekly subcutaneous injection of tirzepatide at a dose of 5 mg, 10 mg, or 15 mg, or a placebo for 72 weeks.[2][10] The starting dose of tirzepatide was 2.5 mg once weekly and was increased by 2.5 mg every 4 weeks until the assigned maintenance dose was reached.[2][12]
-
Primary Endpoints: The co-primary endpoints were the percentage change in body weight from baseline to week 72 and a weight reduction of at least 5% at week 72.[2]
-
Secondary Endpoints: Key secondary endpoints included weight reduction of ≥10%, ≥15%, and ≥20%, and changes in waist circumference, systolic blood pressure, fasting insulin and lipid levels, and physical function.
STEP 1 (this compound)
-
Objective: To evaluate the efficacy and safety of once-weekly subcutaneous this compound 2.4 mg as an adjunct to lifestyle intervention for weight management in adults with overweight or obesity without diabetes.[4]
-
Study Design: A randomized, double-blind, placebo-controlled trial conducted at 129 sites in 16 countries.[4]
-
Participant Population: 1,961 adults with a BMI of ≥30 kg/m ² or ≥27 kg/m ² with at least one treated or untreated weight-related comorbidity.[4][13] Participants were required to have a history of at least one self-reported unsuccessful dietary effort to lose weight.[13] Key exclusion criteria were diabetes, a history of pancreatitis, and previous surgical obesity treatment.[4]
-
Intervention and Dosing: Participants were randomized in a 2:1 ratio to receive either once-weekly subcutaneous this compound 2.4 mg or a placebo for 68 weeks, in addition to a lifestyle intervention.[4] The this compound dose was initiated at 0.25 mg once weekly for the first 4 weeks and was escalated every 4 weeks to 0.5 mg, 1.0 mg, 1.7 mg, and finally the 2.4 mg maintenance dose.[14][15]
-
Primary Endpoints: The co-primary endpoints were the percentage change in body weight and a weight reduction of at least 5%.[4]
-
Secondary Endpoints: Confirmatory secondary endpoints included the proportion of participants achieving weight reductions of at least 10% and 15%, and changes in waist circumference, systolic blood pressure, and physical functioning.[4]
SURMOUNT-5 (Head-to-Head Comparison)
-
Objective: To directly compare the efficacy and safety of tirzepatide with this compound in adults with obesity or overweight without type 2 diabetes.[8]
-
Study Design: A phase 3b, open-label, randomized, controlled trial.[1][8]
-
Participant Population: 751 adults with a BMI of ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related comorbidity (hypertension, dyslipidemia, obstructive sleep apnea, or cardiovascular disease).[1][16][17]
-
Intervention and Dosing: Participants were randomized 1:1 to receive the maximum tolerated dose of either tirzepatide (10 mg or 15 mg) or this compound (1.7 mg or 2.4 mg) administered subcutaneously once weekly for 72 weeks.[1][8][17]
-
Primary Endpoint: The primary endpoint was the percent change in body weight from baseline to week 72.[1][8]
-
Secondary Endpoints: Key secondary endpoints included achieving weight reductions of at least 10%, 15%, 20%, and 25%, and the change in waist circumference from baseline to week 72.[8]
Clinical Trial Workflow
The following diagram illustrates a typical workflow for the clinical trials discussed.
References
- 1. hcplive.com [hcplive.com]
- 2. Tirzepatide Once Weekly for the Treatment of Obesity - American College of Cardiology [acc.org]
- 3. Tirzepatide Once Weekly for the Treatment of Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cci-cic.org [cci-cic.org]
- 5. hydramed.com [hydramed.com]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. Find Lilly Clinical Trials | Learn About Our Research [trials.lilly.com]
- 8. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 9. Comparative Efficacy of Tirzepatide vs. This compound in Reducing Body Weight in Humans: A Systematic Review and Meta-Analysis of Clinical Trials and Real-World Data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. patientcareonline.com [patientcareonline.com]
- 11. Tirzepatide for the treatment of obesity: Rationale and design of the SURMOUNT clinical development program - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Once-Weekly this compound for Weight Management: A Clinical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Weight Loss Dosage Chart: Mapping Out Dosage for Optimal Results [ahara.com]
- 16. jmgamble.substack.com [jmgamble.substack.com]
- 17. SURMOUNT-5: Greater Loss of Weight, Waist Circumference With Tirzepatide Than this compound - American College of Cardiology [acc.org]
Unlocking Neuroprotection: A Comparative Analysis of Semaglutide in Parkinson's Disease Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective effects of semaglutide in preclinical Parkinson's disease (PD) models. We delve into the experimental data, comparing its performance against other therapeutic alternatives, and provide detailed methodologies for key experiments.
This compound, a glucagon-like peptide-1 (GLP-1) receptor agonist, has emerged as a promising candidate for disease-modifying therapy in Parkinson's disease. Preclinical studies consistently demonstrate its potential to protect dopaminergic neurons, mitigate motor deficits, and address the underlying pathology of PD. This guide synthesizes the current evidence, offering a clear comparison with other neuroprotective strategies.
At a Glance: this compound's Neuroprotective Profile
This compound exerts its neuroprotective effects through multiple mechanisms. It has been shown to modulate neuroinflammation, enhance mitochondrial function, promote neurogenesis, and reduce the accumulation of pathological alpha-synuclein.[1][2][3] These actions collectively contribute to the survival of dopaminergic neurons and the improvement of motor function in various animal models of Parkinson's disease.
Comparative Efficacy of Neuroprotective Agents
To contextualize the performance of this compound, this section compares its efficacy with another GLP-1 receptor agonist, Liraglutide, and other classes of neuroprotective agents, including the dopamine agonist Pramipexole and the natural compound Curcumin. The data presented is compiled from studies utilizing the well-established MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and 6-OHDA (6-hydroxydopamine) models of Parkinson's disease.
Motor Function Improvement
Motor coordination and balance are critical outcome measures in preclinical PD research. The rotarod test is a standard behavioral assay used to assess these functions.
| Treatment Group | Model | Improvement in Rotarod Performance (Latency to Fall) | Reference |
| This compound | MPTP Mouse | Significant increase compared to MPTP group; Superior to Liraglutide | [4][5] |
| Liraglutide | MPTP Mouse | Significant increase compared to MPTP group | [4][5] |
| Pramipexole | Lactacystin Mouse | Significant improvement in rotarod performance | [6] |
| Curcumin | General PD Models | Improved cognitive and motor performance | [7] |
Dopaminergic Neuron Survival
The hallmark of Parkinson's disease is the progressive loss of dopaminergic neurons in the substantia nigra. Tyrosine hydroxylase (TH) is a key enzyme in dopamine synthesis and is used as a marker for these neurons.
| Treatment Group | Model | Protection of TH-positive Neurons in Substantia Nigra | Reference |
| This compound | MPTP Mouse | Rescued the decrease in TH levels; More potent than Liraglutide | [4][5] |
| This compound | 6-OHDA Rat | Protected dopaminergic neurons and increased TH expression | [8] |
| Liraglutide | MPTP Mouse | Rescued the decrease in TH levels | [4][5] |
| Pramipexole | MPTP Mouse | Completely antagonized the neurotoxic effects of MPTP on TH-immunoreactive cell counts | [9][10] |
| Curcumin | 6-OHDA Rat | Protected TH-positive neurons | [11] |
Reduction of Alpha-Synuclein Pathology
The aggregation of alpha-synuclein (α-syn) is a key pathological feature of Parkinson's disease. Reducing the levels of this protein is a primary therapeutic target.
| Treatment Group | Model | Reduction in Alpha-Synuclein Levels | Reference |
| This compound | MPTP Mouse | Reduced the accumulation of α-syn | [4] |
| This compound | 6-OHDA Rat | Reduced monomer and aggregated α-synuclein levels | [8] |
| Liraglutide | MPTP Mouse | Reduced the accumulation of α-syn | [4] |
| Curcumin | PD Models | Targets multiple degenerative pathways including protein aggregation | [12][13] |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and experimental processes involved in validating this compound's neuroprotective effects, the following diagrams are provided.
Caption: this compound's neuroprotective signaling cascade.
Caption: Workflow for validating neuroprotective agents.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section outlines the methodologies for the key experiments cited in this guide.
MPTP Mouse Model of Parkinson's Disease
-
Objective: To induce a consistent and reliable model of Parkinson's disease in mice using the neurotoxin MPTP.
-
Animals: Male C57BL/6 mice are commonly used due to their susceptibility to MPTP.[3][14]
-
Procedure:
-
MPTP hydrochloride is dissolved in sterile saline.
-
Mice receive intraperitoneal (i.p.) injections of MPTP. A common sub-acute regimen involves injections of 30 mg/kg/day for 5 consecutive days.[15] Chronic models may involve lower doses over a longer period.
-
A control group receives saline injections.
-
Behavioral testing and post-mortem analysis are typically conducted 7 to 21 days after the final MPTP injection.[1]
-
-
Safety Precautions: MPTP is a potent neurotoxin and requires strict safety protocols, including the use of personal protective equipment (PPE) and a designated work area.
6-OHDA Rat Model of Parkinson's Disease
-
Objective: To create a unilateral lesion of the nigrostriatal pathway in rats using the neurotoxin 6-OHDA, mimicking the asymmetric onset of PD.
-
Animals: Adult male Sprague-Dawley or Wistar rats are frequently used.
-
Procedure:
-
Rats are anesthetized and placed in a stereotaxic frame.
-
A solution of 6-OHDA (typically 2-4 mg/ml in saline with 0.02% ascorbic acid to prevent oxidation) is prepared.[16]
-
The 6-OHDA solution is unilaterally injected into the medial forebrain bundle (MFB) or the striatum.[17][18]
-
The contralateral side can be injected with vehicle as a control.
-
Behavioral assessments, such as apomorphine-induced rotations, are performed to confirm the lesion, typically 2-3 weeks post-surgery.[16]
-
Rotarod Test for Motor Coordination
-
Objective: To assess motor coordination, balance, and motor learning in rodent models of PD.
-
Apparatus: A rotating rod apparatus with adjustable speed.
-
Procedure:
-
Training: Mice or rats are habituated to the apparatus by placing them on the stationary rod and then at a low rotating speed (e.g., 4 RPM) for a set duration over several days.[2][19][20]
-
Testing: The rod accelerates from a low speed (e.g., 4 RPM) to a high speed (e.g., 40 RPM) over a set period (e.g., 5 minutes).[2]
-
The latency to fall from the rod is recorded for each animal.
-
Multiple trials are conducted for each animal, with inter-trial intervals, and the average latency is calculated.[19][20]
-
Immunohistochemistry for Tyrosine Hydroxylase (TH)
-
Objective: To visualize and quantify dopaminergic neurons in the substantia nigra.
-
Procedure:
-
Tissue Preparation: Animals are euthanized, and their brains are perfused with saline followed by a fixative (e.g., 4% paraformaldehyde). The brains are then cryoprotected and sectioned.
-
Staining:
-
Quantification: The number of TH-positive cells in the substantia nigra is counted using stereological methods to ensure unbiased estimation.[23]
-
ELISA for Alpha-Synuclein
-
Objective: To quantify the levels of total or aggregated alpha-synuclein in brain tissue.
-
Procedure:
-
Sample Preparation: Brain tissue (e.g., striatum or substantia nigra) is homogenized in a lysis buffer.
-
ELISA: A sandwich ELISA is performed using a capture antibody specific for alpha-synuclein coated on a microplate.[24][25] The brain homogenate is added, followed by a detection antibody. A substrate is then added to produce a measurable signal that is proportional to the amount of alpha-synuclein present. Kits are commercially available for this purpose.[25][26][27]
-
Conclusion
The evidence from preclinical models strongly supports the neuroprotective potential of this compound in Parkinson's disease. Its multifaceted mechanism of action, targeting key pathological pathways, and its superior performance in some measures compared to other GLP-1 receptor agonists, position it as a compelling candidate for further clinical investigation. The standardized protocols provided in this guide aim to facilitate the robust and reproducible evaluation of this compound and other novel neuroprotective agents, ultimately accelerating the development of transformative therapies for Parkinson's disease.
References
- 1. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 3. MPTP-Induced PD Mouse Model [bio-protocol.org]
- 4. This compound is Neuroprotective and Reduces α-Synuclein Levels in the Chronic MPTP Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of the novel GLP-1 long acting analogue this compound in the MPTP Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotection of pramipexole in UPS impairment induced animal model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DA5-CH and this compound Protect against Neurodegeneration and Reduce α-Synuclein Levels in the 6-OHDA Parkinson's Disease Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Low dose pramipexole is neuroprotective in the MPTP mouse model of Parkinson's disease, and downregulates the dopamine transporter via the D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Low dose pramipexole is neuroprotective in the MPTP mouse model of Parkinson's disease, and downregulates the dopamine transporter via the D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective Activities of Curcumin in Parkinson’s Disease: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. greenwood.ru [greenwood.ru]
- 13. researchgate.net [researchgate.net]
- 14. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MPTP Mouse Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]
- 16. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 18. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 19. scispace.com [scispace.com]
- 20. Rotarod Test to assess motor coordination in a mouse parkinsonian model [protocols.io]
- 21. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 22. Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections [protocols.io]
- 23. researchgate.net [researchgate.net]
- 24. Detection of Disease-associated α-synuclein by Enhanced ELISA in the Brain of Transgenic Mice Overexpressing Human A53T Mutated α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. ELISA method to detect α-synuclein oligomers in cell and animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
A comparative study of GLP-1 receptor agonists on glycemic control
A Comparative Analysis of GLP-1 Receptor Agonists on Glycemic Control
Glucagon-like peptide-1 (GLP-1) receptor agonists (RAs) have become a cornerstone in the management of type 2 diabetes, offering robust glycemic control alongside benefits such as weight reduction and a low risk of hypoglycemia.[1][2] This guide provides a comparative overview of the performance of several prominent GLP-1 RAs, supported by data from head-to-head clinical trials and meta-analyses, to inform researchers, scientists, and drug development professionals.
Comparative Efficacy of GLP-1 Receptor Agonists
The following table summarizes the comparative efficacy of various GLP-1 RAs on key glycemic control and weight management parameters.
| Comparison | Metric | Result |
| Tirzepatide vs. Semaglutide | HbA1c Reduction | A meta-analysis of 22 randomized controlled studies showed that tirzepatide 15 mg was most effective at reducing HbA1c (mean difference of -2.0%), followed by tirzepatide 10 mg (-1.86%) and then this compound 2 mg (-1.62%).[3] In the SURPASS-2 trial, all three doses of tirzepatide (5, 10, and 15 mg) demonstrated superior and clinically meaningful improvement in glycemic control compared to this compound 1 mg in people with type 2 diabetes.[4] |
| Weight Loss | Tirzepatide 10 mg or 15 mg doses were more effective than 1 mg or 2 mg doses of this compound at lowering body weight.[3] A 2023 cost-needed-to-treat analysis showed that tirzepatide led to a weight loss of 17.8% compared to 12.4% for this compound.[3] | |
| This compound vs. Liraglutide | HbA1c Reduction | In the SUSTAIN-3 trial, 1 mg of this compound administered weekly was more effective than 1.8 mg of liraglutide administered daily, with this compound showing significantly greater reductions in HbA1c levels (-1.7% vs. -1.0%).[2] |
| Weight Loss | This compound was associated with significantly greater weight loss than liraglutide (-5.8 kg vs. -1.9 kg).[2] | |
| This compound vs. Dulaglutide | HbA1c Reduction | A meta-analysis indicated that this compound (0.5 to 1 mg weekly) showed superior efficacy in reducing HbA1c levels compared to dulaglutide (0.75 to 1.5 mg weekly).[5] However, another meta-analysis found no statistically significant difference in glycemic control achievement between the two medications.[6] |
| Weight Loss | This compound demonstrated higher efficacy in inducing weight loss compared to dulaglutide.[6] | |
| Dulaglutide vs. Liraglutide | HbA1c Reduction | The AWARD-6 trial showed that once-weekly dulaglutide 1.5 mg was non-inferior to daily liraglutide 1.8 mg in mean change in A1C (-1.42% and -1.36%, respectively).[1] |
| Weight Loss | Weight reduction was significantly greater in the liraglutide group compared with the dulaglutide group (-3.61 kg versus -2.90 kg).[1] | |
| Liraglutide vs. Exenatide | HbA1c Reduction | The LEAD-6 trial demonstrated that liraglutide reduced A1C significantly more than exenatide twice daily (-1.12% versus -0.79%).[1] |
| Fasting Plasma Glucose | Liraglutide resulted in a larger reduction in mean fasting plasma glucose compared with exenatide twice daily (-1.61 mmol/l versus -0.60 mmol/l).[1] |
Experimental Protocols
The methodologies for clinical trials comparing GLP-1 RAs generally follow a standardized approach to ensure robust and comparable data.
Study Design
A typical study design is a multicenter, randomized, open-label, parallel-group, active-controlled trial.[7] For instance, in the SURPASS-2 trial comparing tirzepatide and this compound, patients were randomized in a 1:1:1:1 ratio to receive one of three doses of tirzepatide or one dose of this compound over a 40-week period.[4]
Participant Population
Participants are typically adults with type 2 diabetes who have inadequate glycemic control despite being on a stable dose of metformin.[4] Key inclusion criteria often include a specific range for HbA1c at screening (e.g., 7.0% to 10.5%).
Interventions
-
Investigational Drug: Administered at varying doses (e.g., tirzepatide at 5 mg, 10 mg, and 15 mg).
-
Active Comparator: A standard-of-care GLP-1 RA (e.g., this compound 1 mg).
-
Administration: Typically via subcutaneous injection on a once-weekly basis.
Outcome Measures
Primary Outcome: The primary endpoint is usually the mean change in HbA1c from baseline to a specified time point (e.g., 40 weeks).[4] HbA1c reflects the average glycemic exposure over the preceding 2-3 months and is considered a gold standard for assessing glycemic control.[8]
Secondary Outcomes: These often include:
-
Change in body weight from baseline.
-
Change in fasting plasma glucose.
-
Proportion of patients achieving specific HbA1c targets (e.g., <7.0%, ≤6.5%, and <5.7%).[4]
-
Proportion of patients achieving specific weight loss targets (e.g., ≥5%, ≥10%, and ≥15%).[4]
Safety and Tolerability: Assessed through the monitoring and reporting of adverse events, with a particular focus on gastrointestinal side effects which are common with this class of drugs.[3][9]
Visualizations
GLP-1 Receptor Signaling Pathway
GLP-1 receptor agonists exert their effects by mimicking the endogenous incretin hormone GLP-1.[10] Upon binding to the GLP-1 receptor (GLP-1R), a cascade of intracellular signaling events is initiated. The binding activates the Gαs subunit of the G protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[11] The increase in cAMP leads to the activation of Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC).[11] These pathways ultimately result in enhanced glucose-dependent insulin secretion, suppression of glucagon release, and other metabolic benefits.[12]
Caption: GLP-1 Receptor Signaling Pathway in Pancreatic β-cells.
Experimental Workflow for a Comparative Clinical Trial
The workflow for a head-to-head clinical trial of GLP-1 RAs involves several distinct phases, from initial planning to final data analysis and reporting.
Caption: Workflow of a Comparative Clinical Trial for GLP-1 RAs.
References
- 1. GLP-1 receptor agonists: an updated review of head-to-head clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review and Meta-Analysis of the Safety and Efficacy of Using Glucagon-like Peptide-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tirzepatide vs this compound: How do they compare? [drugs.com]
- 4. hcplive.com [hcplive.com]
- 5. Frontiers | Comparative effectiveness of this compound versus liraglutide, dulaglutide or tirzepatide: a systematic review and meta-analysis [frontiersin.org]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Effects of switching from liraglutide to this compound or dulaglutide in patients with type 2 diabetes: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. blog.profil.com [blog.profil.com]
- 9. Frontiers | GLP-1 Analogs and DPP-4 Inhibitors in Type 2 Diabetes Therapy: Review of Head-to-Head Clinical Trials [frontiersin.org]
- 10. Understanding GLP-1 receptor agonists and their impact on drug discovery | Drug Discovery News [drugdiscoverynews.com]
- 11. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Pleiotropic Effects of GLP-1 and Analogs on Cell Signaling, Metabolism, and Function [frontiersin.org]
Semaglutide Demonstrates Superior Efficacy in Patients Non-Responsive to Other GLP-1 Agonists
A comprehensive review of clinical data indicates that switching to semaglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist, leads to significant improvements in glycemic control and weight reduction in patients with type 2 diabetes who have had an inadequate response to other therapies within the same class, such as liraglutide and dulaglutide.
For researchers and drug development professionals, understanding the hierarchical efficacy within a drug class is paramount for optimizing patient outcomes and informing future therapeutic strategies. This guide provides a detailed comparison of this compound's performance against other GLP-1 receptor agonists, supported by data from key clinical trials, and outlines the experimental methodologies and underlying signaling pathways.
Comparative Efficacy of this compound
Clinical evidence strongly suggests that this compound offers superior glycemic control and weight loss compared to other GLP-1 receptor agonists. A meta-analysis of five head-to-head, phase 3 randomized controlled trials encompassing 3,760 participants with type 2 diabetes demonstrated that this compound led to a significantly greater reduction in HbA1c, fasting plasma glucose, body weight, and body mass index when compared to other GLP-1 RAs[1][2].
Glycemic Control
The primary measure of glycemic control, HbA1c, was consistently and significantly lower in patients treated with this compound. The SUSTAIN 7 trial, a head-to-head comparison, found that this compound (0.5 mg and 1.0 mg) resulted in greater HbA1c reductions than dulaglutide (0.75 mg and 1.5 mg) over 40 weeks[3]. Specifically, the 1.0 mg dose of this compound reduced HbA1c by 1.8% compared to a 1.4% reduction with the 1.5 mg dose of dulaglutide[3].
Weight Management
A key secondary outcome in many of these trials was weight loss. This compound consistently demonstrated superior weight reduction. In the SUSTAIN 7 trial, patients receiving the higher dose of this compound experienced an average weight loss of 6.5 kg, compared to 3.0 kg in the higher-dose dulaglutide group[4]. Similarly, the SUSTAIN 10 trial showed that patients on this compound lost an average of 5.8 kg compared to 1.9 kg for those on liraglutide[5].
The following tables summarize the quantitative data from key head-to-head clinical trials.
Table 1: Glycemic Control (HbA1c Reduction) in Head-to-Head Trials
| Trial | Comparison | This compound Dose | Comparator Dose | This compound Mean HbA1c Reduction | Comparator Mean HbA1c Reduction |
| SUSTAIN 7 | This compound vs. Dulaglutide | 0.5 mg | 0.75 mg | -1.5% | -1.1% |
| 1.0 mg | 1.5 mg | -1.8% | -1.4% | ||
| SUSTAIN 10 | This compound vs. Liraglutide | 1.0 mg | 1.2 mg | -1.7% | -1.0% |
| PIONEER 4 | Oral this compound vs. Liraglutide | 14 mg | 1.8 mg | -1.2% | -0.9% |
| SUSTAIN 3 | This compound vs. Exenatide ER | 1.0 mg | 2.0 mg | -1.5% | -0.9% |
Table 2: Weight Reduction in Head-to-Head Trials
| Trial | Comparison | This compound Dose | Comparator Dose | This compound Mean Weight Reduction | Comparator Mean Weight Reduction |
| SUSTAIN 7 | This compound vs. Dulaglutide | 0.5 mg | 0.75 mg | -4.6 kg | -2.3 kg |
| 1.0 mg | 1.5 mg | -6.5 kg | -3.0 kg | ||
| SUSTAIN 10 | This compound vs. Liraglutide | 1.0 mg | 1.2 mg | -5.8 kg | -1.9 kg |
| PIONEER 4 | Oral this compound vs. Liraglutide | 14 mg | 1.8 mg | -4.4 kg | -3.1 kg |
| SUSTAIN 3 | This compound vs. Exenatide ER | 1.0 mg | 2.0 mg | -5.6 kg | -1.9 kg |
Efficacy in Patients Switching from Other GLP-1 Agonists
The REALISE-DM study, a retrospective real-world analysis, provides direct evidence of this compound's effectiveness in patients previously treated with other GLP-1 RAs[6]. This study demonstrated that switching to once-weekly this compound from either once-daily liraglutide or once-weekly dulaglutide resulted in further significant reductions in both HbA1c and body weight[6].
Another randomized controlled trial investigated the effects of switching from liraglutide to either this compound or dulaglutide. The results showed that patients who switched to this compound had a significantly greater improvement in glycemic control and a more substantial decrease in body weight compared to those who switched to dulaglutide[7][8].
Table 3: Outcomes After Switching from Liraglutide
| Study | Switch to this compound | Switch to Dulaglutide |
| Mean HbA1c Change | -0.42% | -0.00% |
| Mean Body Weight Change | -2.6 kg | -0.1 kg |
Experimental Protocols
The findings presented are based on robust clinical trial designs. The following provides a generalized overview of the methodologies employed in the key head-to-head trials.
SUSTAIN Trial Program Methodology
The SUSTAIN trials were a series of phase 3, randomized, controlled trials designed to evaluate the efficacy and safety of once-weekly subcutaneous this compound in adults with type 2 diabetes.
-
Study Design: The head-to-head trials were typically designed as multicenter, randomized, open-label, active-controlled, parallel-group trials.
-
Participant Population: Participants were adults with type 2 diabetes inadequately controlled on one or more oral antidiabetic drugs.
-
Randomization: Patients were randomly assigned to receive once-weekly subcutaneous this compound at varying doses (e.g., 0.5 mg or 1.0 mg) or an active comparator (e.g., dulaglutide, liraglutide, exenatide ER) for a predefined treatment period (typically 40-56 weeks).
-
Dosing: this compound was initiated at a dose of 0.25 mg once weekly for 4 weeks, then escalated to 0.5 mg. Further escalation to 1.0 mg was based on the specific trial protocol. Comparators were administered according to their approved labeling.
-
Primary Endpoint: The primary endpoint was the change from baseline in HbA1c after the treatment period.
-
Key Secondary Endpoints: Key secondary endpoints included the change from baseline in body weight, the proportion of patients achieving a target HbA1c of <7.0%, and safety assessments.
Experimental workflow for a typical switching study.
GLP-1 Receptor Signaling Pathway
GLP-1 receptor agonists exert their effects by mimicking the action of the endogenous incretin hormone GLP-1. This involves binding to and activating the GLP-1 receptor, a G protein-coupled receptor, which triggers a cascade of intracellular signaling events.
The activation of the GLP-1 receptor leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP)[9][10][11]. Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2). These signaling molecules have several downstream effects, including:
-
Enhanced Glucose-Dependent Insulin Secretion: PKA and Epac2 promote the exocytosis of insulin-containing granules from pancreatic β-cells in a glucose-dependent manner.
-
Suppression of Glucagon Secretion: GLP-1 receptor activation on pancreatic α-cells leads to a reduction in glucagon secretion, which helps to decrease hepatic glucose production.
-
Delayed Gastric Emptying: Activation of GLP-1 receptors in the gastrointestinal tract slows the rate at which food leaves the stomach, contributing to a feeling of fullness.
-
Increased Satiety: GLP-1 receptor agonists also act on receptors in the brain to promote satiety and reduce appetite.
Simplified GLP-1 receptor signaling pathway.
References
- 1. Effect of this compound versus other glucagon-like peptide-1 receptor agonists on cardio-metabolic risk factors in patients with type 2 diabetes: A systematic review and meta-analysis of head-to-head, phase 3, randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound versus Other Glucagon-Like Peptide-1 Receptor Agonists on Cardio-Metabolic Risk Factors in Patients with Type 2 Diabetes: A Systematic Review and Meta-Analysis of Head-to-Head, Phase 3, Randomized Controlled Trials - Publications - Cardiometabolic Forum [cardiometabolicforum.com]
- 3. GLP-1 receptor agonists: an updated review of head-to-head clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Beats Dulaglutide in Head-to-Head Trial [diabetesincontrol.com]
- 5. medwirenews.com [medwirenews.com]
- 6. Real-World Effectiveness Analysis of Switching From Liraglutide or Dulaglutide to this compound in Patients With Type 2 Diabetes Mellitus: The Retrospective REALISE-DM Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of switching from liraglutide to this compound or dulaglutide in patients with type 2 diabetes: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
- 11. The structure and function of the glucagon-like peptide-1 receptor and its ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the SUSTAIN and STEP Clinical Trial Programs
A deep dive into the clinical development of semaglutide for type 2 diabetes and obesity, this guide offers a comprehensive comparison of the pivotal SUSTAIN and STEP trial programs. It provides researchers, scientists, and drug development professionals with a detailed overview of the trial designs, key outcomes, and the underlying mechanism of action of this compound.
The SUSTAIN (this compound Unabated Sustainability in Treatment of Type 2 Diabetes) and STEP (this compound Treatment Effect in People with Obesity) clinical trial programs, both sponsored by Novo Nordisk, have been instrumental in establishing the therapeutic efficacy of the glucagon-like peptide-1 (GLP-1) receptor agonist, this compound. While the SUSTAIN program focused on the glycemic control and cardiovascular benefits of this compound in patients with type 2 diabetes, the STEP program investigated its potential as a weight management therapy in individuals with obesity or overweight.
Quantitative Data Summary
The following tables provide a structured overview of the key quantitative outcomes from selected trials within the SUSTAIN and STEP programs.
SUSTAIN Trial Program: Key Efficacy Endpoints
| Trial | Comparator | Baseline HbA1c (%) | Mean HbA1c Reduction with this compound (%) | Mean Body Weight Reduction with this compound (kg) |
| SUSTAIN 1 [1] | Placebo | ~8.1 | 1.5 (0.5 mg), 1.6 (1.0 mg) | 3.7 (0.5 mg), 4.5 (1.0 mg) |
| SUSTAIN 2 [2] | Sitagliptin | ~8.1 | 1.3 (0.5 mg), 1.6 (1.0 mg) | 4.3 (0.5 mg), 6.1 (1.0 mg) |
| SUSTAIN 3 [3] | Exenatide ER | ~8.4 | 1.5 (1.0 mg) | 5.6 (1.0 mg) |
| SUSTAIN 4 [2] | Insulin Glargine | ~8.2 | 1.2 (0.5 mg), 1.6 (1.0 mg) | 3.5 (0.5 mg), 5.2 (1.0 mg) |
| SUSTAIN 5 [2] | Placebo (add-on to basal insulin) | ~8.4 | 1.4 (0.5 mg), 1.8 (1.0 mg) | 3.7 (0.5 mg), 6.4 (1.0 mg) |
| SUSTAIN 6 [4] | Placebo | ~8.7 | 0.7 (0.5 mg), 1.0 (1.0 mg) | 3.6 (0.5 mg), 4.9 (1.0 mg) |
| SUSTAIN 7 [2] | Dulaglutide | ~8.2 | 1.5 (0.5 mg), 1.8 (1.0 mg) | 4.6 (0.5 mg), 6.5 (1.0 mg) |
| SUSTAIN 8 [2] | Canagliflozin | ~8.3 | 1.5 (1.0 mg) | 5.3 (1.0 mg) |
| SUSTAIN 9 [5] | Placebo (add-on to SGLT-2i) | ~8.0 | 1.5 (1.0 mg) | 4.7 (1.0 mg) |
| SUSTAIN 10 [2] | Liraglutide | ~8.2 | 1.7 (1.0 mg) | 5.8 (1.0 mg) |
| SUSTAIN FORTE [6] | This compound 1.0 mg | ~8.9 | 2.2 (2.0 mg) vs 1.9 (1.0 mg) | 6.9 (2.0 mg) vs 6.0 (1.0 mg) |
STEP Trial Program: Key Efficacy Endpoints
| Trial | Patient Population | Baseline Body Weight (kg) | Mean Body Weight Reduction with this compound 2.4 mg (%) |
| STEP 1 [7] | Overweight/Obese Adults | ~105.3 | 14.9 |
| STEP 2 [7] | Overweight/Obese Adults with Type 2 Diabetes | ~99.8 | 9.6 |
| STEP 3 [7] | Overweight/Obese Adults (with intensive behavioral therapy) | ~105.8 | 16.0 |
| STEP 4 [7] | Overweight/Obese Adults (withdrawal trial) | ~107.2 | 7.9 (continued) vs. -5.0 (discontinued) |
| STEP 5 [7] | Overweight/Obese Adults (104 weeks) | ~106.0 | 15.2 |
| STEP 6 [7] | Overweight/Obese Adults (East Asian) | ~87.5 | 13.2 |
Experimental Protocols
Key Methodologies
The SUSTAIN and STEP trials were designed as randomized, controlled studies to evaluate the efficacy and safety of this compound.
SUSTAIN Program: The SUSTAIN trials were a series of phase 3a clinical trials that investigated once-weekly subcutaneous this compound as a monotherapy or as an add-on to other glucose-lowering treatments in adults with type 2 diabetes.[2][8]
-
Inclusion Criteria: Adults (≥18 years) with type 2 diabetes and inadequate glycemic control (HbA1c typically between 7.0% and 10.5%).[1][3] Specific trials had additional criteria, such as being drug-naïve or on stable background therapy.[1][3] SUSTAIN 6 specifically enrolled patients at high cardiovascular risk.[4]
-
Exclusion Criteria: Common exclusion criteria included a history of pancreatitis, severe renal impairment, and recent cardiovascular events.[3]
-
Dosing: this compound was typically initiated at 0.25 mg once weekly and titrated up to maintenance doses of 0.5 mg or 1.0 mg once weekly.[3][6] The SUSTAIN FORTE trial investigated a higher 2.0 mg dose.[6]
-
Primary Endpoint: The primary endpoint for most SUSTAIN trials was the change in HbA1c from baseline to the end of the treatment period.[3] For SUSTAIN 6, the primary outcome was the time to first occurrence of a major adverse cardiovascular event (MACE).[4]
-
Secondary Endpoints: Key secondary endpoints often included the change in body weight, proportion of patients achieving specific HbA1c targets, and safety and tolerability assessments.
STEP Program: The STEP program comprised several phase 3 trials evaluating the efficacy and safety of once-weekly subcutaneous this compound 2.4 mg for weight management in adults with obesity or overweight.[7]
-
Inclusion Criteria: Adults (≥18 years) with a BMI ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related comorbidity.[9] STEP 2 specifically enrolled patients with type 2 diabetes.[7] Participants typically had a history of at least one unsuccessful dietary effort to lose weight.[9]
-
Exclusion Criteria: A recent change in body weight of >5 kg and a history of pancreatitis were common exclusion criteria.[10]
-
Dosing: this compound was administered once weekly, with a dose escalation over 16 weeks to a maintenance dose of 2.4 mg.
-
Primary Endpoints: The co-primary endpoints in STEP 1 were the percentage change in body weight and the achievement of at least a 5% reduction in body weight from baseline to week 68.[9]
-
Secondary Endpoints: Secondary endpoints included changes in cardiometabolic risk factors and patient-reported outcomes.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: GLP-1 Receptor Signaling
This compound is a GLP-1 receptor agonist that mimics the action of the native incretin hormone GLP-1.[11][12] Upon binding to the GLP-1 receptor, a G protein-coupled receptor, it initiates a cascade of intracellular signaling events.[11][13]
Caption: this compound activates the GLP-1 receptor, leading to increased insulin and decreased glucagon secretion.
The activation of adenylate cyclase leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[11][13] This signaling cascade results in glucose-dependent insulin secretion from pancreatic beta cells and suppression of glucagon secretion from alpha cells.[11][14] this compound also delays gastric emptying and acts on the central nervous system to reduce appetite and food intake.[11][12]
General Clinical Trial Workflow
The following diagram illustrates a generalized workflow for the SUSTAIN and STEP clinical trials.
Caption: A simplified workflow of the SUSTAIN and STEP clinical trials from screening to analysis.
References
- 1. Efficacy and safety of once-weekly this compound monotherapy versus placebo in patients with type 2 diabetes (SUSTAIN 1): a double-blind, randomised, placebo-controlled, parallel-group, multinational, multicentre phase 3a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medwirenews.com [medwirenews.com]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Cardiovascular risk reduction with once-weekly this compound in subjects with type 2 diabetes: a post hoc analysis of gender, age, and baseline CV risk profile in the SUSTAIN 6 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound once weekly as add-on to SGLT-2 inhibitor therapy in type 2 diabetes (SUSTAIN 9): a randomised, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SUSTAIN FORTE: Higher-dose this compound safely boosts glycemic control, weight loss | MDedge [mdedge.com]
- 7. This compound for the treatment of overweight and obesity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. This compound 2.4 mg for the Treatment of Obesity: Key Elements of the STEP Trials 1 to 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 12. This compound, a glucagon like peptide-1 receptor agonist with cardiovascular benefits for management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tfetimes.com [tfetimes.com]
- 14. droracle.ai [droracle.ai]
Semaglutide vs. Other Incretin-Based Therapies: A Comparative Meta-Analysis for Researchers
A comprehensive review of the efficacy, safety, and cardiovascular outcomes of semaglutide in comparison to other glucagon-like peptide-1 receptor agonists (GLP-1 RAs) and dual-incretin agonists.
This guide provides a detailed meta-analysis of this compound against other leading incretin-based therapies, including liraglutide, dulaglutide, and the dual glucose-dependent insulinotropic polypeptide (GIP) and GLP-1 receptor agonist, tirzepatide. The information is curated for researchers, scientists, and drug development professionals, presenting quantitative data from pivotal clinical trials, detailed experimental protocols, and visualizations of key biological and procedural pathways.
Efficacy Outcomes: Glycemic Control and Weight Reduction
Incretin-based therapies have revolutionized the management of type 2 diabetes and obesity. This compound, a potent GLP-1 RA, has demonstrated significant efficacy in improving glycemic control and promoting weight loss. Meta-analyses of large-scale clinical trials consistently show its superiority or non-inferiority compared to other agents in its class and beyond.
Comparative Efficacy in Glycemic Control (HbA1c Reduction)
A meta-analysis of five trials demonstrated that once-weekly this compound resulted in a significantly greater reduction in hemoglobin A1c (HbA1c) compared to other GLP-1 RAs and dipeptidyl peptidase-4 (DPP-4) inhibitors.[1] Specifically, the mean difference in HbA1c reduction favored this compound by -0.38% against other GLP-1 RAs and by -1.14% against DPP-4 inhibitors.[1]
When compared head-to-head with tirzepatide, a dual GIP/GLP-1 receptor agonist, higher doses of tirzepatide have shown a more pronounced effect on HbA1c reduction.[2] A network meta-analysis revealed that tirzepatide 15 mg was the most efficacious in reducing HbA1c, followed by tirzepatide 10 mg and this compound 2.0 mg.[2]
| Comparison | Mean Difference in HbA1c Reduction (95% CI) | Reference |
| This compound vs. Other GLP-1 RAs | -0.38% (-0.62, -0.15) | [1] |
| This compound vs. DPP-4 Inhibitors | -1.14% (-1.53, -0.75) | [1] |
| Tirzepatide 15 mg vs. Placebo | -1.96% | [2] |
| This compound 2.0 mg vs. Placebo | -1.59% | [2] |
| Tirzepatide vs. This compound | Tirzepatide showed superior HbA1c reduction | [2][3] |
Comparative Efficacy in Weight Loss
This compound has demonstrated robust weight loss effects. Compared to other GLP-1 RAs and DPP-4 inhibitors, this compound treatment leads to significantly greater weight reduction.[1] A meta-analysis showed a mean weight loss difference of -2.50 kg in favor of this compound when compared to other GLP-1 RAs and -3.19 kg when compared to DPP-4 inhibitors.[1]
The dual agonist tirzepatide has shown even greater potential for weight reduction. Pooled analysis from clinical trials indicates that tirzepatide is superior to this compound in reducing body weight, with a dose-dependent relationship observed.[4][5] One meta-analysis reported a mean difference of -4.84 kg in weight change favoring tirzepatide over this compound.
| Comparison | Mean Difference in Weight Loss (95% CI) | Reference |
| This compound vs. Other GLP-1 RAs | -2.50 kg (-3.91, -1.09) | [1] |
| This compound vs. DPP-4 Inhibitors | -3.19 kg (-3.66, -2.72) | [1] |
| Tirzepatide vs. This compound | -4.84 kg (-6.21, -3.47) | |
| This compound vs. Dulaglutide | -2.71 kg (-3.58, -1.85) | [6] |
| This compound vs. Liraglutide | -2.53 kg (-4.07, -0.98) | [6] |
Safety Profile: Adverse Events
The most commonly reported adverse events associated with incretin-based therapies are gastrointestinal in nature. Meta-analyses have shown that this compound-treated patients have a significantly higher incidence of gastrointestinal side effects compared to other incretin-based therapies.[1] These events are typically mild to moderate in severity and tend to decrease over time.
| Comparison | Outcome | Reference |
| This compound vs. Other Incretin-Based Therapies | Higher incidence of gastrointestinal side effects | [1] |
| Tirzepatide vs. This compound | Both drugs increased gastrointestinal adverse events compared to placebo | [2] |
| This compound vs. Dulaglutide | No significant difference in risk for adverse events | [6] |
| This compound vs. Liraglutide | No significant difference in risk for adverse events | [6] |
Cardiovascular Outcomes
Cardiovascular outcome trials (CVOTs) have been crucial in establishing the broader benefits of incretin-based therapies beyond glycemic control.
A combined analysis of the SUSTAIN 6 and PIONEER 6 trials showed that this compound significantly reduced the risk of major adverse cardiovascular events (MACE), a composite of cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke, with a hazard ratio (HR) of 0.76 compared to placebo.[7] This effect was primarily driven by a reduction in non-fatal stroke.[7]
The LEADER trial demonstrated that liraglutide also significantly reduced the risk of MACE.[5][8] Similarly, the REWIND trial showed a significant reduction in MACE with dulaglutide.[9] The SURPASS-CVOT trial, a head-to-head comparison, demonstrated that tirzepatide was non-inferior to dulaglutide for MACE and showed a reduction in all-cause mortality.[10][11] A meta-analysis of GLP-1 RA CVOTs confirmed a significant 10% relative risk reduction in MACE for the class.[12]
| Trial (Drug) | Primary Outcome (MACE) vs. Placebo/Comparator | Key Findings | Reference |
| SUSTAIN 6 & PIONEER 6 (this compound) | HR: 0.76 (95% CI: 0.62, 0.92) vs. Placebo | Significant reduction in MACE, driven by non-fatal stroke. | [7] |
| LEADER (Liraglutide) | HR: 0.87 (95% CI: 0.78, 0.97) vs. Placebo | Significant reduction in MACE and cardiovascular death. | [5][8] |
| REWIND (Dulaglutide) | HR: 0.88 (95% CI: 0.79, 0.99) vs. Placebo | Significant reduction in MACE.[9] | |
| SURPASS-CVOT (Tirzepatide vs. Dulaglutide) | Non-inferior to Dulaglutide for MACE | Tirzepatide showed a reduction in all-cause mortality compared to dulaglutide. | [10][11] |
Experimental Protocols of Key Clinical Trial Programs
The findings presented in this guide are based on robust data from several large-scale, randomized, controlled clinical trial programs. Below are the generalized methodologies for these key programs.
SUSTAIN Program (Subcutaneous this compound)
-
Objective: To evaluate the efficacy and safety of once-weekly subcutaneous this compound in adults with type 2 diabetes.
-
Design: A series of phase 3a, multicenter, randomized, double-blind or open-label, active- or placebo-controlled trials.[13]
-
Participants: Adults with type 2 diabetes with inadequate glycemic control on one or more antidiabetic drugs. The SUSTAIN 6 trial specifically enrolled patients at high cardiovascular risk.[3]
-
Interventions: Once-weekly subcutaneous this compound (0.5 mg or 1.0 mg) compared with placebo or active comparators (e.g., sitagliptin, exenatide extended-release, insulin glargine, dulaglutide).[1][2][13]
-
Key Endpoints: The primary endpoint for most SUSTAIN trials was the change in HbA1c from baseline.[13] For SUSTAIN 6, the primary endpoint was the time to first occurrence of a major adverse cardiovascular event (MACE).[3]
PIONEER Program (Oral this compound)
-
Objective: To assess the efficacy and safety of once-daily oral this compound in adults with type 2 diabetes.
-
Design: A series of phase 3a, randomized, double-blind or open-label, active- or placebo-controlled trials.[9]
-
Participants: Adults with type 2 diabetes at various stages of the disease, including drug-naïve patients and those on various background therapies.[9][14] The PIONEER 6 trial focused on patients with high cardiovascular risk.[7]
-
Interventions: Once-daily oral this compound (3 mg, 7 mg, or 14 mg) compared with placebo or active comparators (e.g., empagliflozin, sitagliptin, liraglutide).[9]
-
Key Endpoints: The primary endpoint was typically the change in HbA1c from baseline.[4][14] PIONEER 6 assessed cardiovascular safety with MACE as the primary endpoint.[7]
SURPASS Program (Tirzepatide)
-
Objective: To evaluate the efficacy and safety of once-weekly tirzepatide in adults with type 2 diabetes.
-
Design: A series of phase 3, multicenter, randomized, open-label or double-blind, active- or placebo-controlled trials.[5][15]
-
Participants: Adults with type 2 diabetes with inadequate glycemic control on various background therapies.[5][6]
-
Interventions: Once-weekly subcutaneous tirzepatide (5 mg, 10 mg, or 15 mg) compared with placebo, this compound, or insulin analogues.[5][7]
-
Key Endpoints: The primary endpoint was the change in HbA1c from baseline.[7] The SURPASS-CVOT specifically evaluated cardiovascular outcomes compared to dulaglutide.[16]
LEADER Program (Liraglutide)
-
Objective: To determine the long-term effect of liraglutide on cardiovascular events in subjects with type 2 diabetes.[4]
-
Design: A long-term, multicenter, international, randomized, double-blind, placebo-controlled trial.[4]
-
Participants: 9,340 adults with type 2 diabetes and high cardiovascular risk.[5]
-
Interventions: Once-daily subcutaneous liraglutide (up to 1.8 mg) or placebo, in addition to standard of care.[5]
-
Key Endpoints: The primary outcome was the time to the first occurrence of a composite of cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke (MACE).[8]
REWIND Program (Dulaglutide)
-
Objective: To assess the cardiovascular outcomes of once-weekly dulaglutide in a broad population of adults with type 2 diabetes.
-
Design: A randomized, double-blind, placebo-controlled trial with a median follow-up of 5.4 years.[9]
-
Participants: 9,901 adults with type 2 diabetes with and without established cardiovascular disease.[6][9]
-
Interventions: Once-weekly subcutaneous dulaglutide (1.5 mg) or placebo, in addition to standard of care.[9]
-
Key Endpoints: The primary outcome was the first occurrence of the composite MACE endpoint.[1]
Signaling Pathways and Experimental Workflows
GLP-1 Receptor Signaling Pathway
Incretin-based therapies exert their effects by activating the GLP-1 receptor, a G-protein coupled receptor expressed in various tissues, including pancreatic beta cells, the brain, and the cardiovascular system. Activation of the GLP-1 receptor initiates a cascade of intracellular signaling events that lead to enhanced glucose-dependent insulin secretion, suppression of glucagon release, delayed gastric emptying, and increased satiety.
Caption: GLP-1 Receptor Signaling Cascade.
Generalized Clinical Trial Workflow
The clinical trials assessing incretin-based therapies generally follow a standardized workflow, from patient recruitment to data analysis, ensuring robustness and comparability of the results.
Caption: A Typical Clinical Trial Workflow.
References
- 1. Dulaglutide and cardiovascular and heart failure outcomes in patients with and without heart failure: a post-hoc analysis from the REWIND randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Researching Cardiovascular Events With a Weekly Incretin in Diabetes - American College of Cardiology [acc.org]
- 3. Effects of GLP-1 receptor agonists on cardiovascular outcomes in patients with type 2 diabetes and chronic kidney disease: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. adameetingnews.org [adameetingnews.org]
- 7. This compound (SUSTAIN and PIONEER) reduces cardiovascular events in type 2 diabetes across varying cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajmc.com [ajmc.com]
- 9. lilly.com [lilly.com]
- 10. hcplive.com [hcplive.com]
- 11. Tirzepatide’s Heart Benefit is Similar to Dulaglutide’s [medscape.com]
- 12. Cardiovascular outcomes with glucagon-like peptide-1 receptor agonists in patients with type 2 diabetes: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tirzepatide Demonstrates Cardioprotective Effects in SURPASS-CVOT Trial | Digimed Updates [digimedupdates.com]
- 14. cochranelibrary.com [cochranelibrary.com]
- 15. Original Article [sciencehub.novonordisk.com]
- 16. Find Lilly Clinical Trials | Learn About Our Research [trials.lilly.com]
Safety Operating Guide
Proper Disposal of Semaglutide in a Research Environment: A Step-by-Step Guide
For Immediate Release – In the dynamic landscape of pharmaceutical research, the proper handling and disposal of therapeutic agents like semaglutide are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides researchers, scientists, and drug development professionals with essential, step-by-step procedures for the safe disposal of this compound waste streams generated in a laboratory setting. Adherence to these protocols is critical for maintaining a safe operational environment and upholding the integrity of research practices.
This compound, a glucagon-like peptide-1 (GLP-1) receptor agonist, requires meticulous waste management due to its biological activity and the nature of its use in experimental settings.[1] Improper disposal can pose risks of environmental contamination and accidental exposure.[2] All disposal procedures must comply with federal, state, and local regulations, including guidelines from the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA).[2]
Step 1: Waste Stream Identification and Segregation
Effective disposal begins with accurate identification and segregation of waste at the point of generation. This compound-related waste in a laboratory can be categorized into four main streams. Segregating these streams prevents cross-contamination and ensures each is handled by the appropriate disposal pathway.[3]
| Waste Stream Category | Description | Recommended Container | Key Disposal Considerations |
| Sharps Waste | Needles, syringes, glass vials, Pasteur pipettes, microscope slides, or any item sharp enough to puncture skin that is contaminated with this compound. | FDA-approved, puncture-resistant, leak-proof sharps container with a biohazard symbol (if applicable) and secure lid. | Do not overfill containers (max ¾ full). Never recap, bend, or break needles. Store containers in a secure location away from general traffic.[1] |
| Liquid Waste | Unused or expired this compound solutions, buffer solutions containing the peptide, and contaminated liquid reagents from experimental procedures. | Clearly labeled, sealed, and compatible chemical waste container. Label must include "Hazardous Waste" and list all chemical constituents. | Do not mix incompatible chemicals. Maintain a pH log if neutralization is performed. Do not dispose of down the drain unless explicitly permitted by your institution's EHS for neutralized, non-hazardous solutions. |
| Solid Waste | Personal Protective Equipment (PPE) such as gloves and lab coats, bench paper, plasticware (e.g., pipette tips, tubes), and other lab consumables contaminated with this compound. | Labeled biohazard bags (if biologically contaminated) or designated, lined chemical waste bins. | Ensure waste is free of free-flowing liquids. Segregate from general laboratory trash to prevent accidental exposure. |
| Unused/Expired Vials | Intact vials of lyophilized or reconstituted this compound that are expired or no longer needed for research purposes. | Place directly into a non-hazardous or hazardous pharmaceutical waste container (typically blue or black, respectively) for incineration. | Do not discard in general trash or sharps containers. These should be handled by a licensed pharmaceutical waste vendor. |
Step 2: Decontamination and Chemical Inactivation Principles
For liquid waste streams, chemical inactivation prior to disposal can be an effective way to denature the peptide, reducing its biological activity. While a universal, standardized protocol for this compound is not published, its known chemical degradation pathways can inform the development of a laboratory-specific procedure, which must be validated and approved by your institution's Environmental Health and Safety (EHS) department.
Experimental Protocols: General Methodologies for Peptide Inactivation
1. Hydrolysis (Acidic or Alkaline) : this compound is a peptide and is susceptible to hydrolysis, which breaks the peptide bonds.[4] Studies have shown that this compound degrades under both acidic and alkaline conditions.[][6]
-
Methodology Principle : Adjusting the pH of the liquid waste to highly acidic (e.g., pH < 2) or highly alkaline (e.g., pH > 12) conditions and allowing sufficient contact time can effectively hydrolyze the peptide backbone.
-
Procedure Outline :
-
Working in a certified chemical fume hood, transfer the this compound liquid waste to a suitable container.
-
Slowly add an acid (e.g., hydrochloric acid) or a base (e.g., sodium hydroxide) while stirring and monitoring the pH.[7]
-
Maintain the target pH for a predetermined duration (e.g., 24 hours) to ensure complete degradation.
-
Following inactivation, the solution must be neutralized to a pH between 5 and 9 before it can be considered for drain disposal, pending EHS approval.[7][8]
-
2. Oxidation : Forced degradation studies show that this compound is susceptible to oxidation, particularly when exposed to agents like hydrogen peroxide (H₂O₂).[][9][10]
-
Methodology Principle : Introducing a strong oxidizing agent can modify amino acid side chains, leading to a loss of biological function.
-
Procedure Outline :
-
In a chemical fume hood, add a solution of hydrogen peroxide to the liquid waste to achieve a target concentration (e.g., 0.5-2%).[9]
-
Allow the reaction to proceed for a specified time (e.g., several hours to overnight) to ensure complete oxidation.
-
The resulting solution must be evaluated for residual hazards and disposed of as chemical waste according to institutional protocols.
-
3. Adsorption to Activated Carbon : Activated carbon is a universal adsorbent capable of binding organic molecules, including peptides, thus inactivating them by removing them from the solution.[11][12][13]
-
Methodology Principle : Mixing liquid waste with an activated carbon slurry adsorbs the peptide onto the carbon matrix, effectively neutralizing its activity in the liquid phase.[13]
-
Procedure Outline :
-
Add activated carbon powder or a commercially available drug disposal pouch containing activated carbon to the liquid waste.
-
Agitate the mixture for the manufacturer-recommended time to ensure maximum adsorption.
-
The resulting slurry can then be disposed of as solid chemical waste, as the hazardous component is now bound to a solid matrix.
-
Step 3: Final Disposal Workflow
All categorized and treated waste must be disposed of through the institution's official waste management channels. This typically involves collection by a licensed hazardous waste vendor.[3] Never dispose of untreated pharmaceutical waste, sharps, or contaminated lab materials in the regular trash or down the drain.[1]
Below is a logical workflow to guide the disposal process for this compound waste in a research laboratory.
Caption: Workflow for this compound waste disposal in a laboratory setting.
By implementing these structured disposal procedures, research institutions can mitigate risks, ensure compliance, and build a foundation of trust in their laboratory safety and chemical handling practices. Always consult your institution's specific waste management plan and EHS department for guidance.
References
- 1. pharmaceuticalcommerce.com [pharmaceuticalcommerce.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective Elimination of Bitter Peptides by Adsorption to Heat-treated Porous Silica Gel [jstage.jst.go.jp]
- 4. This compound - properties, action and chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. esd.uga.edu [esd.uga.edu]
- 8. uwb.edu [uwb.edu]
- 9. lcms.cz [lcms.cz]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. [Adsorption of amino acids and peptides on an activated carbon-fibrous material] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.aip.org [pubs.aip.org]
- 13. biosynth.com [biosynth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
